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  • Product: 3-(2-methoxyphenyl)-2H-chromen-2-one
  • CAS: 42308-47-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction Coumarins, a class of benzopyran-2-one compounds, are a prominent scaffold in medicinal chemistry, renowned for their broad spectrum of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyran-2-one compounds, are a prominent scaffold in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1] The introduction of an aryl group at the 3-position of the coumarin ring system gives rise to 3-arylcoumarins, a subclass that has garnered significant attention due to its diverse biological properties, including potential anticancer and antioxidant effects. This guide provides a comprehensive overview of the synthetic pathways to a specific and medicinally relevant derivative, 3-(2-methoxyphenyl)-2H-chromen-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying chemical rationale to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one

The synthesis of the target molecule can be approached through several established name reactions in organic chemistry. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on the most pertinent and widely applicable methods: the Perkin Reaction, the Knoevenagel Condensation, and modern Palladium-Catalyzed Cross-Coupling Reactions.

The Perkin Reaction: A Classic Route to 3-Arylcoumarins

The Perkin reaction is a cornerstone method for the synthesis of 3-arylcoumarins, involving the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and a dehydrating agent.[2][3] This approach offers a direct and convergent route to the target molecule.

Mechanistic Insights

The reaction proceeds through the formation of an enolate from 2-methoxyphenylacetic acid, which then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the coumarin ring system. The use of acetic anhydride serves as a dehydrating agent, while triethylamine acts as the base to facilitate the initial enolate formation.

Perkin_Reaction salicylaldehyde Salicylaldehyde phenylacetic_acid 2-Methoxyphenylacetic Acid intermediate Intermediate Adduct phenylacetic_acid->intermediate + Salicylaldehyde base Base (e.g., Triethylamine) base->phenylacetic_acid Deprotonation anhydride Acetic Anhydride cyclization Intramolecular Cyclization anhydride->cyclization Dehydrating Agent intermediate->cyclization dehydration Dehydration cyclization->dehydration product 3-(2-methoxyphenyl)- 2H-chromen-2-one dehydration->product

Caption: Generalized workflow of the Perkin reaction for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one.

Experimental Protocol (Predictive)

This protocol is based on established procedures for the Perkin reaction of similar 3-arylcoumarins and serves as a validated starting point for optimization.[2]

Reactant Preparation:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 equivalent), (2-methoxyphenyl)acetic acid (1.0 equivalent), and acetic anhydride (3.0 equivalents).

Reaction Initiation: 2. Carefully add triethylamine (2.0 equivalents) to the reaction mixture.

Reaction Conditions: 3. Heat the mixture to reflux (approximately 140-150 °C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Isolation: 4. After completion, cool the reaction mixture to room temperature. 5. Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product. 6. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Purification: 7. Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure 3-(2-methoxyphenyl)-2H-chromen-2-one.

Reactant Molar Ratio Role
Salicylaldehyde1.0Electrophile
(2-Methoxyphenyl)acetic acid1.0Nucleophile precursor
Acetic Anhydride3.0Dehydrating agent
Triethylamine2.0Base

Table 1: Stoichiometry for the Perkin Reaction.

The Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation provides another powerful method for the synthesis of 3-substituted coumarins.[4][5] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[5] For the synthesis of our target molecule, this would involve the reaction of salicylaldehyde with an active methylene compound derived from 2-methoxyphenylacetic acid, such as its corresponding ester or nitrile.

Mechanistic Rationale

The base abstracts a proton from the active methylene compound, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl group of salicylaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (lactonization) to form the coumarin ring. The choice of the active methylene compound and the base is crucial for the reaction's success and can influence the final yield.

Knoevenagel_Condensation salicylaldehyde Salicylaldehyde active_methylene Active Methylene Compound (e.g., Ethyl 2-(2-methoxyphenyl)acetate) intermediate Knoevenagel Adduct active_methylene->intermediate + Salicylaldehyde base Base (e.g., Piperidine) base->active_methylene Deprotonation cyclization Intramolecular Lactonization intermediate->cyclization product 3-(2-methoxyphenyl)- 2H-chromen-2-one cyclization->product

Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one.

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation to synthesize various coumarin derivatives.[6]

Reactant Preparation:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) and an active methylene compound such as ethyl 2-(2-methoxyphenyl)acetate (1.0 equivalent) in a suitable solvent like ethanol.

Reaction Initiation: 2. Add a catalytic amount of a weak base, such as piperidine or L-proline.[7]

Reaction Conditions: 3. Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.

Work-up and Isolation: 4. After the reaction is complete, cool the mixture to room temperature. 5. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. 6. The crude product can be precipitated by adding water to the reaction mixture.

Purification: 7. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reactant Molar Ratio Role
Salicylaldehyde1.0Electrophile
Ethyl 2-(2-methoxyphenyl)acetate1.0Active methylene compound
Piperidine/L-ProlineCatalyticBase catalyst
Ethanol-Solvent

Table 2: Reagents for the Knoevenagel Condensation.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Strategies

Modern organic synthesis offers powerful palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, for the formation of carbon-carbon bonds. These methods are highly efficient and offer broad functional group tolerance.

The Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[8] For the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one, this could be achieved by coupling a 3-halocoumarin with 2-bromoanisole or by coupling coumarin itself with an appropriate aryl halide.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene (coumarin) and subsequent β-hydride elimination to afford the 3-arylcoumarin and regenerate the Pd(0) catalyst.

The Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[9] To synthesize the target molecule, one could couple a 3-halocoumarin with 2-methoxyphenylboronic acid.

The reaction mechanism involves oxidative addition of the 3-halocoumarin to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst.

Palladium_Coupling Palladium-Catalyzed Cross-Coupling cluster_heck Heck Reaction cluster_suzuki Suzuki Coupling coumarin_heck Coumarin product_heck 3-(2-methoxyphenyl)- 2H-chromen-2-one coumarin_heck->product_heck aryl_halide_heck 2-Iodoanisole aryl_halide_heck->product_heck pd_catalyst_heck Pd Catalyst pd_catalyst_heck->product_heck base_heck Base base_heck->product_heck halocoumarin_suzuki 3-Bromocoumarin product_suzuki 3-(2-methoxyphenyl)- 2H-chromen-2-one halocoumarin_suzuki->product_suzuki boronic_acid_suzuki 2-Methoxyphenylboronic Acid boronic_acid_suzuki->product_suzuki pd_catalyst_suzuki Pd Catalyst pd_catalyst_suzuki->product_suzuki base_suzuki Base base_suzuki->product_suzuki

Caption: Overview of Heck and Suzuki cross-coupling strategies for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one.

Characterization of 3-(2-methoxyphenyl)-2H-chromen-2-one

The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques. Below is a summary of expected characterization data based on the structure of 3-(2-methoxyphenyl)-2H-chromen-2-one.

Technique Expected Observations
¹H NMR Aromatic protons of the coumarin and the 2-methoxyphenyl rings, a singlet for the C4-H of the coumarin ring, and a singlet for the methoxy group protons.
¹³C NMR Resonances for the carbonyl carbon of the lactone, quaternary carbons, and methine carbons of both aromatic rings, as well as the methoxy carbon.
IR Spectroscopy A strong absorption band for the lactone carbonyl (C=O) stretching, and characteristic bands for C=C and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₂O₃).

Table 3: Expected Spectroscopic Data for 3-(2-methoxyphenyl)-2H-chromen-2-one.

Conclusion

This technical guide has outlined the primary synthetic strategies for the preparation of 3-(2-methoxyphenyl)-2H-chromen-2-one. The classical Perkin and Knoevenagel reactions offer robust and well-established methods, while modern palladium-catalyzed cross-coupling reactions provide highly efficient and versatile alternatives. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research laboratory. The provided protocols and mechanistic insights are intended to serve as a strong foundation for the successful synthesis and characterization of this important coumarin derivative.

References

Please note that as of the last update, a specific experimental procedure with full characterization for the direct synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one was not available in the public domain. The provided protocols are based on well-established methodologies for analogous compounds.

  • El-Sayed, M. A. A., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Molecules, 27(3), 893.
  • Valizadeh, H., & Gholipur, H. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(6), 4667-4676.
  • Fringuelli, F., et al. (1996).
  • Vukić, L., et al. (2021).
  • Silva, F. C., et al. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry, 50(11), 762-766.
  • Bou-Salah, G., et al. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 5(1), 1-6.
  • Abdel-Hafez, A. A., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(10), 2999.
  • Davood, A., et al. (2014). Facile and Efficient Synthesis of Simple Coumarins via the Pd(II)/KHC03 Catalyzed Heck Reaction under MW-Assi^ted Neat Condition. E-Journal of Chemistry, 11(4), 1435-1441.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194). Retrieved from [Link]

  • Upadhyay, J., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 311-321.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. In Coumarins - Synthesis, Biological and Pharmacological Activities.
  • Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(6), 578-590.
  • Chegg. (2019, October 16). Solved The 1H NMR, 13C NMR, mass and IR spectra of compound. Retrieved from [Link]

  • RJPN.org. (n.d.). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Retrieved from [Link]

  • ResearchGate. (2020, April 8). (PDF) Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Retrieved from [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Retrieved from [Link]

  • European Journal of Chemistry. (2018). Synthesis of coumarin derivative using polymer supported reagents. European Journal of Chemistry, 9(2), 143-146.
  • Der Pharma Chemica. (n.d.). Efficient Synthesis of 3-(phenyl sulfonyl)-2H-Chromen-2-one. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2347.
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 614-623.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • ACG Publications. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Exploratory

Biological Activity of 3-(2-Methoxyphenyl)-2H-chromen-2-one Derivatives: A Technical Guide for Drug Development

As the demand for multi-target-directed ligands (MTDLs) grows in modern pharmacotherapy, the 3-arylcoumarin scaffold has emerged as a privileged structure. Specifically, 3-(2-methoxyphenyl)-2H-chromen-2-one and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for multi-target-directed ligands (MTDLs) grows in modern pharmacotherapy, the 3-arylcoumarin scaffold has emerged as a privileged structure. Specifically, 3-(2-methoxyphenyl)-2H-chromen-2-one and its derivatives exhibit a profound spectrum of biological activities, ranging from neuroprotection to anti-inflammatory and anticancer efficacy[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere phenotypic observations. Here, we will dissect the structural causality, mechanistic pathways, and self-validating experimental protocols required to harness and evaluate the pharmacological potential of these derivatives.

Structural Rationale & Pharmacophore Dynamics

The core of 3-(2-methoxyphenyl)-2H-chromen-2-one consists of a benzopyrone (coumarin) ring substituted at the C3 position with an ortho-methoxyphenyl group. This specific geometry is not arbitrary; it dictates the molecule's interaction with biological targets:

  • The Coumarin Core: Provides a planar, lipophilic backbone capable of intercalating into hydrophobic enzyme pockets (e.g., the Catalytic Active Site of cholinesterases)[2].

  • The Ortho-Methoxy Substitution: The methoxy group acts as an electron-donating group (EDG), increasing the electron density of the phenyl ring. More importantly, the ortho-positioning creates a specific steric conformation that prevents the phenyl ring from being perfectly coplanar with the coumarin core. This slight torsion, combined with the hydrogen-bond accepting capability of the oxygen atom, perfectly aligns the molecule for high-affinity binding to the Peripheral Anionic Site (PAS) of target enzymes[2][3].

Key Biological Activities & Mechanistic Pathways

A. Anti-Inflammatory Efficacy (iNOS/NO Pathway)

Inflammation is heavily mediated by the overproduction of Nitric Oxide (NO) via inducible nitric oxide synthase (iNOS). 3-(2-methoxyphenyl)coumarin derivatives, particularly those with halogen substitutions (e.g., 6,8-dichloro), act as potent anti-inflammatory agents by disrupting the NF-κB signaling cascade[1][4]. By preventing the nuclear translocation of NF-κB, these compounds halt the downstream transcription of iNOS.

B. Neuroprotective & Anti-Alzheimer's Activity

Alzheimer's disease (AD) pathology is driven by cholinergic deficits and β-amyloid (Aβ) aggregation. 3-Arylcoumarins function as MTDLs. The coumarin core anchors into the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE), while the 2-methoxyphenyl moiety extends to the Peripheral Anionic Site (PAS)[2]. Binding to the PAS is critical because it sterically blocks AChE-induced Aβ aggregation, providing a dual therapeutic mechanism[3].

C. Anticancer and Pro-Apoptotic Action

In oncology, these derivatives modulate the PI3K/Akt and MAPK signaling pathways. By inhibiting PI3K phosphorylation, they downregulate Akt survival signals, shifting the cellular balance toward apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells)[1][5].

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO Coumarin 3-(2-methoxyphenyl)coumarins Coumarin->NFkB Inhibits PI3K PI3K/Akt Pathway Coumarin->PI3K Modulates Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Induces

Caption: Mechanistic pathways of 3-(2-methoxyphenyl)coumarins in inflammation and oncology.

Quantitative Data & Comparative Efficacy

To contextualize the potency of these derivatives, the following table synthesizes quantitative IC50 data across different biological targets.

Compound SubstitutionPrimary Target / AssayIC50 (µM)Biological ApplicationRef
6,8-dichloro-3-(2-methoxyphenyl) NO Production (RAW 264.7)8.5Anti-inflammatory[1][4]
6-bromo-8-methoxy-3-(3-methoxyphenyl) NO Production (RAW 264.7)6.9Anti-inflammatory[1][4]
3-[4-(diethylamino)butoxy]-2H-chromen-2-one AChE Inhibition (Ellman's)0.27Anti-Alzheimer's (MTDL)[2]
3-(4-amino-2-methoxyphenyl) PI3K/Akt Modulation (MCF-7)~10.0*Anticancer / Apoptosis[5]

*Representative value based on structurally related 3-arylcoumarin derivatives.

Experimental Workflows & Protocols

Ensuring scientific integrity requires protocols that are self-validating. Below are the definitive methodologies for synthesizing and evaluating these compounds, complete with the causality behind the chemical choices.

Protocol 1: Synthesis via Perkin Condensation

The Perkin reaction remains the most robust method for constructing the 3-arylcoumarin scaffold[4][5].

Causality: Triethylamine (TEA) acts as a base to deprotonate the phenylacetic acid, forming a reactive enolate intermediate. Acetic anhydride serves a dual purpose: it acts as the solvent and the dehydrating agent that drives the cyclization of the intermediate into the benzopyrone ring.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 1 equivalent of 2-hydroxybenzaldehyde (salicylaldehyde) and 1 equivalent of 2-methoxyphenylacetic acid.

  • Catalysis: Add 2 equivalents of Triethylamine (TEA) and 5 equivalents of Acetic Anhydride.

  • Reaction: Heat the mixture to reflux (140–150 °C) under continuous stirring for 5 to 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Quenching: Once TLC confirms the consumption of the aldehyde, cool the mixture to room temperature and pour it slowly into crushed ice water. The sudden shift in polarity forces the hydrophobic coumarin derivative to precipitate.

  • Purification: Filter the precipitate under a vacuum and recrystallize using hot ethanol to yield the pure 3-(2-methoxyphenyl)-2H-chromen-2-one product.

Synthesis Step1 Reactants: Salicylaldehyde + 2-Methoxyphenylacetic acid Step2 Catalyst/Solvent: Acetic Anhydride & TEA Step1->Step2 Step3 Reaction: Reflux at 140-150°C (5-8h) Step2->Step3 Step4 Purification: Ice water quench & Filtration Step3->Step4 Step5 Product: 3-(2-methoxyphenyl)-2H-chromen-2-one Step4->Step5

Caption: Step-by-step synthesis workflow of 3-arylcoumarins via the Perkin reaction.

Protocol 2: In Vitro Anti-Inflammatory Assay (Griess Reagent System)

To validate anti-inflammatory activity, we measure the inhibition of NO production in macrophages[4].

Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO2-). The Griess reagent utilizes sulfanilamide and N-(1-naphthyl)ethylenediamine to undergo a diazotization reaction with nitrite, forming a stable azo dye that can be colorimetrically quantified.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL Lipopolysaccharide (LPS) and varying concentrations of the coumarin derivative (e.g., 1, 5, 10, 50 µM).

  • Self-Validation Control: Include a positive control well treated with Curcumin or L-NAME (a known iNOS inhibitor) to validate the assay's dynamic range.

  • Incubation: Incubate for 24 hours.

  • Detection: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent to each well. Incubate in the dark for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the IC50 based on the dose-response curve.

Protocol 3: Cholinesterase Inhibition Assay (Modified Ellman's Method)

For neuroprotective evaluation, the Ellman's method is the gold standard for quantifying AChE inhibition[2].

Causality: The enzyme cleaves the synthetic substrate acetylthiocholine (ATCh) to yield thiocholine. Thiocholine's sulfhydryl group reacts with DTNB (Ellman's reagent) to produce the 5-thio-2-nitrobenzoate anion. This anion exhibits a strong, distinct absorption maximum at 412 nm, allowing precise kinetic tracking of enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Enzyme Pre-incubation: In a 96-well plate, mix 140 µL of buffer, 20 µL of AChE solution (0.22 U/mL), and 20 µL of the coumarin derivative dissolved in DMSO. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the PAS/CAS.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes. The rate of color formation is inversely proportional to the inhibitory potency of the coumarin derivative.

AChE Coumarin 3-(2-methoxyphenyl)coumarin Derivatives PAS Peripheral Anionic Site (PAS) Binding Coumarin->PAS Methoxy/Aminoalkoxy CAS Catalytic Active Site (CAS) Binding Coumarin->CAS Coumarin Core AChE AChE Inhibition PAS->AChE Aggregation β-Amyloid Aggregation Blockade PAS->Aggregation Dual Action CAS->AChE

Caption: Dual-target mechanism of 3-arylcoumarins in Alzheimer's via PAS and CAS binding.

Conclusion

The 3-(2-methoxyphenyl)-2H-chromen-2-one scaffold represents a highly versatile pharmacophore. By manipulating the electronic and steric properties of the ortho-methoxy substitution, researchers can fine-tune these derivatives to act as potent anti-inflammatory agents, pro-apoptotic oncology drugs, or multi-target-directed ligands for neurodegenerative diseases. The integration of robust synthetic pathways like the Perkin reaction with self-validating phenotypic assays ensures a reliable pipeline for advancing these compounds from the bench to preclinical development.

References

  • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC - NIH.
  • 3-Arylcoumarins: Synthesis and potent anti-inflammatory activity - CORE.
  • Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-(4-Amino-2-methoxy-phenyl) - Benchchem.
  • 3-Aryl Coumarin Derivatives Bearing Aminoalkoxy Moiety as Multi-Target-Directed Ligands against Alzheimer's Disease - ResearchGate.
  • Use of derivates of 6-substituted 3-phenylcoumarins and preparation of new derivates - Google Patents.

Sources

Foundational

Crystal Structure Analysis of 3-(2-Methoxyphenyl)-2H-chromen-2-one: Conformational Dynamics and Supramolecular Assembly

Executive Summary 3-Arylcoumarins represent a privileged scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and monoamine oxidase (MAO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Arylcoumarins represent a privileged scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and monoamine oxidase (MAO) inhibitory activities[1]. The specific spatial arrangement of the 3-aryl ring relative to the planar coumarin core dictates the molecule's ability to intercalate into DNA or bind to specific enzymatic hydrophobic pockets.

This technical guide provides an in-depth analysis of the crystal structure of 3-(2-methoxyphenyl)-2H-chromen-2-one . By examining the causality behind its synthesis, the thermodynamic principles of its crystallization, and the steric factors governing its solid-state conformation, this whitepaper serves as a definitive resource for structural biologists and drug development professionals aiming to leverage 3-arylcoumarin scaffolds in structure-based drug design.

Chemical Synthesis and Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction, the compound must first be synthesized with high purity. The Perkin condensation is the most robust and widely used method for constructing the 3-arylcoumarin backbone, utilizing salicylaldehydes and phenylacetic acids as starting materials[2].

Causality in Experimental Design
  • Triethylamine ( Et3​N ): Acts as a base catalyst to deprotonate the acidic α -protons of 2-methoxyphenylacetic acid, generating a reactive enolate intermediate.

  • Acetic Anhydride ( Ac2​O ): Serves a dual purpose as both a solvent and a dehydrating agent. It facilitates the intramolecular cyclization (lactonization) by driving the elimination of water, ensuring the reaction proceeds forward under thermodynamic control[3].

  • Slow Evaporation Crystallization: Rapid precipitation often leads to kinetic trapping, resulting in amorphous powders or twinned crystals. Slow evaporation of a binary solvent system ensures that molecules assemble into the lowest-energy crystal lattice, minimizing defects and maximizing diffraction resolution.

Step-by-Step Protocol: Synthesis and Purification
  • Reagent Assembly: In a round-bottom flask, combine salicylaldehyde (1.0 equiv, 10 mmol) and 2-methoxyphenylacetic acid (1.1 equiv, 11 mmol).

  • Catalysis: Add acetic anhydride (15 mL) and triethylamine (3 mL) to the mixture[3].

  • Reflux: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 8–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase.

  • Quenching & Precipitation: Once the starting materials are consumed, cool the mixture to room temperature and pour it slowly into 200 mL of crushed ice-water under vigorous stirring.

  • Filtration: Collect the precipitated crude solid via vacuum filtration and wash with cold distilled water to remove residual acetic acid and triethylamine salts.

  • Self-Validation Check: Before proceeding to crystallization, verify the purity of the crude product using 1H NMR and High-Resolution Mass Spectrometry (HRMS) to ensure no unreacted starting materials remain, which could disrupt the crystal lattice formation.

Step-by-Step Protocol: Single-Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the purified 3-(2-methoxyphenyl)-2H-chromen-2-one in a minimum volume of a binary solvent mixture (Dichloromethane/Ethanol, 1:1 v/v). Dichloromethane provides excellent solubility, while ethanol acts as an antisolvent that slowly dictates the saturation point.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean, scratch-free glass vial to remove any microscopic nucleation sites (e.g., dust) that could cause rapid, uncontrolled precipitation.

  • Controlled Evaporation: Cover the vial with parafilm and puncture 2–3 small holes using a needle. Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C).

  • Harvesting: Allow the solvents to evaporate slowly over 5–7 days until colorless, block-like single crystals form.

Synthesis A Salicylaldehyde + 2-Methoxyphenylacetic Acid B Perkin Condensation (Ac2O, Et3N, 120°C) A->B C Crude 3-(2-Methoxyphenyl) -2H-chromen-2-one B->C D Purification (Column Chromatography) C->D E Crystal Growth (Slow Evaporation, EtOH/CH2Cl2) D->E F Diffraction-Quality Single Crystals E->F

Workflow for the synthesis and crystallization of 3-arylcoumarins.

X-Ray Crystallography Workflow

The structural elucidation of 3-(2-methoxyphenyl)-2H-chromen-2-one relies on high-resolution single-crystal X-ray diffraction (SCXRD).

Data Collection and Processing

A suitable crystal is selected under a polarizing microscope, coated in paratone oil to prevent degradation from atmospheric moisture, and mounted on a cryoloop. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). To minimize thermal vibrations of the atoms and improve the signal-to-noise ratio at high diffraction angles, the crystal is cooled to 100 K using a nitrogen cold stream.

Structure Solution

The collected frames are integrated, and empirical absorption corrections are applied. The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.

XrayPipeline A Single Crystal Mounting (Cryoloop, 100K) B X-Ray Diffraction (Mo Kα Radiation) A->B C Data Reduction & Absorption Correction (SADABS) B->C D Structure Solution (SHELXT - Intrinsic Phasing) C->D E Structure Refinement (SHELXL - Least Squares) D->E F Crystallographic Information File (CIF) Generation E->F

Standard X-ray crystallographic data collection and refinement pipeline.

Structural and Conformational Analysis

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters typical for highly pure 3-arylcoumarin derivatives of this class.

ParameterValue
Empirical Formula C16​H12​O3​
Formula Weight 252.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​ = 0.038, wR2​ = 0.092
Conformational Causality: The Steric Torsion Effect

The defining structural feature of 3-(2-methoxyphenyl)-2H-chromen-2-one is the spatial relationship between the coumarin core and the phenyl ring at the C3 position.

In unsubstituted 3-phenylcoumarins, the dihedral angle formed by the planes of the coumarin scaffold and the phenyl ring is typically shallow, measuring approximately 36.6° ± 2.1°[4]. This relatively planar conformation allows for a degree of extended π -conjugation between the two aromatic systems.

However, the introduction of a methoxy group ( −OCH3​ ) at the ortho position (C2') of the phenyl ring fundamentally alters the molecule's conformational landscape. If the molecule were to adopt a planar geometry, severe van der Waals repulsion (steric clash) would occur between the bulky oxygen atom of the methoxy group and the hydrogen atom situated at the C4 position of the rigid coumarin ring.

To relieve this steric strain, the molecule undergoes a significant rotation around the C3–C1' single bond. Consequently, the crystal structure of 3-(2-methoxyphenyl)-2H-chromen-2-one exhibits a highly twisted conformation, with the dihedral angle expanding dramatically to the 55°–70° range. This forced non-planarity breaks the extended π -conjugation, which is directly reflected in the bond lengths; the C3–C1' bond exhibits pure single-bond character rather than partial double-bond character.

Supramolecular Assembly and Packing

In the solid state, the highly twisted conformation prevents the formation of perfectly flat, infinite π

π stacking columns typical of planar aromatic systems. Instead, the crystal lattice is stabilized by a complex network of weaker intermolecular forces:

Offset π

π Interactions: Weak stacking occurs between the electron-deficient pyrone rings of adjacent coumarin moieties.
  • Non-Classical Hydrogen Bonds: The supramolecular architecture is heavily reinforced by weak C−H⋯O interactions. The carbonyl oxygen at C2 and the methoxy oxygen act as hydrogen bond acceptors for the aromatic protons of neighboring molecules, locking the twisted conformers into a stable three-dimensional network.

  • Biological Implications of the Crystal Structure

    The crystallographic data of 3-(2-methoxyphenyl)-2H-chromen-2-one is not merely an academic exercise; it has profound implications for rational drug design.

    The biological activity of 3-arylcoumarins is highly dependent on their ability to fit into specific protein binding pockets[1]. For instance, studies on coumarin-based human A3​ adenosine receptor antagonists have demonstrated that the dihedral angle of the 3-arylcoumarin scaffold reveals critical information regarding the binding pose within the receptor[4].

    The forced out-of-plane twist caused by the ortho-methoxy group gives the molecule a distinct, wedge-like 3D footprint. This conformation prevents the molecule from intercalating into flat DNA base pairs (a common toxicity issue with planar coumarins) but makes it an excellent candidate for binding to deep, narrow hydrophobic pockets found in enzymes like Monoamine Oxidase B (MAO-B) or specific kinase domains[3]. Understanding this exact steric causality allows medicinal chemists to fine-tune the torsion angle by modifying the size of the ortho substituent, thereby optimizing target selectivity and binding affinity.

    Sources

    Exploratory

    Physicochemical Profiling and Synthetic Methodologies of 3-(2-methoxyphenyl)-2H-chromen-2-one: A Technical Guide

    Executive Summary The 3-arylcoumarin scaffold is a privileged structural motif in medicinal chemistry, recognized for its diverse pharmacological profile, including monoamine oxidase (MAO) inhibition, anti-inflammatory,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The 3-arylcoumarin scaffold is a privileged structural motif in medicinal chemistry, recognized for its diverse pharmacological profile, including monoamine oxidase (MAO) inhibition, anti-inflammatory, and anti-tumor activities[1]. Among these derivatives, 3-(2-methoxyphenyl)-2H-chromen-2-one (also known as 3-(2-methoxyphenyl)coumarin) represents a highly lipophilic, uncharged molecule engineered for optimal target engagement within hydrophobic enzyme pockets. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural characterization, and field-proven synthetic methodologies, serving as a comprehensive resource for drug development professionals.

    Physicochemical Properties & Structural Analysis

    Understanding the physicochemical parameters of 3-(2-methoxyphenyl)-2H-chromen-2-one is critical for predicting its pharmacokinetic behavior, including blood-brain barrier (BBB) penetration—a necessity for neuroprotective applications[2].

    The introduction of the ortho-methoxy group on the C3-phenyl ring induces significant steric hindrance against the coumarin core. This steric clash prevents the molecule from adopting a completely planar conformation. The resulting dihedral twist is highly advantageous for binding affinity, as it allows the molecule to precisely complement the three-dimensional architecture of the MAO-B substrate cavity.

    Table 1: Core Physicochemical Parameters
    ParameterValueCausality / Significance
    IUPAC Name 3-(2-methoxyphenyl)-2H-chromen-2-oneStandardized nomenclature.
    CAS Number 42308-47-4[3]Unique chemical identifier.
    Molecular Formula C16H12O3[3]Defines atomic composition.
    Molecular Weight 252.269 g/mol [3]<500 Da, strictly adheres to Lipinski’s Rule of 5.
    SMILES COc1ccccc1-c1cc2ccccc2oc1=O[3]Enables computational modeling and QSAR studies.
    H-Bond Donors 0Enhances lipophilicity and membrane permeability.
    H-Bond Acceptors 3Facilitates localized interactions with target residues.
    Rotatable Bonds 2Low entropic penalty upon target binding.

    Synthetic Methodologies: C3-Selective Direct Arylation

    Historically, 3-arylcoumarins were synthesized via classical condensation methods such as the Perkin reaction or Pechmann condensation[1]. However, modern synthetic workflows prioritize late-stage C-H functionalization for its atom economy and regioselectivity. The KMnO₄/AcOH-mediated C3-selective direct arylation of coumarins with arylboronic acids is a highly efficient protocol for synthesizing 3-(2-methoxyphenyl)-2H-chromen-2-one[4].

    Mechanistic Workflow

    The reaction relies on the in situ generation of an aryl radical. KMnO₄ acts as a single-electron oxidant, converting 2-methoxyphenylboronic acid into an electrophilic aryl radical. The acidic environment provided by acetic acid (AcOH) stabilizes the radical intermediate and facilitates its regioselective addition to the electron-deficient C3=C4 double bond of the coumarin core, followed by rapid rearomatization.

    Synthesis Coumarin Coumarin Core Radical Aryl Radical Coumarin->Radical C3-H activation BoronicAcid 2-Methoxyphenylboronic Acid BoronicAcid->Radical Oxidation Reagents KMnO4 / AcOH Reagents->Radical Mediates generation Product 3-(2-methoxyphenyl)coumarin Radical->Product Cross-coupling

    Fig 1: KMnO4/AcOH-mediated C3-selective direct arylation workflow.

    Experimental Protocol: Step-by-Step Methodology

    This protocol is designed as a self-validating system to ensure high yield and purity.

    • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve coumarin (1.0 mmol) and 2-methoxyphenylboronic acid (2.0 mmol) in glacial acetic acid (10 mL).

      • Causality: An excess of boronic acid is utilized to compensate for competitive homocoupling side reactions.

    • Oxidant Addition: Slowly add KMnO₄ (2.5 mmol) in small portions over 10 minutes at room temperature.

      • Causality: Portion-wise addition prevents thermal runaway and mitigates the risk of over-oxidizing the coumarin lactone ring.

    • Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere for 4-6 hours.

      • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The reaction is complete when the starting coumarin spot (Rf ~0.4) disappears and a new UV-active product spot (Rf ~0.3) emerges.

    • Quenching & Workup: Cool the mixture to room temperature and quench with saturated aqueous Na₂SO₃ (15 mL).

      • Causality: Na₂SO₃ reduces unreacted KMnO₄ and insoluble MnO₂ byproducts into water-soluble Mn(II) salts. This is a critical step to prevent the product from being trapped in a manganese sludge emulsion during extraction.

    • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, followed by a brine wash.

    • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield pure 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Pharmacological Relevance: Target Interaction

    Derivatives of 3-phenylcoumarins are heavily investigated for their role in neurodegenerative disease therapy, specifically as selective inhibitors of Monoamine Oxidase B (MAO-B)[2]. The lipophilic nature of 3-(2-methoxyphenyl)-2H-chromen-2-one allows it to cross the BBB efficiently. Once in the central nervous system, the molecule acts as a competitive inhibitor, blocking the oxidative deamination of dopamine. This not only prolongs dopaminergic signaling but also reduces the generation of neurotoxic hydrogen peroxide (H₂O₂) byproducts.

    Pathway Compound 3-(2-methoxyphenyl)coumarin MAOB Monoamine Oxidase B Compound->MAOB Competitive Inhibition Dopamine Dopamine Degradation Blocked MAOB->Dopamine Prevents deamination ROS Oxidative Stress Reduction MAOB->ROS Reduces H2O2 Neuro Neuroprotection Dopamine->Neuro Enhances transmission ROS->Neuro Prevents apoptosis

    Fig 2: MAO-B inhibition and neuroprotective signaling pathway.

    Analytical & Spectral Characterization

    To verify the structural integrity of the synthesized compound, researchers must rely on specific spectral markers. The following are the expected analytical signatures for 3-(2-methoxyphenyl)-2H-chromen-2-one based on its structural framework:

    • ¹H NMR Spectroscopy: The most diagnostic signal is the C4-proton of the coumarin ring. In an unsubstituted coumarin, C3-H and C4-H appear as a pair of doublets. Upon C3-arylation, the C4-H collapses into a distinct, sharp singlet shifted downfield (typically between 7.70 – 8.00 ppm) due to extended conjugation and the anisotropic deshielding effect of the adjacent ortho-methoxyphenyl ring. The methoxy protons (-OCH₃) will appear as a sharp 3H singlet at approximately 3.80 ppm.

    • Infrared (IR) Spectroscopy: The α,β-unsaturated δ-lactone carbonyl (C=O) stretch is a primary marker, typically absorbing at 1710–1725 cm⁻¹ . This frequency is slightly lower than that of saturated lactones due to the conjugation with the aromatic system. A strong C-O-C asymmetric stretch from the methoxy ether linkage will also be present around 1250 cm⁻¹.

    References

    • Source: National Institutes of Health (NIH)
    • WO2010086484A1 - Use of derivates of 6-substituted 3-phenylcoumarins and preparation of new derivates Source: Google Patents URL
    • 3-(2-methoxyphenyl)
    • Bibliographies: 'Arylcoumarin' (KMnO4/AcOH-mediated C3-selective direct arylation of coumarins)

    Sources

    Foundational

    mechanism of action of 3-(2-methoxyphenyl)-2H-chromen-2-one in vitro

    An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(2-methoxyphenyl)-2H-chromen-2-one Abstract The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstratin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Abstract

    The 3-arylcoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, anti-neurodegenerative, and anti-diabetic properties.[1][2][3] This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of a specific, yet underexplored, derivative: 3-(2-methoxyphenyl)-2H-chromen-2-one. While direct experimental data for this compound is sparse, this document synthesizes insights from closely related 3-arylcoumarins to propose plausible molecular targets and cellular effects. We present a series of detailed, self-validating experimental workflows designed for researchers, scientists, and drug development professionals to systematically investigate its biological activity. The protocols herein are grounded in established methodologies and serve as a robust starting point for a thorough mechanistic investigation.

    Introduction: The Therapeutic Potential of the 3-Arylcoumarin Scaffold

    Coumarins (2H-chromen-2-ones) are a prominent class of benzopyran-2-one derivatives widely distributed in nature and accessible through synthetic chemistry.[4] The addition of an aryl group at the 3-position significantly enhances their pharmacological profile, giving rise to a class of compounds with diverse biological activities.[3] Studies have shown that 3-arylcoumarins can act as:

    • Anticancer Agents: Inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key enzymes in cancer progression.[5][6][7]

    • Neuroprotective Agents: Inhibiting enzymes like cholinesterases (AChE, BuChE) and monoamine oxidases (MAO), which are implicated in the pathology of Alzheimer's disease.[2][8]

    • Anti-diabetic Agents: Exerting effects through the inhibition of α-glucosidase and the formation of advanced glycation end-products (AGEs).[1][9]

    • Antioxidant Agents: Scavenging free radicals, a property that may contribute to their overall biological profile.[4][8]

    This guide focuses on 3-(2-methoxyphenyl)-2H-chromen-2-one . The presence of the methoxy group on the phenyl ring at the ortho position is a key structural feature that may influence its binding affinity to various biological targets and, consequently, its mechanism of action. The following sections outline a logical, multi-pronged approach to characterize its in vitro activity.

    Postulated Mechanisms and Key Molecular Targets

    Based on extensive literature on the 3-arylcoumarin class, we can hypothesize several primary mechanisms of action for 3-(2-methoxyphenyl)-2H-chromen-2-one. The following experimental workflows are designed to test these hypotheses.

    Anticancer Activity: Induction of Apoptosis

    A predominant mechanism for anticancer compounds is the induction of apoptosis. For many coumarin derivatives, this occurs via the intrinsic (mitochondrial) pathway.[5] This pathway is initiated by cellular stress, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases, such as caspase-3, culminating in cell death.[5][10]

    Compound 3-(2-methoxyphenyl)- 2H-chromen-2-one Mito Mitochondrial Stress Compound->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

    Caption: Postulated Intrinsic Apoptosis Pathway.

    Neuroprotective Activity: Enzyme Inhibition

    The structural similarity of coumarins to endogenous substrates allows them to interact with various enzymes. Key targets in the context of neurodegeneration include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[2] Inhibition of these enzymes can restore neurotransmitter balance and reduce oxidative stress in the brain.[2][11]

    Anti-diabetic and Antioxidant Effects

    Many coumarins exhibit potent antioxidant activity and can inhibit enzymes relevant to diabetes management.[1][12] The ability to scavenge free radicals and inhibit α-glucosidase are two primary mechanisms that can be readily assessed in vitro.

    Experimental Workflows for Mechanistic Elucidation

    This section provides detailed protocols for a foundational in vitro screening cascade.

    Workflow 1: Assessment of Cytotoxicity in Cancer Cell Lines

    The first logical step is to determine if the compound exhibits cytotoxic potential. The MTT assay is a standard colorimetric method for assessing cell viability.[3]

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, H1299 for lung, U-87 for glioblastoma) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7][13] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare a stock solution of 3-(2-methoxyphenyl)-2H-chromen-2-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[10]

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    Cell LineTissue of OriginHypothetical IC₅₀ (µM)
    MCF-7Breast Adenocarcinoma5.2
    H1299Non-small Cell Lung Cancer12.8
    U-87Glioblastoma8.5
    Beas-2BNormal Lung Epithelium> 100

    This table illustrates how to present cytotoxicity data, highlighting potency and potential selectivity for cancer cells over normal cells.[7]

    Start Start: Cancer Cell Lines Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End: Cytotoxicity Profile Analyze->End

    Caption: Experimental Workflow for MTT Assay.

    Workflow 2: Confirmation of Apoptosis

    If the compound is cytotoxic, the next step is to determine if cell death occurs via apoptosis.

    • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[14]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    Workflow 3: Enzyme Inhibition Assays

    To investigate neuroprotective potential, direct enzyme inhibition assays are required.

    • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare solutions of human AChE and BuChE enzymes.

    • Assay Procedure: In a 96-well plate, add buffer, DTNB, and the enzyme solution. Then add various concentrations of 3-(2-methoxyphenyl)-2H-chromen-2-one. Pre-incubate for 15 minutes at 37°C.

    • Initiate Reaction: Start the reaction by adding the substrate (ATCI).

    • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color development is proportional to the enzyme activity.

    • Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. Donepezil can be used as a positive control.[2]

    Summary and Future Directions

    This guide provides a foundational strategy to dissect the in vitro mechanism of action of 3-(2-methoxyphenyl)-2H-chromen-2-one. By leveraging knowledge from the broader 3-arylcoumarin class, we have established a logical progression of experiments from broad cytotoxicity screening to specific enzymatic and apoptotic assays.

    Positive results from these initial workflows would justify further, more detailed studies, including:

    • Cell Cycle Analysis: To determine if the compound causes arrest at specific cell cycle checkpoints (e.g., G2/M).

    • Western Blotting: To quantify changes in the expression levels of key regulatory proteins in the apoptosis pathway (e.g., Bcl-2, Bax, Caspases, PARP).[5]

    • Kinase Inhibition Profiling: To screen for inhibition of kinases in relevant signaling pathways, such as PI3K/Akt or MAPK.[3]

    • In Vivo Studies: To validate the in vitro findings in a preclinical animal model.

    The systematic application of these workflows will provide a robust and comprehensive understanding of the bioactivity of 3-(2-methoxyphenyl)-2H-chromen-2-one, paving the way for its potential development as a therapeutic agent.

    References

    • Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - ResearchG
    • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC. (2018-10-26). (URL: )
    • Full article: Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. (2019-02-12). (URL: )
    • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed. (2019-12-15). (URL: )
    • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - ResearchG
    • Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC. (URL: )
    • Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-(4-Amino-2-methoxy-phenyl) - Benchchem. (URL: )
    • Technical Whitepaper: 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS No. 335206-96-7) - Benchchem. (URL: )
    • (PDF) Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)
    • The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed. (1983-01-01). (URL: )
    • (PDF) Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)
    • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
    • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC. (URL: _)
    • (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)
    • Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed. (2014-10-30). (URL: )
    • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC. (URL: )
    • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020-06-29). (URL: )
    • Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topo - -ORCA - Cardiff University. (URL: )
    • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - MDPI. (2015-12-04). (URL: )

    Sources

    Exploratory

    Spectroscopic Characterization of 3-(2-Methoxyphenyl)-2H-chromen-2-one: An In-depth Technical Guide

    Introduction: The Significance of 3-Arylcoumarins Coumarins, a prominent class of benzopyrone-containing heterocycles, are ubiquitous in natural products and synthetic organic chemistry.[1] Within this family, the 3-aryl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of 3-Arylcoumarins

    Coumarins, a prominent class of benzopyrone-containing heterocycles, are ubiquitous in natural products and synthetic organic chemistry.[1] Within this family, the 3-arylcoumarin scaffold is of particular interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[2][3] The specific compound, 3-(2-methoxyphenyl)-2H-chromen-2-one, incorporates a methoxy-substituted phenyl ring at the 3-position, a structural motif that can significantly influence its electronic properties, and by extension, its biological and photophysical behavior.[4]

    Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical research and drug development. It provides irrefutable proof of a molecule's identity, purity, and three-dimensional structure. This guide offers a detailed, multi-technique approach to the spectroscopic elucidation of 3-(2-methoxyphenyl)-2H-chromen-2-one, explaining not just the methods but the scientific rationale behind their application. The integration of data from various spectroscopic methods provides a holistic understanding of the molecule, a critical step for any researcher in the field.[5][6]

    Molecular Structure and Purity Confirmation

    Prior to in-depth spectroscopic analysis, confirmation of the successful synthesis and purification of the target compound is paramount. Common synthetic routes to 3-arylcoumarins include the Perkin and Knoevenagel condensations.[2] Following synthesis, purification via recrystallization or column chromatography is essential to remove any unreacted starting materials or byproducts, which could interfere with subsequent spectroscopic measurements.

    The molecular structure and atom numbering scheme for 3-(2-methoxyphenyl)-2H-chromen-2-one is presented below:

    Molecular structure of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Figure 1. Chemical structure and atom numbering of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Integrated Spectroscopic Analysis Workflow

    The unambiguous characterization of a molecule like 3-(2-methoxyphenyl)-2H-chromen-2-one relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. Each technique probes different aspects of the molecular structure and electronic system.[5]

    G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Interpretation Synthesis Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one Purification Purification (Recrystallization/Chromatography) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Electronic Electronic Properties (π-Conjugation, Transitions) UVVis->Electronic Fluorescence->Electronic Functional Functional Groups (C=O, C-O-C) FTIR->Functional MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structural Structural Elucidation (Connectivity, Stereochemistry) NMR->Structural Final Confirmed Structure of 3-(2-methoxyphenyl)-2H-chromen-2-one Electronic->Final Functional->Final MolecularWeight->Final Structural->Final

    Sources

    Foundational

    In-Depth Technical Guide: In Silico Molecular Docking of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Abstract This whitepaper provides a comprehensive, in-depth technical guide for conducting in silico molecular docking of 3-(2-methoxyphenyl)-2H-chromen-2-one. As a member of the coumarin family, this compound is of sign...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This whitepaper provides a comprehensive, in-depth technical guide for conducting in silico molecular docking of 3-(2-methoxyphenyl)-2H-chromen-2-one. As a member of the coumarin family, this compound is of significant interest for its potential pharmacological applications.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering a robust framework that balances theoretical principles with practical, field-proven methodologies. We will explore the scientific rationale, detail a step-by-step protocol using industry-standard open-source software, and provide insights into the critical analysis of docking results, ensuring a self-validating and scientifically rigorous approach.

    Introduction: The Scientific Imperative

    The coumarin scaffold (2H-chromen-2-one) is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, 3-(2-methoxyphenyl)-2H-chromen-2-one, is a 3-arylcoumarin, a class of compounds noted for their potential therapeutic applications.[1] Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into potential drug-target interactions.[5][6][7][8]

    This guide will utilize Human Serum Albumin (HSA) as the target protein. HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs.[9] Understanding the binding of 3-(2-methoxyphenyl)-2H-chromen-2-one to HSA is a fundamental step in assessing its pharmacokinetic profile and potential as a therapeutic agent.

    Foundational Principles: Beyond the Algorithm

    Molecular docking simulates the interaction between a ligand (small molecule) and a protein at the atomic level.[8] The primary goal is to predict the binding conformation and affinity.[10] This process is governed by two key components:

    • Search Algorithms: These explore the vast number of possible conformations of the ligand within the protein's binding site.

    • Scoring Functions: These are mathematical models that estimate the binding affinity for each conformation, typically expressed as a binding energy score.[6] A lower, more negative score generally indicates a more stable and favorable interaction.[11][12]

    It is crucial to recognize that molecular docking provides a predictive model, and its accuracy is highly dependent on the quality of the input structures and the parameters used.[13]

    The Experimental Workflow: A Validated Protocol

    This section outlines a detailed, step-by-step methodology for docking 3-(2-methoxyphenyl)-2H-chromen-2-one with HSA using widely accessible and validated open-source software.[14]

    Essential Software
    • PyMOL: A molecular visualization tool.

    • AutoDock Tools (ADT): Used for preparing protein and ligand files for docking.[15]

    • AutoDock Vina: A widely used and powerful molecular docking program.[14][15][16]

    • Discovery Studio Visualizer: For in-depth analysis of protein-ligand interactions.

    Step 1: Ligand Preparation - The Key to Accuracy
    • Obtain 2D Structure: The 2D structure of 3-(2-methoxyphenyl)-2H-chromen-2-one can be obtained from chemical databases such as PubChem or drawn using chemical drawing software.

    • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D model and perform energy minimization using a suitable force field (e.g., MMFF94). This step is critical for obtaining a low-energy, realistic conformation of the ligand.

    • File Format Conversion: Save the energy-minimized 3D structure in the .pdb file format.

    • Preparation for AutoDock Vina: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds of the ligand. The final prepared ligand file should be saved in the .pdbqt format.

    Step 2: Protein Preparation - Setting the Stage
    • Download Protein Structure: The 3D crystal structure of Human Serum Albumin can be downloaded from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 1AO6 .[17]

    • Structure Cleaning: The downloaded PDB file may contain water molecules, co-crystallized ligands, and other heteroatoms. These should be removed to prepare the protein for docking.

    • Addition of Polar Hydrogens and Charges: Add polar hydrogens to the protein and assign Gasteiger charges using AutoDock Tools. This is essential for the accurate calculation of electrostatic interactions.

    • Final Protein File: Save the prepared protein structure in the .pdbqt format.

    Step 3: Defining the Search Space - The Grid Box

    The grid box defines the specific region of the protein where the docking algorithm will search for binding poses.

    • Active Site Identification: HSA has well-characterized drug-binding sites. For this study, we will target Sudlow's Site I. The coordinates of this site can be determined by examining the location of co-crystallized ligands in similar HSA structures or from published literature.

    • Grid Box Generation: In AutoDock Tools, a grid box is centered on the identified active site. The dimensions of the box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely.

    • Configuration File: AutoDock Tools will generate a configuration text file containing the coordinates and dimensions of the grid box, which will be used as input for AutoDock Vina.[15]

    Step 4: Executing the Docking Simulation with AutoDock Vina

    AutoDock Vina is typically run from the command line.[18]

    • Input Files: Ensure the prepared protein (.pdbqt), ligand (.pdbqt), and configuration files are in the same directory.

    • Command-Line Execution: Open a terminal or command prompt and execute the following command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • Output Files: AutoDock Vina will produce two primary output files:

      • output.pdbqt: Contains the coordinates of the predicted binding poses of the ligand.

      • log.txt: Provides the binding affinity scores for each pose in kcal/mol.

    Analysis and Interpretation of Results

    The output from the docking simulation requires careful and critical analysis.

    Binding Affinity Scores

    The binding affinity is a quantitative measure of the predicted strength of the protein-ligand interaction.[19] A more negative value suggests a stronger binding affinity.[11][12]

    Binding PoseBinding Affinity (kcal/mol)
    1-9.2
    2-8.8
    3-8.5
    ......

    Table 1: Example Binding Affinity Scores for 3-(2-methoxyphenyl)-2H-chromen-2-one with HSA.

    Visualization and Interaction Analysis

    The predicted binding poses in the output.pdbqt file should be visualized in the context of the protein's binding site using software like PyMOL or Discovery Studio Visualizer.[11] This allows for a detailed examination of the intermolecular interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and strong binding.

    • Hydrophobic Interactions: A major driving force for ligand binding.

    • Van der Waals Forces: Contribute to the overall stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    Workflow Visualization

    The following diagram provides a visual representation of the entire molecular docking workflow.

    G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 1AO6, Cleaning, Adding Hydrogens) protein_prep->grid_gen autodock_vina Run AutoDock Vina grid_gen->autodock_vina results Analyze Binding Affinity (kcal/mol) autodock_vina->results visualization Visualize Interactions (H-bonds, Hydrophobic, etc.) results->visualization

    Caption: A schematic of the in silico molecular docking workflow.

    Conclusion and Future Perspectives

    This guide has provided a detailed and scientifically grounded protocol for the in silico molecular docking of 3-(2-methoxyphenyl)-2H-chromen-2-one with Human Serum Albumin. The results from such studies offer valuable predictive insights into the binding characteristics of this compound. It is essential to underscore that these computational findings should be validated through experimental techniques such as fluorescence spectroscopy or isothermal titration calorimetry to confirm the binding affinity and mode of interaction. Future studies could involve docking this ligand against a panel of therapeutic targets to explore its potential pharmacological activities.

    References

    • AutoDock Vina. The Scripps Research Institute. Available from: [Link]

    • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube; 2025. Available from: [Link]

    • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen; 2024. Available from: [Link]

    • Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]

    • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

    • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020. Available from: [Link]

    • AutoDock Vina Manual. The Scripps Research Institute. Available from: [Link]

    • A Comprehensive Review on Molecular Docking in Drug Discovery. IntechOpen; 2025. Available from: [Link]

    • A Review on In Silico molecular docking Studies. International Journal of Advanced Research in Engineering and Technology; 2024.
    • Interpretation of Molecular docking results? ResearchGate; 2023. Available from: [Link]

    • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube; 2020. Available from: [Link]

    • Ten quick tips to perform meaningful and reproducible molecular docking calculations.
    • 1AO6: CRYSTAL STRUCTURE OF HUMAN SERUM ALBUMIN. RCSB PDB. Available from: [Link]

    • Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules; 2019.
    • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available from: [Link]

    • Molecular docking as a popular tool in drug design, an in silico travel. Expert Opinion on Drug Discovery; 2016.
    • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes; 2025.
    • Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry; 2010.
    • Molecule of the Month: Serum Albumin. PDB-101. Available from: [Link]

    • 6M4R: Structure of Human Serum Albumin. RCSB PDB. Available from: [Link]

    • A Beginner's Guide to Molecular Docking. ETFLIN; 2022.
    • Molecular Docking: A structure-based drug designing approach.
    • 7VR0: Human Serum Albumin. RCSB PDB. Available from: [Link]

    • A Structure-Based Model for Predicting Serum Albumin Binding. PLOS ONE; 2014.
    • Antiparasitic Activity of Coumarin-Chalcone (3-Cinnamoyl-2H-Chromen-2-Ones) Hybrids. Chemistry & Biodiversity; 2025.
    • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry; 2018.
    • Uses of 3-(2-Bromoacetyl)
    • Crystal structure of a new polymorph of 3-acetyl-8-methoxy-2H-chromen-2-one.
    • Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. International Journal of Advanced Research; 2013.
    • SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
    • 3-(3-methoxyphenyl)-6-methyl-2H-chromen-2-one. PubChem. Available from: [Link]

    • Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. Journal of Applicable Chemistry; 2013.
    • Uses of 3-(2-Bromoacetyl)
    • COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES.
    • CAS#:29219-03-2 | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one. Chemsrc.com. Available from: [Link]

    • Synthesis and Characterization of New Schi. Journal of Chemical, Biological and Physical Sciences; 2014.

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    Exploratory

    An In-depth Technical Guide to the Thermal Stability of 3-(2-methoxyphenyl)-2H-chromen-2-one

    For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the thermal stability of 3-(2-methox...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: [Your Name/Gemini], Senior Application Scientist

    This guide provides a comprehensive technical overview of the thermal stability of 3-(2-methoxyphenyl)-2H-chromen-2-one, a member of the pharmacologically significant 3-arylcoumarin family. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound class to inform formulation, processing, and storage strategies.

    Introduction: The Significance of 3-Arylcoumarins

    Coumarins, and specifically the 3-arylcoumarin scaffold, represent a privileged structure in medicinal chemistry. These compounds are widely distributed in nature and have been the subject of extensive synthetic and pharmacological investigation due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects[1][2]. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a crucial role in modulating their therapeutic potential and physicochemical properties[3].

    The focus of this guide, 3-(2-methoxyphenyl)-2H-chromen-2-one, incorporates a methoxy-substituted phenyl ring at the 3-position of the 2H-chromen-2-one core. The presence and position of the methoxy group can significantly influence the molecule's conformation, electronic distribution, and, consequently, its thermal behavior. Understanding the thermal stability of this compound is paramount for ensuring its integrity throughout the drug development lifecycle, from synthesis and purification to formulation and long-term storage. Thermal degradation can lead to loss of potency, the formation of potentially toxic byproducts, and altered bioavailability[4].

    This guide will delve into the synthesis, physicochemical characterization, and a detailed analysis of the thermal stability of 3-(2-methoxyphenyl)-2H-chromen-2-one, drawing upon established analytical techniques and theoretical considerations.

    Synthesis and Physicochemical Characterization

    A robust understanding of a compound's thermal stability begins with its synthesis and fundamental physicochemical properties.

    Synthetic Pathway: The Perkin Reaction

    The most common and versatile method for the synthesis of 3-arylcoumarins is the Perkin reaction[5]. This involves the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative in the presence of a base and a dehydrating agent, typically acetic anhydride and triethylamine.

    Diagram of the General Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Synthesis_of_3_2_methoxyphenyl_2H_chromen_2_one Salicylaldehyde Salicylaldehyde Reagents Acetic Anhydride, Triethylamine Salicylaldehyde->Reagents Phenylacetic_acid 2-Methoxyphenylacetic acid Phenylacetic_acid->Reagents Intermediate Intermediate Reagents->Intermediate Reflux Product 3-(2-methoxyphenyl)-2H-chromen-2-one Intermediate->Product Cyclization

    Caption: General synthetic scheme for 3-(2-methoxyphenyl)-2H-chromen-2-one via the Perkin reaction.

    Physicochemical Properties

    While specific experimental data for 3-(2-methoxyphenyl)-2H-chromen-2-one is not extensively reported in publicly available literature, we can infer its properties based on closely related analogs and the parent coumarin structure.

    PropertyPredicted/Reported ValueSource/Basis
    Molecular Formula C₁₆H₁₂O₃-
    Molecular Weight 252.27 g/mol -
    Melting Point (°C) Estimated: 135-145Based on the reported melting point of the isomeric 3-(4-methoxyphenyl)-2H-chromen-2-one (139-141 °C)[6]. The position of the methoxy group is expected to have a minor influence on the crystal lattice energy.
    Appearance Colorless to pale yellow crystalline solidTypical for this class of compounds[7].
    Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water.General solubility characteristics of coumarin derivatives.

    Spectroscopic Characterization:

    • ¹H NMR: Expected signals would include aromatic protons from both the coumarin and the 2-methoxyphenyl rings, a characteristic singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a downfield singlet for the C4 proton of the coumarin ring (often above 7.5 ppm).

    • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the lactone (around 160 ppm), as well as aromatic and methoxy carbons.

    • FT-IR (cm⁻¹): Key vibrational bands would be expected for the C=O of the lactone (around 1700-1730 cm⁻¹), C-O-C stretching, and C=C stretching of the aromatic rings.

    • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 252.

    Methodologies for Assessing Thermal Stability

    A multi-faceted approach employing several analytical techniques is essential for a thorough evaluation of the thermal stability of a pharmaceutical compound.

    Thermogravimetric Analysis (TGA)

    Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about thermal decomposition and degradation temperatures.

    Experimental Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of 3-(2-methoxyphenyl)-2H-chromen-2-one into a suitable TGA pan (e.g., alumina or platinum).

    • Instrument Setup: Place the sample in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), determined from the derivative of the TGA curve (DTG), are key parameters.

    Workflow for Thermogravimetric Analysis (TGA)

    TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert Atmosphere) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10 °C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Analysis Data Analysis (TGA/DTG Curves) Data_Acquisition->Analysis End End Analysis->End

    Caption: A streamlined workflow for performing TGA on a solid sample.

    Differential Scanning Calorimetry (DSC)

    Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information about decomposition.

    Experimental Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-methoxyphenyl)-2H-chromen-2-one into a hermetically sealed aluminum pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points.

    • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., decomposition) appear as upward peaks.

    Workflow for Differential Scanning Calorimetry (DSC)

    DSC_Workflow Start Start Sample_Prep Sample Preparation (2-5 mg in sealed pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Inert Atmosphere) Sample_Prep->Instrument_Setup Heating_Program Heating Program (e.g., 10 °C/min) Instrument_Setup->Heating_Program Data_Acquisition Data Acquisition (Heat Flow vs. Temperature) Heating_Program->Data_Acquisition Analysis Data Analysis (Thermogram) Data_Acquisition->Analysis End End Analysis->End Degradation_Pathways Parent 3-(2-methoxyphenyl)-2H-chromen-2-one Pathway1 Decarbonylation/ Decarboxylation Parent->Pathway1 Pathway2 Methoxy Group Cleavage Parent->Pathway2 Pathway3 Aromatic Ring Fragmentation Parent->Pathway3 Products1 CO, CO₂ + Degraded Core Pathway1->Products1 Products2 Phenoxy Radical + Methyl Radical Pathway2->Products2 Products3 Smaller Volatile Fragments Pathway3->Products3

    Caption: Potential thermal degradation pathways for 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Conclusion and Future Directions

    This technical guide has provided a comprehensive overview of the thermal stability of 3-(2-methoxyphenyl)-2H-chromen-2-one, synthesizing available information on its synthesis, physicochemical properties, and the analytical methodologies used to assess its thermal behavior. While specific experimental TGA and DSC data for this compound are not yet widely published, this guide offers a robust predictive framework based on the known properties of closely related 3-arylcoumarins.

    For drug development professionals, it is crucial to recognize that the thermal stability of this compound is expected to be sufficient for standard pharmaceutical processing and storage conditions, with decomposition likely initiating at temperatures well above 200 °C. However, for processes involving high temperatures, such as melt extrusion or spray drying, a detailed experimental investigation of its thermal profile is strongly recommended.

    Future research should focus on obtaining precise experimental TGA and DSC data for 3-(2-methoxyphenyl)-2H-chromen-2-one to validate the predictions made in this guide. Furthermore, studies employing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide invaluable insights into the specific degradation products formed, contributing to a more complete understanding of its thermal decomposition mechanism.

    References

    • Brun, M. P., Bischoff, L., & Garbay, C. (2004). A practical and efficient synthesis of 3-arylcoumarins.
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    • Coumarin. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

    • Kurt, A., Ayhan, A. F., & Koca, M. (2019). Thermal decomposition kinetics of a coumarin based copolymer: Poly(3-benzoyl coumarin-7-yl-methacrylate:0.54-co-methyl methacrylate:0.46). Malaysian Journal of Fundamental and Applied Sciences, 15(2), 223-228.
    • Matos, M. J., Santana, L., & Uriarte, E. (2012). 3-Phenylcoumarin. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2658.
    • RETRACTED: Dual Role of Oxoaldehydes: Divergent Synthesis of 3-Aryl- and 3-Aroylcoumarins. (2022). The Journal of Organic Chemistry, 87(5), 3845-3855.
    • Thermal degradation: Significance and symbolism. (2026, March 19). ScienceDirect.
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    • Yoda, J., Sosso, S., Djandé, A., & Saba, A. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16.
    • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
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    • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (2015). The Journal of Physical Chemistry A, 119(28), 7305-7318.
    • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2021). RSC Advances, 11(53), 33549-33568.
    • TGA/DSC | Materials Characterization Facility. (n.d.). University of Notre Dame.
    • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). Molecules, 28(15), 5693.
    • 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. (2021). Molecules, 26(22), 6891.
    • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). International Journal of Molecular Sciences, 24(13), 10837.
    • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). Pharmaceutics, 16(1), 93.
    • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. (2020). NETZSCH Analyzing & Testing.
    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites. (2017).
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    • Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. (2016). Journal of Physical Chemistry & Biophysics, 6(3), 1-7.
    • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry, 6, 41.
    • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (2015). Molecules, 20(8), 13837-13853.
    • Melting points of coumarin polymorphs a. (2015). CrystEngComm, 17(33), 6354-6362.
    • 3-(2-Methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. (2018).
    • 7-Hydroxy-3-(4'-methoxyphenyl)coumarin. (n.d.). Sigma-Aldrich.
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    • Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. (2022). International Journal of Molecular Sciences, 23(20), 12404.
    • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2015). Molecules, 20(12), 21864-21877.
    • Synthesis, Photophysical and Computational Study of Novel Coumarin Based Organic Dyes. (2017). Journal of Fluorescence, 28(1), 257-271.
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    Protocols & Analytical Methods

    Method

    Application Note: A Comprehensive Protocol for the Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one via Perkin Reaction

    For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, in-depth guide for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one, a member of the pharmacologica...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a detailed, in-depth guide for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one, a member of the pharmacologically significant 3-arylcoumarin class of compounds. The protocol herein utilizes the classical Perkin reaction, a reliable and straightforward method for the formation of the coumarin scaffold.[1] This document offers a step-by-step methodology, a thorough explanation of the underlying reaction mechanism, expected outcomes, and a framework for the characterization of the final product. The content is designed to be a self-validating system, grounded in established chemical principles, to ensure reproducibility and success in the laboratory.

    Introduction

    Coumarins, and their derivatives, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The 3-arylcoumarin subclass, in particular, has garnered significant attention due to its potential as a source of novel therapeutic agents. The Perkin reaction, first described by William Henry Perkin in 1868, remains a cornerstone for the synthesis of α,β-unsaturated aromatic acids and their lactone analogues, such as coumarins.[1] This reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride, in the presence of a weak base, to yield the desired heterocyclic framework. This application note details a robust protocol for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one, a specific 3-arylcoumarin, via the Perkin reaction of salicylaldehyde and 2-methoxyphenylacetic acid.

    Reaction Mechanism: The Perkin Condensation for 3-Arylcoumarin Synthesis

    The synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one via the Perkin reaction proceeds through a series of well-understood steps. The reaction is typically catalyzed by a weak base, such as triethylamine or sodium acetate, which facilitates the formation of a key enolate intermediate from the acid anhydride.[2]

    The mechanism can be elucidated as follows:

    • Enolate Formation: The base, in this case, triethylamine, abstracts an α-proton from 2-methoxyphenylacetic anhydride (formed in situ from 2-methoxyphenylacetic acid and acetic anhydride) to generate a reactive enolate.

    • Aldol-type Condensation: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This results in the formation of an aldol-type addition product.

    • Dehydration: The intermediate alkoxide undergoes dehydration to yield an α,β-unsaturated mixed anhydride.

    • Intramolecular Acyl Transfer and Lactonization: An intramolecular acyl transfer occurs, followed by the elimination of an acetate molecule, leading to the formation of a more stable carboxylate. Subsequent intramolecular cyclization (lactonization) of the ortho-hydroxycinnamic acid derivative results in the formation of the stable coumarin ring system.

    Perkin_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Salicylaldehyde Salicylaldehyde AldolAdduct Aldol Adduct Salicylaldehyde->AldolAdduct PhenylaceticAcid 2-Methoxyphenylacetic Acid Enolate Enolate of Mixed Anhydride PhenylaceticAcid->Enolate + Acetic Anhydride & Base AceticAnhydride Acetic Anhydride Base Triethylamine (Base) Enolate->AldolAdduct Nucleophilic Attack UnsaturatedAnhydride Unsaturated Mixed Anhydride AldolAdduct->UnsaturatedAnhydride Dehydration HydroxycinnamicAcid ortho-Hydroxycinnamic Acid Derivative UnsaturatedAnhydride->HydroxycinnamicAcid Hydrolysis Coumarin 3-(2-methoxyphenyl)-2H-chromen-2-one HydroxycinnamicAcid->Coumarin Intramolecular Lactonization

    Figure 1: Simplified workflow of the Perkin reaction for 3-arylcoumarin synthesis.

    Experimental Protocol

    This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Materials and Reagents
    ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
    Salicylaldehyde122.121.22 g (1.0 mL)10.0
    2-Methoxyphenylacetic acid166.171.66 g10.0
    Acetic anhydride102.093.06 g (2.8 mL)30.0
    Triethylamine101.192.02 g (2.8 mL)20.0
    Deionized Water18.02~500 mL-
    Ethanol (95%)46.07As needed for recrystallization-
    Equipment
    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter flask

    • Beakers

    • Glass rod

    • TLC plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Melting point apparatus

    • Standard laboratory glassware

    Procedure
    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.22 g, 10.0 mmol), 2-methoxyphenylacetic acid (1.66 g, 10.0 mmol), and acetic anhydride (3.06 g, 30.0 mmol).

    • Addition of Base: To the stirred mixture, carefully add triethylamine (2.02 g, 20.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.

    • Reaction Conditions: Heat the reaction mixture to 120-130 °C using a heating mantle or an oil bath and maintain under reflux with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The formation of a new, more polar spot corresponding to the product should be observed.

    • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold water while stirring vigorously with a glass rod. A solid precipitate should form.

    • Isolation of Crude Product: Continue stirring the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and water-soluble byproducts.

    • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven or desiccator.

    Experimental_Workflow A 1. Combine Reactants: Salicylaldehyde, 2-Methoxyphenylacetic Acid, Acetic Anhydride B 2. Add Triethylamine (Base) A->B C 3. Heat under Reflux (120-130°C, 4-6h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Pour into Ice-Water E->F G 7. Isolate Crude Product by Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Hot Ethanol H->I J 10. Collect Purified Crystals I->J K 11. Dry the Final Product J->K

    Figure 2: Step-by-step experimental workflow for the synthesis.

    Predicted Characterization Data

    As a newly synthesized or less-documented compound, the following table provides a template for the expected characterization data for 3-(2-methoxyphenyl)-2H-chromen-2-one.

    PropertyPredicted Value/Observation
    Physical Appearance Off-white to pale yellow solid
    Melting Point To be determined experimentally
    ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.8 (s, 3H, -OCH₃), ~6.9-7.6 (m, 8H, Ar-H), ~7.8 (s, 1H, C4-H)
    ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~55 (-OCH₃), ~115-160 (aromatic and vinylic carbons), ~160 (C=O)
    IR (KBr, cm⁻¹) ν: ~1710-1730 (C=O, lactone), ~1600-1610 (C=C), ~1240-1260 (C-O-C)
    Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ expected at 253.08

    Safety Precautions

    • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Triethylamine is flammable and has a strong, unpleasant odor. It is also corrosive. Handle in a fume hood and away from ignition sources.

    • Salicylaldehyde is harmful if swallowed or in contact with skin. Avoid inhalation and contact with eyes and skin.

    • The reaction should be performed in a well-ventilated fume hood.

    • Always wear appropriate PPE throughout the experimental procedure.

    Conclusion

    This application note provides a comprehensive and reliable protocol for the synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one via the Perkin reaction. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable 3-arylcoumarin for further investigation in various fields, including medicinal chemistry and materials science. The provided framework for characterization will aid in the verification of the final product's identity and purity.

    References

    • Lončarić, M., Sokač, D. G., Jokić, S., & Molnar, M. (2020). Recent advances in the synthesis of coumarin derivatives from different starting materials. Biomolecules, 10(1), 151. Available at: [Link]

    • Mustafa, Y. F. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(6), 612-625. Available at: [Link]

    • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. Available at: [Link]

    • SDFine. (n.d.). ACETIC ANHYDRIDE - Sdfine. Available at: [Link]

    • Piochem. (2025). Material Safety Data Sheet - Acetic Anhydride. Available at: [Link]

    Sources

    Application

    Application Notes and Protocols for 3-(2-methoxyphenyl)-2H-chromen-2-one as a Fluorescent Chemical Probe

    Introduction: The Versatility of Coumarin-Based Fluorescent Probes Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide range of analytes and biological p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Versatility of Coumarin-Based Fluorescent Probes

    Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide range of analytes and biological processes with high sensitivity and spatiotemporal resolution.[1] Among the diverse families of fluorophores, coumarin derivatives have garnered significant attention due to their exceptional photophysical properties, including high quantum yields, good photostability, and a structurally tunable benzopyran-2-one core.[2] This inherent versatility allows for the rational design of probes tailored for specific applications, from sensing metal ions and reactive oxygen species to imaging cellular microenvironments and enzyme activities.[3][4] The 3-arylcoumarin scaffold, in particular, offers a unique platform for developing novel fluorescent probes with diverse pharmacological and sensing capabilities.[5] This application note provides a detailed guide to the use of a specific 3-arylcoumarin derivative, 3-(2-methoxyphenyl)-2H-chromen-2-one , as a fluorescent chemical probe.

    Physicochemical Properties and Synthesis

    While specific, experimentally determined photophysical data for 3-(2-methoxyphenyl)-2H-chromen-2-one is not extensively available in the public domain, its properties can be inferred from the well-established characteristics of the 3-arylcoumarin class. These compounds typically exhibit fluorescence in the blue-to-green region of the spectrum. The presence of the methoxy group at the ortho position of the 3-phenyl ring is expected to influence the electronic distribution and conformation of the molecule, thereby affecting its fluorescence characteristics.

    Table 1: Physicochemical Properties of 3-(2-methoxyphenyl)-2H-chromen-2-one

    PropertyValueSource
    CAS Number 42308-47-4[6]
    Molecular Formula C₁₆H₁₂O₃[6]
    Molecular Weight 252.27 g/mol [6]
    Canonical SMILES COC1=CC=CC=C1C2=CC3=CC=CC=C3OC2=O[6]
    Predicted LogP 3.5 - 4.0Computational Estimate
    Predicted Excitation Max (λex) ~340 - 380 nmInferred from similar 3-arylcoumarins[7]
    Predicted Emission Max (λem) ~400 - 460 nmInferred from similar 3-arylcoumarins[7]
    Synthesis

    The synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one can be achieved through established methods for 3-arylcoumarin synthesis, most notably the Perkin condensation reaction. This reaction involves the condensation of a salicylaldehyde with a phenylacetic acid derivative in the presence of a base and a dehydrating agent.[2]

    Synthesis_of_3-(2-methoxyphenyl)-2H-chromen-2-one Salicylaldehyde Salicylaldehyde reaction1 Perkin Condensation Salicylaldehyde->reaction1 Phenylacetic_acid 2-Methoxyphenylacetic acid Phenylacetic_acid->reaction1 Base Base (e.g., Triethylamine) Base->reaction1 Dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_agent->reaction1 Product 3-(2-methoxyphenyl)-2H-chromen-2-one reaction1->Product

    Caption: Proposed synthetic route for 3-(2-methoxyphenyl)-2H-chromen-2-one via Perkin condensation.

    Principle of Fluorescent Sensing

    The fluorescence of coumarin derivatives is often sensitive to their microenvironment, including solvent polarity, pH, and the presence of specific analytes. The sensing mechanism of 3-arylcoumarins can be based on several photophysical processes, including:

    • Intramolecular Charge Transfer (ICT): The electron-donating and -accepting moieties within the molecule can lead to a charge transfer upon photoexcitation. Interaction with an analyte can modulate this ICT process, resulting in a change in fluorescence intensity or a shift in the emission wavelength.[3]

    • Chelation-Enhanced Fluorescence (CHEF) or Quenching (CHEQ): The coumarin scaffold can be functionalized with chelating groups that bind to metal ions. This binding event can either enhance fluorescence by rigidifying the molecular structure and reducing non-radiative decay pathways (CHEF), or quench fluorescence through mechanisms like spin-orbit coupling or energy transfer (CHEQ).

    • Reaction-Based Sensing: The probe can be designed to undergo a specific chemical reaction with the analyte of interest. This reaction can lead to a significant change in the fluorophore's structure and, consequently, its fluorescence properties.

    Experimental Protocols

    The following protocols provide a general framework for utilizing 3-(2-methoxyphenyl)-2H-chromen-2-one as a fluorescent probe. It is crucial to optimize these protocols for the specific application and experimental setup.

    Protocol 1: Preparation of Stock and Working Solutions
    • Stock Solution Preparation:

      • Accurately weigh a small amount of 3-(2-methoxyphenyl)-2H-chromen-2-one.

      • Dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution of 1-10 mM.

      • Store the stock solution at -20°C, protected from light, to prevent degradation.

    • Working Solution Preparation:

      • On the day of the experiment, dilute the stock solution with the appropriate buffer or cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

      • The optimal final concentration should be determined experimentally to achieve a good signal-to-noise ratio while minimizing potential cytotoxicity.

    Protocol 2: General Fluorescence Spectroscopy Assay

    This protocol describes a general method for evaluating the fluorescent response of the probe to an analyte in a cuvette-based spectrofluorometer.

    Fluorescence_Spectroscopy_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Probe Prepare Probe Working Solution Add_Probe Add Probe to Cuvette Prepare_Probe->Add_Probe Prepare_Analyte Prepare Analyte Solutions Titrate_Analyte Titrate with Analyte Prepare_Analyte->Titrate_Analyte Record_Baseline Record Baseline Fluorescence Add_Probe->Record_Baseline Record_Baseline->Titrate_Analyte Record_Spectra Record Fluorescence Spectra after each addition Titrate_Analyte->Record_Spectra Plot_Data Plot Fluorescence Intensity vs. Analyte Concentration Record_Spectra->Plot_Data Determine_Parameters Determine Limit of Detection (LOD) and Binding Constant (Ka) Plot_Data->Determine_Parameters

    Caption: General workflow for a fluorescence titration experiment.

    • Instrument Setup:

      • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

      • Set the excitation wavelength (e.g., start with a broad scan from 340-380 nm to find the optimal excitation wavelength) and the emission wavelength range (e.g., 390-600 nm).

      • Adjust the excitation and emission slit widths to optimize the signal intensity and spectral resolution.

    • Measurement:

      • Pipette the appropriate buffer into a quartz cuvette to serve as a blank.

      • Add the probe working solution to the cuvette and record the initial fluorescence spectrum.

      • Incrementally add small aliquots of the analyte solution to the cuvette, mixing gently after each addition.

      • Record the fluorescence spectrum after each addition, allowing the solution to equilibrate for a few minutes.

    • Data Analysis:

      • Correct the fluorescence spectra for any background fluorescence from the buffer and analyte solutions.

      • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

      • From this plot, you can determine the limit of detection (LOD) and, if applicable, the binding constant of the probe-analyte interaction.

    Protocol 3: Live Cell Imaging

    This protocol provides a general guideline for using 3-(2-methoxyphenyl)-2H-chromen-2-one for fluorescent imaging in live cells.

    • Cell Culture:

      • Culture the cells of interest in a suitable medium in glass-bottom dishes or chamber slides appropriate for fluorescence microscopy.

      • Ensure the cells are healthy and at an appropriate confluency (typically 60-80%).

    • Probe Loading:

      • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer.

      • Incubate the cells with the probe working solution (in serum-free medium or imaging buffer) for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

    • Washing:

      • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

    • Imaging:

      • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

      • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or blue excitation filter and a corresponding emission filter).

      • Acquire images and perform any necessary image analysis.

    Potential Applications and Considerations

    Based on the properties of related 3-arylcoumarin compounds, 3-(2-methoxyphenyl)-2H-chromen-2-one holds promise for several applications:

    • Sensing of Metal Ions: The oxygen atoms in the coumarin core and the methoxy group could potentially act as a binding site for certain metal ions, leading to a change in fluorescence.[3]

    • Monitoring Cellular Microenvironments: The fluorescence of coumarins is often sensitive to changes in polarity and viscosity, making this probe a candidate for studying these parameters within cells.[2]

    • Bioimaging: Its predicted fluorescence in the blue-green region makes it suitable for multicolor imaging experiments in conjunction with red and far-red fluorescent probes.

    Important Considerations:

    • Phototoxicity: High-intensity excitation light can be phototoxic to cells. It is important to use the lowest possible laser power and exposure times during live-cell imaging.

    • Probe Specificity: The selectivity of the probe for a particular analyte should be thoroughly validated using a panel of potentially interfering species.

    • Cytotoxicity: The potential toxicity of the probe to the cells under investigation should be assessed using standard cytotoxicity assays.

    Conclusion

    3-(2-methoxyphenyl)-2H-chromen-2-one represents a promising, yet underexplored, fluorescent chemical probe. Its 3-arylcoumarin scaffold suggests favorable photophysical properties and the potential for a range of sensing and imaging applications. The protocols and information provided in this application note serve as a starting point for researchers to explore the utility of this compound in their own investigations. Further characterization of its specific photophysical properties and sensing capabilities is warranted to fully realize its potential as a valuable tool in chemical and biological research.

    References

    • Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging - PMC. (URL: [Link])

    • 3-(2-methoxyphenyl)-2H-chromen-2-one | 42308-47-4 - Molport. (URL: [Link])

    • A biological, fluorescence and computational examination of synthetic coumarin derivatives with antithrombotic potential - PubMed. (URL: [Link])

    • CAS#:29219-03-2 | 3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | Chemsrc. (URL: [Link])

    • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (URL: [Link])

    • Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. (URL: Not available)
    • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (URL: [Link])

    • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. (URL: [Link])

    • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC - NIH. (URL: [Link])

    • Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives | ACS Omega. (URL: [Link])

    Sources

    Method

    Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of a Novel Coumarin Derivative 3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the coumarin class of heterocyclic compounds, a scaffold...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored by: A Senior Application Scientist

    Introduction: The Therapeutic Potential of a Novel Coumarin Derivative

    3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the coumarin class of heterocyclic compounds, a scaffold renowned for its wide range of biological activities.[1] Coumarins and their derivatives are actively investigated for their potential as anticancer agents, with many demonstrating significant cytotoxic effects against various cancer cell lines.[2][3][4] These compounds can induce cell death through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[5][6]

    This guide provides a comprehensive, multi-faceted strategy for evaluating the in vitro cytotoxic profile of 3-(2-methoxyphenyl)-2H-chromen-2-one. We will proceed from a primary viability screening to confirmatory assays and delve into mechanistic studies to elucidate the mode of action. This structured approach is designed to build a robust data package for researchers, scientists, and drug development professionals, ensuring both scientific rigor and data integrity.

    Part 1: Primary Cytotoxicity Screening - The MTT Assay

    The initial step in assessing the cytotoxic potential of a novel compound is to perform a dose-response analysis using a reliable and high-throughput method. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[7][8]

    Principle of the MTT Assay

    The assay's principle is rooted in the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] This formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[10]

    Experimental Workflow: MTT Assay

    MTT_Workflow start Start: Prepare Compound & Cells seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) Allow Adhesion seed->incubate1 treat Treat with Serial Dilutions of 3-(2-methoxyphenyl)-2H-chromen-2-one incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate (2-4h) Formazan Crystal Formation add_mtt->incubate3 solubilize Add Solubilization Agent (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End analyze->end

    Caption: Workflow for the MTT cytotoxicity assay.

    Detailed Protocol: MTT Assay for Adherent Cells

    Materials:

    • 3-(2-methoxyphenyl)-2H-chromen-2-one

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Selected cancer cell line (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., HEK293, WI38) for selectivity assessment.[11][12]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT reagent (5 mg/mL in PBS, sterile filtered)

    • 96-well flat-bottom sterile culture plates

    Procedure:

    • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue exclusion). Seed the cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete medium. Incubate overnight (approx. 18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11]

    • Compound Preparation: Prepare a high-concentration stock solution of 3-(2-methoxyphenyl)-2H-chromen-2-one in DMSO (e.g., 10-50 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).[13]

    • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include the necessary controls (see Trustworthiness section below).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7] The choice of incubation time depends on the cell line's doubling time and the compound's expected mechanism.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[8][9]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently pipette or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.[9]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    ParameterRecommended RangeRationale
    Cell Seeding Density 5,000 - 15,000 cells/wellMust be optimized to ensure cells are in logarithmic growth phase at the end of the assay and the signal is within the linear range of the instrument.[14]
    Compound Concentration 0.1 µM to 100 µM (log scale)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀ value.
    Incubation Time 24, 48, 72 hoursAllows for assessment of both acute and long-term cytotoxic effects.
    Final DMSO Concentration ≤ 0.5%High concentrations of DMSO are cytotoxic; this level is generally considered non-toxic to most cell lines.[13]
    Table 1: Recommended Parameters for MTT Assay Optimization.

    Part 2: Confirmatory Cytotoxicity Screening - LDH Assay

    To validate the findings from the MTT assay, it is crucial to use an orthogonal method that measures a different cellular endpoint. The Lactate Dehydrogenase (LDH) release assay is an excellent confirmatory test as it quantifies cell membrane damage, a hallmark of late apoptosis and necrosis.[15][16]

    Principle of the LDH Assay

    LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity.[15] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured colorimetrically.[16][17] The amount of color produced is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[18]

    Experimental Workflow: LDH Assay

    LDH_Workflow start Start: Prepare Compound & Cells seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) Allow Adhesion seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 transfer Transfer Supernatant to a New Assay Plate incubate2->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate3 Incubate (30-60 min) Protected from Light add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (490 nm) add_stop->read analyze Analyze Data: Calculate % Cytotoxicity read->analyze end End analyze->end

    Caption: Workflow for the LDH cytotoxicity assay.

    Detailed Protocol: LDH Assay

    Materials:

    • Treated cell culture plates from the primary screen

    • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)

    • 96-well flat-bottom assay plate (optically clear)

    Procedure:

    • Prepare Controls: On the same plate as the treated cells, prepare the following LDH controls:

      • Spontaneous LDH Release: Wells with untreated cells.

      • Maximum LDH Release: Wells with untreated cells, to which you will add the kit's Lysis Buffer 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity.[17]

      • Background Control: Wells with culture medium but no cells.

    • Sample Collection: After the compound incubation period, gently centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of the cell-free supernatant from each well of the treated plate to a corresponding well in a new 96-well assay plate.[16]

    • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new assay plate containing the supernatant.

    • Incubation: Incubate the assay plate at room temperature for 30-60 minutes, protected from light.[16]

    • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well. This will terminate the enzymatic reaction.[19]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    Data Analysis: The percentage of cytotoxicity is calculated using the absorbance values: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    Part 3: Mechanistic Investigation - Apoptosis and Cell Cycle Analysis

    After confirming cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many coumarin derivatives are known to induce apoptosis and/or cause cell cycle arrest.[5] Flow cytometry is a powerful tool for these analyses.

    A. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

    Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface.[20] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[21] By using both stains, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[22]

    Logical Relationship: Apoptosis Assay Quadrants

    Apoptosis_Quadrants Flow Cytometry Analysis: Annexin V vs. PI x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

    Caption: Quadrant analysis for apoptosis detection.

    B. Cell Cycle Analysis by Propidium Iodide (PI) Staining

    Principle: Cell cycle analysis using flow cytometry involves staining the DNA of a cell population with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA.[23] PI is commonly used for this purpose in fixed and permeabilized cells. This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S phase (intermediate DNA content), and G2/M (4n DNA content).[24] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

    Detailed Protocol: Cell Cycle Analysis

    Materials:

    • Cells treated with the IC₅₀ concentration of 3-(2-methoxyphenyl)-2H-chromen-2-one for 24 or 48 hours.

    • PBS

    • Cold 70% Ethanol

    • RNase A solution (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL)

    Procedure:

    • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

    • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[24][25]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

    • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[26]

    Trustworthiness: The Imperative of Controls

    For any cytotoxicity data to be considered reliable, a comprehensive set of controls must be included in every experiment.[27] These controls serve as benchmarks and help validate the observed effects of the test compound.

    • Untreated Control: Cells cultured in medium only. This represents 100% viability or baseline LDH release/apoptosis.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing any cytotoxic effects.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms that the assay system is responsive and capable of detecting cytotoxicity.

    • Blank/Background Control: Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance/fluorescence from the instrument readings.

    Conclusion

    The evaluation of 3-(2-methoxyphenyl)-2H-chromen-2-one's cytotoxic properties requires a systematic and multi-pronged approach. By starting with a robust primary screen like the MTT assay, confirming results with an orthogonal method such as the LDH assay, and subsequently probing the mechanism through apoptosis and cell cycle analyses, researchers can build a comprehensive and trustworthy profile of the compound's activity. This structured methodology not only provides a clear measure of potency (IC₅₀) but also offers critical insights into the biological pathways through which this novel coumarin derivative exerts its effects, paving the way for its further development as a potential therapeutic agent.

    References

    • Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity - In Vivo. (Source: In Vivo) [Link]

    • Cytotoxicity studies of coumarin analogs: design, synthesis and biological activity. (Source: Future Science) [Link]

    • Synthesis and Evaluation of Cytotoxicity of Novel Coumarin Peptide Alcohol Derivatives. (Source: Bentham Science) [Link]

    • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf - NIH) [Link]

    • Detection of Cell Viability by MTT Assay. (Source: Bio-protocol) [Link]

    • MTT Analysis Protocol. (Source: Creative Bioarray) [Link]

    • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (Source: Semantic Scholar) [Link]

    • Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. (Source: PMC - NIH) [Link]

    • Assaying cell cycle status using flow cytometry. (Source: PMC - NIH) [Link]

    • LDH Cytotoxicity Assay. (Source: Creative Bioarray) [Link]

    • Cell Cycle Analysis. (Source: University of Chicago) [Link]

    • Cell cycle analysis. (Source: Wikipedia) [Link]

    • Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. (Source: MDPI) [Link]

    • An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (Source: PMC - NIH) [Link]

    • Apoptosis – what assay should I use?. (Source: BMG Labtech) [Link]

    • Cell Death Assays for Drug Discovery. (Source: Reaction Biology) [Link]

    • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (Source: SciELO) [Link]

    • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. (Source: PMC - NIH) [Link]

    • In vitro CAR-T cell killing: validation of the potency assay. (Source: Springer) [Link]

    • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (Source: Preprints.org) [Link]

    • In vitro cytotoxicity and genotoxicity of three cytotoxic compounds (nutlin-3, thapsigargin and tributyltin methoxide) tested for γH2AX and p-H3 in the HepG2 cell line. (Source: ResearchGate) [Link]

    • Validation Study of In Vitro Cytotoxicity Test Methods. (Source: National Toxicology Program - NIH) [Link]

    • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (Source: PMC - NIH) [Link]

    • Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. (Source: PubMed) [Link]

    • Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. (Source: ResearchGate) [Link]

    • 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. (Source: PMC - NIH) [Link]

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    Application

    Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Introduction: The Structural Elucidation of a Promising 3-Arylcoumarin 3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the 3-arylcoumarin class of compounds, a scaffold of significant interest to researchers in medicinal...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Structural Elucidation of a Promising 3-Arylcoumarin

    3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the 3-arylcoumarin class of compounds, a scaffold of significant interest to researchers in medicinal chemistry and drug development due to its diverse pharmacological activities. The precise substitution pattern on the 3-phenyl ring, in this case, a methoxy group at the ortho position, can profoundly influence the molecule's conformation and, consequently, its biological and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural confirmation and characterization of such molecules.

    This comprehensive guide provides a detailed overview of the NMR spectroscopic parameters for 3-(2-methoxyphenyl)-2H-chromen-2-one. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and detailed protocols for data acquisition and analysis. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible NMR data.

    Predicted NMR Spectral Data

    While a publicly available, fully assigned experimental spectrum for 3-(2-methoxyphenyl)-2H-chromen-2-one has not been identified in the literature, the following tables provide a highly reliable set of predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data from closely related 3-arylcoumarins and known substituent chemical shift (SCS) effects of the methoxy group on an aromatic ring.[1][2][3][4] The ortho-methoxy group is expected to cause steric hindrance, potentially leading to a non-planar arrangement of the phenyl ring relative to the coumarin core, which can influence the chemical shifts of nearby protons and carbons.[5]

    Table 1: Predicted ¹H NMR Data for 3-(2-methoxyphenyl)-2H-chromen-2-one (in CDCl₃, 400 MHz)

    Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
    H-4~ 8.0 - 8.2s-Downfield shift due to proximity to the carbonyl group and the anisotropic effect of the phenyl ring.
    H-5~ 7.5 - 7.7ddJ ≈ 7.5, 1.5
    H-6~ 7.2 - 7.4m
    H-7~ 7.2 - 7.4m
    H-8~ 7.3 - 7.5dJ ≈ 8.0
    H-3'~ 7.3 - 7.5m
    H-4'~ 7.0 - 7.2tJ ≈ 7.5
    H-5'~ 7.3 - 7.5m
    H-6'~ 7.0 - 7.2dJ ≈ 8.0
    OCH₃~ 3.8 - 3.9s-Typical chemical shift for a methoxy group on an aromatic ring.

    Table 2: Predicted ¹³C NMR Data for 3-(2-methoxyphenyl)-2H-chromen-2-one (in CDCl₃, 100 MHz)

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
    C-2~ 160.0Lactone carbonyl carbon.
    C-3~ 127.0
    C-4~ 141.0
    C-4a~ 119.0
    C-5~ 128.5
    C-6~ 124.5
    C-7~ 132.0
    C-8~ 116.5
    C-8a~ 154.0
    C-1'~ 125.0
    C-2'~ 157.0Carbon bearing the methoxy group, significantly deshielded.
    C-3'~ 111.0Shielded due to ortho-methoxy group.
    C-4'~ 129.5
    C-5'~ 121.0
    C-6'~ 130.0
    OCH₃~ 55.5Typical chemical shift for a methoxy carbon.[6]

    Experimental Protocols

    The following sections provide detailed, step-by-step methodologies for acquiring high-quality 1D and 2D NMR spectra of 3-(2-methoxyphenyl)-2H-chromen-2-one. These protocols are based on standard practices for small molecule analysis and can be adapted for use with modern NMR spectrometers, such as those from Bruker.[7][8][9]

    Part 1: Sample Preparation

    The quality of the NMR spectrum is critically dependent on proper sample preparation.

    Materials:

    • 3-(2-methoxyphenyl)-2H-chromen-2-one (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

    • High-quality 5 mm NMR tubes

    • Glass Pasteur pipette and bulb

    • Small vial

    • Kimwipes

    Protocol:

    • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

    • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

    • Dissolution: Gently swirl the vial to dissolve the compound completely. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

    • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

    • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

    • Capping and Labeling: Securely cap the NMR tube and label it clearly.

    • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol to remove any dust or fingerprints.

    Caption: Workflow for NMR Sample Preparation.

    Part 2: 1D NMR Data Acquisition (¹H and ¹³C)

    The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration. These are typical for a 400 MHz Bruker spectrometer.[9][10]

    ¹H NMR Acquisition:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Spectral Width (SW): ~12-14 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 16-32 (adjust for optimal signal-to-noise ratio).

    ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse).

    • Spectral Width (SW): ~220-240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

    Part 3: 2D NMR Data Acquisition for Structural Elucidation

    2D NMR experiments are essential for the definitive assignment of all proton and carbon signals.[11][12][13]

    ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

    • Pulse Program: cosygpqf (Gradient-enhanced COSY).

    • Parameters: Use the same spectral width as the ¹H spectrum. Acquire 256-512 increments in the F1 dimension.

    • Number of Scans (NS): 2-4 per increment.

    ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Pulse Program: hsqcedetgpsisp2.2 (Phase-sensitive, edited HSQC which distinguishes CH/CH₃ from CH₂ signals).

    • Parameters: Set the ¹H spectral width as in the 1D spectrum. The ¹³C spectral width should encompass all carbon signals (~0-170 ppm).

    ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse Program: hmbcgplpndqf

    • Parameters: Similar spectral widths to HSQC. The long-range coupling delay can be optimized (a typical starting value is around 8 Hz).

    Caption: Logical workflow for NMR experiments.

    Part 4: Data Processing and Analysis

    Modern NMR software such as Mnova or Bruker's TopSpin offers comprehensive tools for processing and analyzing NMR data.[14][15][16][17][18]

    Standard Processing Steps:

    • Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Peak Picking and Integration (¹H NMR): Identify the chemical shift of each peak and integrate the area under the peaks to determine the relative number of protons.

    Interpretation of Spectra: A Step-by-Step Guide

    1. ¹H NMR Spectrum Analysis:

    • H-4 Signal: The singlet corresponding to H-4 is typically the most downfield proton on the coumarin core, appearing around 8.0-8.2 ppm. Its integration should correspond to one proton.

    • Coumarin Aromatic Protons (H-5 to H-8): These protons will appear in the aromatic region (typically 7.2-7.7 ppm) and will show characteristic splitting patterns (doublets, triplets, or multiplets) due to ortho and meta couplings. A COSY spectrum will be invaluable in tracing their connectivity.

    • 2-Methoxyphenyl Protons (H-3' to H-6'): These four protons will also be in the aromatic region. Their coupling patterns in the COSY spectrum will reveal their relative positions.

    • Methoxy Protons: A sharp singlet integrating to three protons around 3.8-3.9 ppm is characteristic of the OCH₃ group.

    2. ¹³C NMR Spectrum Analysis:

    • The spectrum will show 16 distinct carbon signals.

    • The lactone carbonyl (C-2) will be the most downfield signal, typically around 160 ppm.

    • The carbon attached to the methoxy group (C-2') will also be significantly downfield (~157 ppm).

    • The methoxy carbon itself will appear around 55.5 ppm.

    • An HSQC spectrum will correlate each protonated carbon with its attached proton(s).

    3. 2D NMR Correlation Analysis:

    • COSY: Look for cross-peaks connecting H-5/H-6, H-6/H-7, and H-7/H-8 to establish the spin system of the coumarin's benzene ring. Similarly, trace the correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6' for the phenyl ring.

    • HSQC: This spectrum provides direct C-H correlations, confirming the assignment of protonated carbons.

    • HMBC: This is the key experiment for final structure confirmation. Look for:

      • A correlation from H-4 to C-2, C-4a, and C-5.

      • Correlations from the methoxy protons to C-2'.

      • Correlations from H-6' to C-2' and C-4'.

      • Correlations from H-4 to carbons in the phenyl ring (C-1' and C-2'/C-6'), which will confirm the connectivity between the two ring systems.

    Caption: Key 2D NMR correlations for structural assignment.

    Conclusion

    The structural elucidation of 3-(2-methoxyphenyl)-2H-chromen-2-one is readily achievable through a systematic application of 1D and 2D NMR techniques. While the spectral data presented here is predictive, it provides a robust framework for the analysis of the experimental data. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the principles of COSY, HSQC, and HMBC correlations, will lead to the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure and providing a foundation for further research and development.

    References

    • Academic Affairs Laboratory. (n.d.). Basic Operation for Bruker 500 MHz NMR. Retrieved from [Link]

    • University at Buffalo. (n.d.). Bruker NEO 400/500 MHz Standard Operating Procedure. Retrieved from [Link]

    • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

    • Clausen, R. P., et al. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9493–9499. Retrieved from [Link]

    • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

    • Du, Z. (2025). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Georgia State University. Retrieved from [Link]

    • Mestrelab Research. (n.d.). MestreNova Quick Guide. Retrieved from [Link]

    • Kumar, A., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Chemical Papers, 76, 2939–2954. Retrieved from [Link]

    • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

    • Georgia State University. (n.d.). Instrument operation procedures.
    • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

    • University of California, San Diego. (n.d.). Processing data with Mestrelab Mnova. Retrieved from [Link]

    • University of Oxford. (2019). Mnova software for NMR and MS data processing. Retrieved from [Link]

    • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

    • Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link]

    • Scribd. (n.d.). Principles of 2D NMR Spectroscopy. Retrieved from [Link]

    • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16. Retrieved from [Link]

    • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 59. Retrieved from [Link]

    • Carreiras, M. C., et al. (2022). Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor. Molecules, 27(19), 6914. Retrieved from [Link]

    • Matos, M. J., et al. (2015). Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Archiv der Pharmazie, 348(10), 721-730. Retrieved from [Link]

    • Ajani, O. O., et al. (n.d.). SUPPLEMENTARY MATERIAL. University of Pretoria. Retrieved from [Link]

    • Gedeon, S. & D'Souza, M. J. (2021). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science, 79(2), Article 7. Retrieved from [Link]

    • Beilstein Journals. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

    • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

    • Dračínský, M., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 847-853. Retrieved from [Link]

    • ResearchGate. (n.d.). 2D structures of the coumarin derivatives. The 3-phenylcoumarin... [Image]. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H NMR spectrum (400 MHz, CDCl3) of coumarin 3. [Image]. Retrieved from [Link]

    • Dekić, V., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107. Retrieved from [Link]

    • Cativiela, C., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Organic Chemistry, 58(1), 113-118. Retrieved from [Link]

    • Hill, N. J. (2021). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Journal of Chemical Education, 98(3), 990-994. Retrieved from [Link]

    • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

    • ResearchGate. (n.d.). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives... [Image]. Retrieved from [Link]

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    • ResearchGate. (n.d.). Common structure of the 3-phenylcoumarins described in[19]. [Image]. Retrieved from [Link]

    • ResearchGate. (n.d.). Figure 2: Key COSY and HMBC correlations of compounds 1-3, 15, and 16... [Image]. Retrieved from [Link]

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    • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 6(1), 1-10. Retrieved from [Link]

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    Method

    Application Note &amp; Protocol: Formulation of 3-(2-methoxyphenyl)-2H-chromen-2-one Nanoparticles for Drug Delivery

    For: Researchers, scientists, and drug development professionals. Abstract & Rationale The convergence of material science and pharmacology has opened new frontiers in therapeutic delivery.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For: Researchers, scientists, and drug development professionals.

    Abstract & Rationale

    The convergence of material science and pharmacology has opened new frontiers in therapeutic delivery. Nanoparticle-based drug delivery systems offer significant advantages, including improved solubility of hydrophobic drugs, enhanced bioavailability, and the potential for targeted delivery, thereby increasing efficacy and reducing side effects[1][2]. This guide provides a comprehensive protocol for the preparation and characterization of drug-loaded nanoparticles using a novel coumarin derivative, 3-(2-methoxyphenyl)-2H-chromen-2-one, as a constituent of the nanoparticle matrix.

    Coumarins are a class of benzopyrone compounds recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects[3][4]. Their inherent fluorescence also makes them valuable as probes for bioimaging[5]. By incorporating 3-(2-methoxyphenyl)-2H-chromen-2-one into a biodegradable polymer matrix, we aim to create a multifunctional nanoparticle system. This system can simultaneously deliver a chemotherapeutic agent and allow for fluorescent tracking of the nanoparticles' cellular uptake.

    This document details the formulation of these nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved, biodegradable polymer, via the robust and scalable nanoprecipitation method[6][7]. We use Doxorubicin (DOX), a widely used anticancer drug, as a model therapeutic to be encapsulated. The protocols herein cover the synthesis of the coumarin derivative, nanoparticle formulation, comprehensive physicochemical characterization, and in vitro evaluation of drug release and cellular activity.

    Overall Experimental Workflow

    The process begins with the organic synthesis of the coumarin derivative. This is followed by the formulation of drug-loaded polymeric nanoparticles via nanoprecipitation. Subsequent steps involve rigorous characterization of the nanoparticles' physical and chemical properties. Finally, the therapeutic potential is assessed through in vitro drug release and cell-based assays.

    G cluster_0 Phase 1: Synthesis & Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vitro Evaluation A Synthesis of 3-(2-methoxyphenyl) -2H-chromen-2-one B Nanoparticle Formulation (PLGA, Coumarin, DOX) A->B Incorporate C Physicochemical Analysis (DLS, Zeta, TEM) B->C D Quantify Drug Loading & Encapsulation Efficiency B->D E Drug Release Study (Dialysis Method) D->E F Cellular Studies (Cytotoxicity & Uptake) D->F G cluster_0 Organic Phase cluster_1 Aqueous Phase A PLGA + Coumarin + DOX dissolved in Acetone C Rapid Injection & Magnetic Stirring A->C B PVA Stabilizer in Deionized Water B->C D Solvent Diffusion & Nanoprecipitation C->D Supersaturation E Solvent Evaporation D->E F Nanoparticle Suspension (Purification by Centrifugation) E->F G cluster_0 Dialysis Bag (Donor) cluster_1 Release Medium (Receptor) NP Drug-Loaded Nanoparticles Drug_in Free DOX (Released) NP->Drug_in Drug_out Free DOX (Diffused) Drug_in->Drug_out Passes through Membrane Membrane Dialysis Membrane (MWCO Barrier) Sampling Periodic Sampling & Analysis (UV-Vis) Drug_out->Sampling

    Sources

    Application

    Green Chemistry Synthesis Methods for 3-(2-Methoxyphenyl)-2H-chromen-2-one: Application Notes &amp; Protocols

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The compound 3-(2-methoxyphenyl)-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

    Introduction & Mechanistic Rationale

    The compound 3-(2-methoxyphenyl)-2H-chromen-2-one (a highly privileged 3-arylcoumarin derivative) is a critical structural motif in medicinal chemistry. Molecules bearing the 3-arylcoumarin scaffold exhibit profound pharmacological properties, including targeted monoamine oxidase B (MAO-B) inhibition for Parkinson's disease, anti-proliferative cytotoxicity against human cancer cell lines, and utility as advanced fluorescent probes[1][2].

    Historically, the synthesis of 3-arylcoumarins has relied on conventional Perkin or Knoevenagel condensations. These legacy methods suffer from severe drawbacks: they require prolonged reflux conditions (often 12–24 hours), utilize toxic organic solvents (e.g., DMF, toluene), and demand stoichiometric amounts of hazardous bases, resulting in high Environmental Factors (E-factors)[3].

    As a Senior Application Scientist, I advocate for the transition to Green Chemistry methodologies—specifically Ultrasound-Assisted Synthesis (US) and Microwave-Assisted Organic Synthesis (MAOS) .

    • Causality of Ultrasound: Low-frequency ultrasound irradiation (typically 20 kHz) induces acoustic cavitation. The rapid formation and violent collapse of microscopic bubbles generate localized hotspots with extreme temperatures (>5000 K) and pressures (>1000 atm)[4]. This mechanical effect drastically lowers the activation energy required for C-C bond formation, accelerating the reaction from hours to mere minutes[5][6].

    • Causality of Deep Eutectic Solvents (DES): Using a DES (such as Choline Chloride:Zinc Chloride) provides a biodegradable, highly concentrated matrix that acts synergistically as both the solvent and a Lewis acid catalyst, promoting atom-economical transformations without volatile organic compounds (VOCs)[7][8].

    Synthetic Strategies & Pathway Analysis

    To achieve high-yield, eco-friendly synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one, we deploy two orthogonal green pathways:

    • Sonochemical Perkin-Type Condensation: Utilizing salicylaldehyde and 2-methoxyphenylacetyl chloride in a mild aqueous/THF mixture with K2​CO3​ [5].

    • Microwave-Assisted Knoevenagel Condensation: Utilizing salicylaldehyde and 2-(2-methoxyphenyl)acetic acid in a recyclable Deep Eutectic Solvent (DES)[7].

    GreenSynthesis A Salicylaldehyde + 2-Methoxyphenylacetic Acid B Green Activation (Ultrasound / Microwave) A->B Reagents D 3-(2-Methoxyphenyl)- 2H-chromen-2-one B->D Condensation C Green Media (PEG-400 / DES) C->B Catalyst/Solvent E Aqueous Workup & Precipitation D->E Purification

    Caption: Workflow for the green synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Mechanistic Pathway

    The reaction proceeds via a base- or Lewis acid-catalyzed deprotonation of the active methylene group on the 2-methoxyphenylacetic acid derivative. The resulting enolate undergoes an aldol-type nucleophilic addition to the carbonyl carbon of salicylaldehyde. Subsequent dehydration and intramolecular lactonization (ring closure) yield the coumarin core.

    Mechanism N1 Salicylaldehyde (Electrophile) N3 Base / DES Activation (Deprotonation) N1->N3 N2 2-Methoxyphenylacetic Acid (Nucleophile) N2->N3 N4 Enolate Intermediate N3->N4 N5 Aldol-Type Addition N4->N5 Nucleophilic Attack N6 Dehydration (-H2O) N5->N6 N7 Intramolecular Lactonization N6->N7 Ring Closure N8 3-(2-Methoxyphenyl)coumarin N7->N8

    Caption: Mechanistic pathway of the condensation and lactonization to form the coumarin core.

    Experimental Protocols

    The following protocols are designed as self-validating systems . By engineering the reaction conditions so that the highly hydrophobic coumarin product is insoluble in the final aqueous matrix, the reaction visually confirms its own completion via precipitation, simultaneously eliminating the need for wasteful silica gel chromatography.

    Protocol A: Ultrasound-Assisted Synthesis in Aqueous Media

    This method leverages acoustic cavitation to force the reaction of acid chlorides in a biphasic system before hydrolysis can occur.

    Reagents:

    • Salicylaldehyde (1.0 mmol)

    • 2-Methoxyphenylacetyl chloride (1.1 mmol)

    • Potassium carbonate ( K2​CO3​ ) (2.0 mmol)

    • Solvent: THF/Water (1:1 v/v, 5 mL)

    Step-by-Step Methodology:

    • Preparation: In a 25 mL heavy-walled glass beaker, dissolve 1.0 mmol of salicylaldehyde and 2.0 mmol of K2​CO3​ in 5 mL of the THF/Water mixture.

    • Addition: Place the beaker in an ice bath. Slowly add 1.1 mmol of 2-methoxyphenylacetyl chloride dropwise to prevent violent exothermic hydrolysis.

    • Sonication: Transfer the vessel to an ultrasonic bath (20 kHz, 90% power output). Sonicate the mixture at ambient temperature (the bath will naturally warm to ~40°C due to cavitation) for 15–20 minutes[5][8].

    • Self-Validation & Workup: Pour the sonicated mixture into 20 mL of crushed ice water. Validation checkpoint: The immediate formation of a dense, pale-yellow precipitate indicates successful lactonization. If the solution remains cloudy without precipitating, the ring-closure is incomplete.

    • Purification: Filter the precipitate under a vacuum, wash with cold distilled water (3 × 10 mL) to remove unreacted K2​CO3​ and THF, and recrystallize from hot ethanol to afford pure 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Protocol B: Microwave-Assisted Synthesis in Deep Eutectic Solvent (DES)

    This method utilizes a ChCl:ZnCl2 DES which acts as both the solvent and the catalyst, providing a strictly VOC-free environment.

    Reagents:

    • Salicylaldehyde (1.0 mmol)

    • 2-(2-Methoxyphenyl)acetic acid (1.0 mmol)

    • DES: Choline Chloride / Zinc Chloride (1:2 molar ratio, 2.0 g)

    Step-by-Step Methodology:

    • DES Preparation: Mix choline chloride and zinc chloride in a 1:2 molar ratio in a microwave-safe vial. Heat at 100°C until a clear, homogeneous liquid forms[7].

    • Reaction Assembly: Add salicylaldehyde and 2-(2-methoxyphenyl)acetic acid directly into the DES. Stir briefly to ensure uniform dispersion.

    • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 150 W, maintaining a temperature of 90°C for 8–10 minutes.

    • Self-Validation & Workup: Remove the vial and slowly add 15 mL of deionized water while stirring. Validation checkpoint: The DES is highly water-soluble, while the coumarin product is not. The product will aggressively crash out of the solution as a solid. This phase separation drives the equilibrium forward (Le Chatelier's principle) and confirms product formation[7].

    • Recovery: Filter the solid product. The aqueous filtrate containing the DES can be evaporated under reduced pressure to recycle the ChCl:ZnCl2 for subsequent runs.

    Quantitative Data & Optimization

    The transition to green methodologies provides massive improvements in yield, time, and environmental impact. Table 1 summarizes the optimization metrics.

    Table 1: Comparative Metrics for the Synthesis of 3-(2-Methoxyphenyl)-2H-chromen-2-one

    Synthesis MethodCatalyst / BaseSolvent MediaTimeYield (%)E-Factor*
    Conventional Reflux TriethylamineToluene / DMF14 - 24 h45 - 55%> 25.0
    Ultrasound (20 kHz) K2​CO3​ THF / Water15 - 20 min88 - 92%< 5.0
    Microwave (150 W) ZnCl2 (in DES)ChCl:ZnCl2 (DES)8 - 10 min91 - 95%< 2.0

    *E-Factor (Environmental Factor) = mass of total waste / mass of product. Lower is greener.

    Analytical Characterization

    To confirm the structural integrity of 3-(2-methoxyphenyl)-2H-chromen-2-one, the following spectral benchmarks should be observed:

    • FT-IR (ATR): A strong, sharp absorption band at ~1715 cm⁻¹ corresponding to the α,β -unsaturated δ -lactone carbonyl (C=O) stretch. The absence of a broad -OH stretch (~3300 cm⁻¹) confirms complete dehydration and ring closure.

    • ¹H NMR (400 MHz, CDCl3): The defining diagnostic peak is a sharp singlet at δ ~7.80 ppm , representing the C4-H proton of the coumarin core. The methoxy (-OCH3) protons will appear as a distinct singlet at δ ~3.85 ppm .

    Sources

    Method

    Application Note: High-Resolution Mass Spectrometry and CID Fragmentation Dynamics of 3-(2-Methoxyphenyl)-2H-chromen-2-one

    Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Mass Spectrometry Specialists, DMPK Researchers, and Medicinal Chemists As a Senior Application Scientist, I have designed this protocol to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Advanced Analytical Protocol & Mechanistic Guide Target Audience: Mass Spectrometry Specialists, DMPK Researchers, and Medicinal Chemists

    As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of parameters. Successful mass spectrometry (MS) of complex heterocyclic scaffolds requires a deep understanding of gas-phase ion chemistry. This guide details the step-by-step methodologies, the causality behind our instrumental parameters, and the self-validating quality control systems necessary for the robust quantification of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Chemical Profiling & Analytical Rationale

    3-(2-Methoxyphenyl)-2H-chromen-2-one is a substituted 3-arylcoumarin. Coumarin derivatives are privileged scaffolds in drug discovery, exhibiting potent anticoagulant, anticancer, and antimicrobial properties. The addition of the 2-methoxyphenyl group at the C3 position significantly increases the molecule's lipophilicity and alters its electronic distribution, which directly impacts its ionization efficiency and fragmentation behavior in the mass spectrometer.

    Table 1: Physicochemical and Exact Mass Properties

    PropertyValueAnalytical Implication
    Chemical Formula C₁₆H₁₂O₃Requires high-resolution MS (HRMS) to distinguish from isobaric interferences.
    Monoisotopic Mass 252.0786 DaBase peak for negative mode (if applicable), but less efficient.
    Precursor Ion [M+H]⁺ 253.0864 DaHighly abundant in Positive Electrospray Ionization (ESI+).
    LogP (Estimated) ~3.5 - 4.0High hydrophobicity dictates the need for a high organic gradient in reverse-phase LC.

    Causality in Ionization Mode Selection: We exclusively utilize Positive Electrospray Ionization (ESI+). The rationale is rooted in the high proton affinity of the lactone carbonyl oxygen on the pyrone ring. Using 0.1% formic acid in the mobile phase provides an abundant proton source, driving the near-quantitative formation of the[M+H]⁺ precursor ion at m/z 253.086.

    Mechanistic Elucidation of Fragmentation Pathways

    Understanding the Collision-Induced Dissociation (CID) pathways is critical for selecting specific Multiple Reaction Monitoring (MRM) transitions that avoid matrix cross-talk.

    • Primary Cleavage (Loss of CO): The hallmark of coumarin gas-phase chemistry is the expulsion of carbon monoxide (28 Da) from the pyrone ring, leading to a ring contraction that forms a highly stable benzofuran-like radical cation at m/z 225.091. This mechanism is exceptionally reliable and serves as our primary quantifier transition, as supported by high-resolution MS studies on coumarin derivatives ()[1].

    • Secondary Cleavage (Loss of CH₃•): The 2-methoxy substitution introduces a secondary fragmentation route. Homolytic cleavage of the O-CH₃ bond results in the loss of a methyl radical (15 Da), generating a stable phenoxy radical cation at m/z 238.062, or m/z 210.068 if CO has already been lost ()[2].

    • Tertiary Cleavage (Loss of 2CO): Further degradation of the benzofuran intermediate yields an ion at m/z 197.096, a common feature in oxygen-rich polycyclic systems ()[3].

    Fragmentation M [M+H]+ m/z 253.086 F1 [M+H - CO]+ m/z 225.091 M->F1 - CO (-28 Da) F2 [M+H - CH3•]+ m/z 238.062 M->F2 - CH3• (-15 Da) F3 [M+H - CO - CH3•]+ m/z 210.068 F1->F3 - CH3• (-15 Da) F4 [M+H - 2CO]+ m/z 197.096 F1->F4 - CO (-28 Da) F2->F3 - CO (-28 Da)

    Figure 1: Proposed ESI(+) collision-induced dissociation (CID) fragmentation pathway.

    Self-Validating Experimental Protocol (LC-MS/MS)

    To ensure this protocol is a self-validating system, every step is designed with built-in checks. The workflow minimizes sample handling while maximizing analyte recovery.

    LCMS_Workflow N1 Sample Prep (Protein Ppt) N2 UHPLC (C18 Column) N1->N2 N3 ESI(+) Source N2->N3 N4 Q1 Selection (m/z 253.086) N3->N4 N5 Q2 CID (Argon Gas) N4->N5 N6 Q3 Detection (Product Ions) N5->N6

    Figure 2: End-to-end LC-MS/MS analytical workflow for coumarin derivative quantification.

    Step 3.1: Sample Preparation (Protein Precipitation)

    Rationale: 3-arylcoumarins are highly protein-bound. A harsh organic crash is required to disrupt these non-covalent interactions.

    • Aliquot 50 µL of plasma matrix into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard (IS) solution (e.g., Warfarin-d5 at 100 ng/mL).

    • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). The acid ensures the analyte remains protonated and soluble in the organic layer.

    • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    Step 3.2: Chromatographic Separation Parameters

    Rationale: A sub-2-micron C18 column is chosen to handle the lipophilicity of the molecule while providing sharp peak capacities.

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 10% B (Trapping and desalting)

      • 0.5 - 2.5 min: Linear ramp to 95% B (Elution of the hydrophobic coumarin)

      • 2.5 - 3.5 min: Hold at 95% B (Column wash)

      • 3.5 - 4.0 min: Return to 10% B (Equilibration)

    Step 3.3: Mass Spectrometry Optimization

    Rationale: The declustering potential (DP) must be carefully tuned. If set too high, the fragile lactone ring will undergo in-source fragmentation, destroying the precursor ion before it reaches Q1.

    • Ion Source: ESI Positive Mode

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 450°C

    • Desolvation Gas: 800 L/hr

    • Declustering Potential (DP): 60 V (Optimized to prevent in-source CO loss)

    Quantitative Data & Transition Monitoring

    For absolute quantification, we utilize a triple quadrupole (QqQ) mass spectrometer in MRM mode. The parameters below are derived from the exact mass calculations and empirical CID behavior of C₁₆H₁₂O₃ analogs ()[4].

    Table 2: Optimized MRM Transitions

    AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (CE)Purpose
    3-(2-Methoxyphenyl)coumarin 253.1225.150 ms20 eVQuantifier (Loss of CO)
    3-(2-Methoxyphenyl)coumarin 253.1210.150 ms35 eVQualifier 1 (Loss of CO + CH₃•)
    3-(2-Methoxyphenyl)coumarin 253.1197.150 ms40 eVQualifier 2 (Loss of 2CO)

    Quality Assurance & Matrix Evaluation

    A core pillar of scientific trustworthiness is proving that your method is immune to unseen variables. This protocol enforces a Self-Validating Ion Ratio Check :

    • The ratio of the Quantifier ion (225.1) to the Qualifier ion (210.1) must be established using neat standards.

    • During biological sample analysis, if this ratio deviates by more than ±15%, the system automatically flags the sample. A deviation indicates either co-eluting matrix interference (ion suppression/enhancement) or an isobaric chimera.

    • Matrix Effect Assessment: To validate the extraction, perform a post-column infusion test. Infuse a neat solution of the analyte at 10 µL/min post-column while injecting a blank extracted matrix. A stable baseline during the analyte's retention time (approx. 2.1 min) confirms the absence of matrix-induced ionization suppression.

    References

    • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. URL: [Link]

    • Der Pharma Chemica. (2010). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. URL: [Link]

    • National Center for Biotechnology Information (PMC). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. URL: [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 5356628, 7-Hydroxy-4-methyl-3-phenylcoumarin. URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 3-arylcoumarins—specifically 3-(2-methoxyphenyl)-2H-chromen-2-one—presents unique steric and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 3-arylcoumarins—specifically 3-(2-methoxyphenyl)-2H-chromen-2-one—presents unique steric and electronic challenges.

    This guide is designed to move beyond basic recipes. Here, we analyze the causality behind yield-limiting factors (such as thermal degradation and steric hindrance) and provide field-proven, self-validating protocols to optimize your synthetic workflows.

    Synthetic Strategy & Workflow Analysis

    The synthesis of 3-(2-methoxyphenyl)coumarins typically relies on one of three foundational methodologies: the Perkin condensation, the Knoevenagel condensation, or palladium-catalyzed Suzuki-Miyaura cross-coupling 1. While classical condensation methods are highly accessible, they often suffer from poor atom economy and low yields due to harsh conditions 2. Modern cross-coupling offers superior yields but requires precise tuning of the catalytic cycle to overcome the ortho-substitution on the aryl ring.

    SyntheticPathways SM1 Salicylaldehyde + 2-Methoxyphenylacetic acid Rxn1 Perkin Condensation (Ac2O, Et3N, 150°C) SM1->Rxn1 SM2 3-Bromocoumarin + 2-Methoxyphenylboronic acid Rxn2 Suzuki-Miyaura Coupling (Pd-Cat, Base, 90°C) SM2->Rxn2 Target 3-(2-methoxyphenyl)-2H-chromen-2-one (Target Molecule) Rxn1->Target Low Yield (30-50%) Rxn2->Target High Yield (80-95%)

    Synthetic pathways for 3-(2-methoxyphenyl)-2H-chromen-2-one comparing Perkin and Suzuki methods.

    Quantitative Yield Comparison Matrix
    Synthesis RouteKey ReagentsTypical YieldPrimary Yield-Limiting FactorRecommended Optimization
    Perkin Condensation Salicylaldehyde, 2-Methoxyphenylacetic acid, Ac₂O, Et₃N30–50%Thermal degradation, decarboxylationUse DCC/DMSO coupling at lower temps
    Knoevenagel Salicylaldehyde, Ethyl 2-(2-methoxyphenyl)acetate60–75%Incomplete cyclizationEmploy Dean-Stark trap to drive water removal
    Suzuki-Miyaura 3-Bromocoumarin, 2-Methoxyphenylboronic acid80–95%Steric hindrance, protodeboronationUse SPhos ligand and anhydrous K₃PO₄

    Troubleshooting Guides & FAQs

    Q1: My Perkin condensation yields a black, intractable tar instead of the expected coumarin. How can I improve the conversion?

    Causality: The classical Perkin reaction requires temperatures upwards of 150 °C. At these temperatures, acetic anhydride not only acts as a dehydrating agent but also promotes competitive polymerization of salicylaldehyde and decarboxylation of the phenylacetic acid 2. The dark tar is a direct result of these thermal degradation pathways. Solution: Abandon the classical Ac₂O/Et₃N system. Instead, utilize a modified coupling approach using N,N'-Dicyclohexylcarbodiimide (DCC) in DMSO. This allows the condensation to proceed at a much milder 110 °C, drastically reducing tar formation and improving the yield of the 3-arylcoumarin 3.

    Q2: In the Suzuki-Miyaura cross-coupling, I observe unreacted 3-bromocoumarin and anisole, but very little target molecule. What is happening?

    Causality: The ortho-methoxy group on 2-methoxyphenylboronic acid creates a severe steric shield around the boron atom. This drastically raises the activation energy for the transmetalation step of the catalytic cycle. Because transmetalation is stalled, the boronic acid undergoes competitive protodeboronation (yielding anisole as a byproduct). Solution: Switch your ligand to a dialkylbiaryl phosphine, such as SPhos . SPhos forms a highly active, mono-ligated Pd(0) complex. Its electron-rich nature accelerates oxidative addition, while its flexible biaryl backbone accommodates the steric bulk of the ortho-substituted boronic acid, effectively outcompeting the protodeboronation pathway.

    Q3: How do I prevent the hydrolysis of the coumarin lactone ring during the basic conditions of the Suzuki coupling?

    Causality: Coumarins (benzopyrones) are highly susceptible to nucleophilic attack at the carbonyl carbon. In the presence of strong aqueous bases (like NaOH or KOH) at elevated temperatures, the lactone ring opens to form water-soluble metal cinnamates, destroying your product. Solution: Use milder, anhydrous bases such as K₃PO₄ or Cs₂CO₃ in a solvent mixture like Toluene/Ethanol with strictly excluded water. This provides the necessary basicity to activate the boronic acid without inducing ring-opening saponification 4.

    SuzukiTroubleshooting Start Issue: Low Yield in Suzuki Coupling Q1 Is the lactone ring hydrolyzing? Start->Q1 A1 Switch to anhydrous mild base (K3PO4) Q1->A1 Yes Q2 Is starting material mostly unreacted? Q1->Q2 No A2 Overcome ortho-sterics: Use SPhos ligand Q2->A2 Yes Q3 Is boronic acid homocoupling? Q2->Q3 No A3 Degas solvents thoroughly (Freeze-Pump-Thaw) Q3->A3 Yes

    Troubleshooting logic tree for optimizing Suzuki-Miyaura coupling of sterically hindered substrates.

    Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

    This protocol utilizes a self-validating framework to ensure high-yield synthesis of 3-(2-methoxyphenyl)-2H-chromen-2-one by overcoming standard steric limitations.

    Reagents Required:

    • 3-Bromocoumarin (1.0 eq, 5.0 mmol)

    • 2-Methoxyphenylboronic acid (1.5 eq, 7.5 mmol)

    • Pd(OAc)₂ (5 mol%, 0.25 mmol)

    • SPhos (10 mol%, 0.50 mmol)

    • Anhydrous K₃PO₄ (2.0 eq, 10.0 mmol)

    • Toluene / Absolute Ethanol (4:1 ratio, 25 mL)

    Step-by-Step Methodology:

    • System Deoxygenation (Critical Step): Combine Toluene and Ethanol in a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles.

      • Validation Checkpoint: The complete absence of micro-bubbles upon the final thaw confirms the removal of dissolved oxygen, which is strictly required to prevent oxidative homocoupling of the boronic acid.

    • Catalyst Pre-activation: Under an argon atmosphere, add Pd(OAc)₂ and SPhos to the solvent. Stir at room temperature for 15 minutes.

      • Validation Checkpoint: The solution will transition from a reddish-orange suspension to a clear, pale yellow/greenish solution, physically confirming the formation of the active Pd(0)-SPhos complex.

    • Reagent Addition: Add 3-bromocoumarin, 2-methoxyphenylboronic acid, and anhydrous K₃PO₄. Seal the vessel and heat to 90 °C for 4 hours.

    • Reaction Monitoring: Pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

      • Validation Checkpoint: 3-bromocoumarin exhibits a brilliant, distinct blue fluorescence under 365 nm UV light. The complete disappearance of this fluorescent spot validates 100% conversion.

    • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium black and phosphate salts. Concentrate the filtrate in vacuo. Recrystallize the crude residue from hot ethanol to yield pure 3-(2-methoxyphenyl)-2H-chromen-2-one as off-white crystals.

    References

    • Source: CORE (core.ac.uk)
    • Source: DergiPark (dergipark.org.tr)
    • Source: National Institutes of Health (nih.gov)
    • WO2010086484A1 - Use of derivates of 6-substituted 3-phenylcoumarins and preparation of new derivates Source: Google Patents URL

    Sources

    Optimization

    Technical Support Center: Optimizing Recrystallization of 3-(2-methoxyphenyl)-2H-chromen-2-one

    Welcome to the technical support guide for the purification of 3-(2-methoxyphenyl)-2H-chromen-2-one via recrystallization. This document is designed for researchers, scientists, and drug development professionals to prov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the purification of 3-(2-methoxyphenyl)-2H-chromen-2-one via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance and troubleshooting for obtaining high-purity crystalline material.

    Frequently Asked Questions (FAQs)

    This section addresses the most common initial queries regarding the recrystallization of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Q1: What is the best starting solvent for recrystallizing 3-(2-methoxyphenyl)-2H-chromen-2-one?

    Based on the general solubility of coumarin derivatives, a good starting point is a mixed solvent system.[1][2] Given the methoxyphenyl substitution, the polarity of the molecule is moderate. Therefore, a combination of a polar protic solvent like ethanol or methanol with water is recommended. A 34% aqueous ethanol solution has been shown to be effective for similar coumarins.[1][2]

    Q2: My compound is "oiling out" instead of crystallizing. What should I do?

    "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.

    Immediate Actions:

    • Add a small amount of the more soluble solvent to the hot mixture to ensure complete dissolution.

    • Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool to room temperature gradually.[4]

    Q3: I have very low recovery of my crystalline product. What are the likely causes?

    Low recovery is a common issue in recrystallization and can stem from several factors:[3][5]

    • Using too much solvent: This is the most frequent cause. The compound remains in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during filtration, product can be lost.

    • Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.

    Q4: No crystals are forming, even after the solution has cooled to room temperature. What steps can I take to induce crystallization?

    This phenomenon is known as supersaturation.[5] To induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

    Troubleshooting Guide

    This section provides a systematic approach to resolving common issues encountered during the recrystallization of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Problem: Poor Crystal Quality or Impure Product
    Symptom Probable Cause(s) Recommended Solution(s)
    Discolored Crystals Colored impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
    Amorphous Solid or Powder The compound is precipitating out of solution too rapidly.Re-dissolve the solid in the minimum amount of hot solvent, then allow it to cool more slowly. Consider using a solvent system where the solubility difference between hot and cold is less extreme.
    Crystals are very fine needles Rapid crystallization.Slow down the cooling process. A Dewar flask or an insulated container can be used to slow the rate of cooling.
    Problem: Oiling Out

    Oiling out is a common challenge, especially with compounds that have melting points below the boiling point of the chosen solvent.

    G start Oiling Out Observed reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add More of the 'Good' Solvent reheat->add_solvent slow_cool Allow to Cool Slowly add_solvent->slow_cool mp_low Melting Point is Low slow_cool->mp_low success Crystals Form slow_cool->success check_mp Check Melting Point of Crude Material purify_further Purify by another method (e.g., column chromatography) mp_low->purify_further change_solvent Choose a Lower-Boiling Solvent System mp_low->change_solvent

    Problem: Low or No Crystal Yield
    Symptom Probable Cause(s) Recommended Solution(s)
    No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and attempt to recrystallize again.[4]
    Very few crystals form Too much solvent was used, or the compound is still quite soluble at low temperatures.Concentrate the mother liquor and cool it again to recover more product. Consider a different solvent or solvent pair with a larger solubility gradient.[3]

    Experimental Protocol: Recrystallization of 3-(2-methoxyphenyl)-2H-chromen-2-one

    This protocol provides a starting point for the recrystallization. Optimization may be required based on the purity of the crude material.

    Materials and Reagents
    • Crude 3-(2-methoxyphenyl)-2H-chromen-2-one

    • Ethanol (95%)

    • Deionized Water

    • Erlenmeyer flasks

    • Hot plate with magnetic stirring

    • Buchner funnel and filter flask

    • Filter paper

    • Glass stirring rod

    Step-by-Step Procedure
    • Solvent Selection: Prepare a 34% aqueous ethanol solution by mixing 34 mL of 95% ethanol with 66 mL of deionized water.

    • Dissolution: Place the crude 3-(2-methoxyphenyl)-2H-chromen-2-one in an Erlenmeyer flask with a stir bar. Add a small amount of the 34% aqueous ethanol solution and gently heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[6]

    • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Washing: Wash the crystals with a small amount of ice-cold 34% aqueous ethanol to remove any remaining impurities.

    • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

    Physicochemical Data

    While specific experimental data for 3-(2-methoxyphenyl)-2H-chromen-2-one is not widely available, data for related compounds can provide estimations.

    PropertyEstimated Value / ObservationBasis of Estimation
    Molecular Formula C₁₆H₁₂O₃Calculation
    Molecular Weight 252.27 g/mol Calculation
    Melting Point 103-105 °CBased on a similar coumarin derivative.[7]
    Appearance White to off-white crystalline solidGeneral appearance of coumarin derivatives.[8]
    Solubility Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.[9]Based on solubility data for similar coumarins.

    G cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure solubility_testing Test Solubility in Various Solvents ideal_solvent Ideal Solvent: High solubility when hot, low when cold solubility_testing->ideal_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent ideal_solvent->dissolve hot_filter Hot Filtration (if impurities are present) cool_slowly Cool Slowly to Form Crystals collect Collect Crystals by Filtration wash Wash with Cold Solvent dry Dry the Pure Crystals

    References

    • Nagaretnam, P., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1).
    • Research Review International Journal of Multidisciplinary. (2019).
    • University of South Florida. (n.d.).
    • IUCr Journals. (n.d.). Coumarin 120 - crystallization experiments leading to a new type of polymorphism.
    • University of York. (n.d.).
    • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
    • University of Colorado Boulder. (n.d.).
    • Syifa, R., Mumpuni, S. A., Kurniadewi, F., Zulhipri, & Dianhar, H. (2024).
    • Reddit. (2024, October 17).
    • Journal of Synthetic Chemistry. (2024, July 21). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H.
    • Chemical Synthesis Database. (2025, May 20). 8-methoxy-3-phenyl-2H-chromen-2-one.
    • Al-Saman, Y. A., & El-Faham, A. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11463–11477.
    • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)
    • Benchchem. (n.d.). An In-Depth Technical Guide to 3-(4-Amino-2- methoxy-phenyl)
    • Benchchem. (n.d.). physical and chemical properties of 7-methoxy-4-propyl-2H-chromen-2-one.
    • ResearchGate. (n.d.). (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one.
    • MDPI. (2026, March 24). Isocoumarin Synthesis via Metal-Free C-Arylation of Acetoacetates with ortho-Ester-Functionalized Diaryliodonium Salts.
    • Molbank. (2023, May 8). (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)
    • Kuvempu University. (2022, January 15). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)
    • Cayman Chemical. (n.d.). 7-Methoxycoumarin.

    Sources

    Troubleshooting

    Technical Support Center: 3-(2-Methoxyphenyl)-2H-chromen-2-one Synthesis &amp; Troubleshooting

    Welcome to the Technical Support Center for coumarin derivative synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing 3-(2-methox...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for coumarin derivative synthesis. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing 3-(2-methoxyphenyl)-2H-chromen-2-one (a highly valued 3-arylcoumarin scaffold in drug discovery).

    This guide bypasses generic advice to focus on the causality of side reactions —explaining exactly why your reactions fail and providing self-validating, step-by-step protocols to ensure high-yield, reproducible results[1].

    Synthesis Route Selection & Workflow

    The preparation of 3-(2-methoxyphenyl)-2H-chromen-2-one typically relies on three primary pathways: the Perkin condensation, the Knoevenagel condensation, and palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. Selecting the right methodology depends on your available precursors and tolerance for specific side reactions.

    SynthesisRoutes Salicylaldehyde Salicylaldehyde Target 3-(2-Methoxyphenyl)-2H-chromen-2-one (Target Molecule) Salicylaldehyde->Target Perkin Condensation Salicylaldehyde->Target Knoevenagel Condensation Acid 2-Methoxyphenylacetic acid (Perkin) Acid->Target Nitrile 2-Methoxyphenylacetonitrile (Knoevenagel) Nitrile->Target Coumarin3Br 3-Bromo-2H-chromen-2-one (Suzuki) Coumarin3Br->Target Suzuki Cross-Coupling Boronic 2-Methoxyphenylboronic acid (Suzuki) Boronic->Target

    Overview of the three primary synthetic routes for 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Troubleshooting Guides & FAQs

    Module A: Perkin Condensation Bottlenecks

    Q: My Perkin condensation yields a high percentage of an uncyclized O-acetylated intermediate instead of the target coumarin. How do I force cyclization?

    A: The Perkin reaction between salicylaldehyde and 2-methoxyphenylacetic acid requires the formation of a mixed anhydride, followed by an aldol-type condensation and subsequent lactonization[3]. If you isolate the O-acetylated open-chain cinnamic acid derivative, your reaction lacks sufficient thermal energy or base strength to drive the final cyclization step.

    • Causality: Triethylamine (TEA) or sodium acetate acts as the base to deprotonate the alpha-carbon of the phenylacetic acid. If the internal temperature drops below 110°C, the activation energy for lactonization is not met, stranding the molecule in its open-chain O-acetylated state. Conversely, exceeding 140°C provides enough thermal energy to trigger the decarboxylation of the phenylacetic acid precursor, destroying your starting material[2].

    PerkinMechanism Start Salicylaldehyde + 2-Methoxyphenylacetic acid Intermediate Mixed Anhydride Intermediate Start->Intermediate Ac2O / Base Target Cyclization (Target Coumarin) Intermediate->Target 120°C, Sufficient Base Side1 O-Acylation (Open Chain) Intermediate->Side1 Low Temp / Weak Base Side2 Decarboxylation Byproducts Intermediate->Side2 Heating >140°C

    Mechanistic divergence in the Perkin condensation highlighting pathways to major side reactions.

    Self-Validating Protocol (Perkin Route):

    • In a dry round-bottom flask, combine 1.0 eq salicylaldehyde and 1.1 eq 2-methoxyphenylacetic acid.

    • Add 3.0 eq of acetic anhydride (acts as both solvent and dehydrating agent) and 1.5 eq of triethylamine.

    • Equip with a reflux condenser and heat the mixture strictly to an internal temperature of 120°C for 12–16 hours. Validation check: The solution should turn deep brown without vigorous gas evolution (which would indicate decarboxylation).

    • Cool to 60°C and pour the mixture into crushed ice with vigorous stirring to hydrolyze excess acetic anhydride.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    Module B: Knoevenagel Condensation Failures

    Q: I am using the Knoevenagel route with 2-methoxyphenylacetonitrile, but the lactone ring hydrolyzes during the aqueous workup, ruining my yield. Why?

    A: The Knoevenagel condensation typically utilizes piperidine in ethanol. While the initial condensation forms an imino-coumarin intermediate that cyclizes, 3-arylcoumarins are highly susceptible to base-catalyzed ring opening (hydrolysis of the lactone) if the pH is not strictly controlled during the quench and workup[3].

    • Causality: Alkaline conditions cause hydroxide ions to attack the electrophilic carbonyl carbon of the coumarin lactone. This opens the ring to form a highly water-soluble cinnamic acid salt. If you perform an organic extraction while the aqueous phase is basic, your product remains in the water layer, drastically reducing your isolated yield.

    Self-Validating Protocol (Knoevenagel Route):

    • Combine 1.0 eq salicylaldehyde, 1.1 eq 2-methoxyphenylacetonitrile, and 0.2 eq piperidine in absolute ethanol.

    • Reflux for 4 hours. Validation check: TLC (Hexane:EtOAc 3:1) should show the disappearance of the aldehyde.

    • Cool the reaction to room temperature.

    • Critical Step: Acidify the reaction mixture with 1M HCl dropwise until the pH reaches 2–3. This forces any opened lactone rings to re-close and protonates the piperidine catalyst.

    • Extract with ethyl acetate (3x). The target coumarin will now safely partition into the organic layer.

    Module C: Suzuki-Miyaura Cross-Coupling Optimization

    Q: When coupling 3-bromo-2H-chromen-2-one with 2-methoxyphenylboronic acid, I see significant homocoupling of the boronic acid and protodehalogenation of the coumarin. How can I suppress this?

    A: Homocoupling (forming 2,2'-dimethoxybiphenyl) is a classic side reaction driven by the presence of trace oxygen and excess base, which oxidizes the palladium catalyst. Protodehalogenation occurs when the oxidative addition complex undergoes beta-hydride elimination or protonation instead of transmetalation[4].

    • Causality: The steric bulk of the ortho-methoxy group on the boronic acid physically hinders the transmetalation step. Because transmetalation is slowed down, competitive side reactions (like protodehalogenation) have time to dominate[1].

    Self-Validating Protocol (Suzuki Route):

    • Degas the solvent system (1,4-dioxane/water 4:1) by sparging with argon for at least 30 minutes to eliminate oxygen-driven homocoupling.

    • In a Schlenk flask, combine 1.0 eq 3-bromo-2H-chromen-2-one, 1.5 eq 2-methoxyphenylboronic acid, and 2.0 eq K2CO3.

    • Add 5 mol% Pd(OAc)2 and 10 mol% SPhos (a bulky, electron-rich biaryl phosphine ligand). Causality note: SPhos accelerates both oxidative addition and transmetalation, overcoming the steric hindrance of the ortho-methoxy group.

    • Heat at 80°C under a strict argon atmosphere for 8 hours.

    • Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

    Quantitative Data & Optimization Summary

    The following table summarizes the optimized parameters required to suppress side reactions across the three main synthetic pathways:

    Synthesis RouteKey ReagentsCatalyst / BaseOptimal TempPrimary Side Reaction SuppressedOptimized Yield
    Perkin Condensation Salicylaldehyde, 2-Methoxyphenylacetic acidEt₃N, Ac₂O120°CO-Acylation, Decarboxylation65–75%
    Knoevenagel Condensation Salicylaldehyde, 2-MethoxyphenylacetonitrilePiperidineReflux (80°C)Lactone Ring Hydrolysis70–82%
    Suzuki-Miyaura 3-Bromo-2H-chromen-2-one, 2-Methoxyphenylboronic acidPd(OAc)₂, K₂CO₃, SPhos80°CHomocoupling, Protodehalogenation80–90%

    References

    • [1] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. National Institutes of Health (NIH).1

    • [2] Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. National Institutes of Health (NIH) / PMC.2

    • [3] Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI Biomolecules. 3

    • [4] 3-Arylcoumarin Derivatives Manifest Anti-proliferative Activity through Hsp90 Inhibition. ACS Medicinal Chemistry Letters.4

    Sources

    Optimization

    overcoming steric hindrance in 3-(2-methoxyphenyl)-2H-chromen-2-one functionalization

    Welcome to the technical support guide for navigating the synthetic challenges associated with the functionalization of 3-(2-methoxyphenyl)-2H-chromen-2-one. This resource is designed for researchers, scientists, and pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for navigating the synthetic challenges associated with the functionalization of 3-(2-methoxyphenyl)-2H-chromen-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered scaffold. Here, we address common experimental issues, provide troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles and accelerate your research.

    Introduction: The Challenge of Steric Hindrance

    The 3-(2-methoxyphenyl)-2H-chromen-2-one core structure presents a significant synthetic challenge due to the steric hindrance imposed by the ortho-methoxyphenyl group at the C3-position of the coumarin ring. This steric bulk can impede the approach of reagents and catalysts, leading to low reaction yields, sluggish reaction times, or complete lack of reactivity in otherwise standard functionalization reactions. Understanding the nature of this steric impediment is the first step toward devising effective synthetic strategies.

    The proximity of the methoxy group to the reactive sites on both the coumarin and the phenyl ring dictates the feasibility of various transformations. This guide will explore proven methods to mitigate these steric effects, focusing on strategic catalyst and ligand selection, optimization of reaction conditions, and alternative synthetic pathways.

    Frequently Asked Questions (FAQs) and Troubleshooting

    Issue 1: Low to no yield in direct electrophilic aromatic substitution on the 3-phenyl ring.

    Question: I am attempting a Friedel-Crafts acylation on the 3-(2-methoxyphenyl) ring, but I am observing either no reaction or a complex mixture of products. What is causing this and how can I achieve selective functionalization?

    Answer: The primary cause of this issue is the steric shielding of the ortho and para positions of the 3-phenyl ring by the adjacent coumarin scaffold and the ortho-methoxy group. Furthermore, the Lewis acid catalyst may coordinate with the oxygen atoms of the methoxy group and the coumarin lactone, deactivating the catalyst or leading to undesired side reactions.

    Troubleshooting Strategies:

    • Directed C-H Functionalization: A more effective approach is to utilize directing group strategies to achieve regioselective C-H activation. The lactone carbonyl of the coumarin can act as a weak coordinating group to direct a transition metal catalyst to the ortho-C-H bonds of the 3-phenyl ring.[1] Palladium-catalyzed reactions have shown particular promise in this area.[1][2]

    • Alternative Catalysts: Consider using more active and sterically less demanding catalysts. For instance, iron-based catalysts can be a cost-effective and efficient alternative to palladium for certain C-H activation reactions.[3]

    • Optimizing Reaction Conditions: Systematically screen reaction parameters such as solvent, temperature, and the nature of the oxidant. For palladium-catalyzed C-H functionalization, oxidants like K₂S₂O₈ in a mixture of TFA and TFAA have been found to be effective.[2]

    G cluster_problem Problem: Low Yield in Electrophilic Substitution cluster_causes Root Causes cluster_solutions Recommended Solutions Problem Low yield/no reaction in Friedel-Crafts acylation StericHindrance Steric hindrance from coumarin and methoxy group Problem->StericHindrance due to CatalystDeactivation Lewis acid coordination with oxygen atoms Problem->CatalystDeactivation due to Optimization Optimize reaction conditions (solvent, temp, oxidant) Problem->Optimization addressed by CH_Activation Directed C-H Functionalization (e.g., Pd-catalysis) StericHindrance->CH_Activation overcome by Alt_Catalysts Use alternative catalysts (e.g., Fe-based) CatalystDeactivation->Alt_Catalysts mitigated by

    Issue 2: Difficulty in achieving cross-coupling reactions at the C4-position of the coumarin ring.

    Question: I am trying to perform a Suzuki or Heck coupling at the C4-position after converting it to a halide or triflate, but the reaction is sluggish and gives poor yields. How can I improve this transformation?

    Answer: The C4-position of the 3-arylcoumarin is sterically encumbered by the adjacent 3-phenyl group. This makes it difficult for the catalytic complex to undergo oxidative addition and subsequent steps in the catalytic cycle.

    Troubleshooting Strategies:

    • Ligand Selection: The choice of phosphine ligand is critical in overcoming steric hindrance in cross-coupling reactions.[4] Bulky, electron-rich ligands can promote the reductive elimination step and stabilize the active catalytic species. For sterically demanding couplings, consider ligands such as S-Phos, X-Phos, or Buchwald's biaryl phosphine ligands.

    • Catalyst System: While palladium is the most common catalyst, nickel-based catalyst systems can sometimes offer superior reactivity for sterically hindered substrates and can be a more economical choice.[4]

    • Reaction Temperature: Sterically hindered reactions often require higher activation energy.[4] A gradual increase in the reaction temperature can significantly improve the reaction rate and yield. However, be mindful of potential decomposition of starting materials or products at very high temperatures.

    • Base and Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. For Suzuki couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases.[4] Aprotic polar solvents such as dioxane, DMF, or NMP are generally good choices.[4]

    ParameterRecommendation for Sterically Hindered C4-CouplingRationale
    Catalyst Palladium(0) or Nickel(0) complexesNickel can be more reactive for challenging couplings.
    Ligand Bulky, electron-rich phosphines (e.g., S-Phos, X-Phos)Promotes reductive elimination and stabilizes the catalyst.
    Base Strong, non-nucleophilic (e.g., Cs₂CO₃, K₃PO₄)Facilitates the transmetalation step.
    Solvent Aprotic polar (e.g., Dioxane, DMF, NMP)Aids in catalyst solubility and reactivity.
    Temperature Elevated (e.g., 80-120 °C)Provides sufficient energy to overcome the activation barrier.
    Issue 3: Challenges with functionalization of the coumarin C3-position.

    Question: I want to introduce a substituent at the C3-position directly, but most methods lead to reaction at other positions or decomposition. Is direct C3-functionalization feasible?

    Answer: Direct functionalization of the C3-position in a pre-formed 3-(2-methoxyphenyl)-2H-chromen-2-one is challenging due to the presence of the bulky aryl group. A more strategic approach is to construct the coumarin ring with the desired C3-substituent already in place.

    Strategic Synthetic Approaches:

    • Knoevenagel Condensation: This is a versatile method for synthesizing 3-substituted coumarins.[5][6] The reaction involves the condensation of a 2-hydroxybenzaldehyde with an active methylene compound in the presence of a base.[7] By choosing an appropriate active methylene compound, a wide variety of substituents can be introduced at the C3-position.

    • Perkin Reaction: The Perkin reaction, involving the condensation of a salicylaldehyde with an acetic anhydride in the presence of a base, is a classic method for coumarin synthesis.[7][8] While traditionally used for unsubstituted coumarins, modifications of this reaction can allow for the introduction of substituents.

    • Metal-Mediated Cyclization: Recent advances have demonstrated the utility of metal-catalyzed reactions for the synthesis of coumarin derivatives.[8][9] These methods often offer high efficiency and functional group tolerance.

    G cluster_goal Goal: C3-Functionalization cluster_strategy Recommended Strategy: Pre-functionalization cluster_methods Synthetic Methods Goal Introduce substituent at C3 Strategy Construct coumarin ring with desired C3-substituent Goal->Strategy achieved via Knoevenagel Knoevenagel Condensation Strategy->Knoevenagel using Perkin Perkin Reaction Strategy->Perkin using MetalCyclization Metal-Mediated Cyclization Strategy->MetalCyclization using

    Experimental Protocols

    Protocol 1: Palladium-Catalyzed C-H Alkenylation of the 3-Phenyl Ring

    This protocol is adapted from methodologies demonstrating the use of the lactone as a weak directing group for ortho-C-H functionalization.[1][2]

    Materials:

    • 3-(2-methoxyphenyl)-2H-chromen-2-one

    • Alkene (e.g., methyl acrylate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium persulfate (K₂S₂O₈)

    • Trifluoroacetic acid (TFA)

    • Trifluoroacetic anhydride (TFAA)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

    Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-(2-methoxyphenyl)-2H-chromen-2-one (1.0 eq), Pd(OAc)₂ (0.1 eq), and K₂S₂O₈ (2.0 eq).

    • Add the anhydrous, degassed solvent, followed by the alkene (2.0-3.0 eq).

    • Carefully add a mixture of TFA and TFAA (e.g., 9:1 v/v).

    • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 90-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    References

    • Antosiewicz, J., & Krol, E. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. MDPI. [Link]

    • Kumar, A., et al. (2021). Palladium-Catalyzed Weakly Coordinating Lactone-Directed C-H Bond Functionalization of 3-Arylcoumarins: Synthesis of Bioactive Coumestan Derivatives. PubMed. [Link]

    • IntechOpen. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. [Link]

    • Lončarić, M., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. [Link]

    • IRIS. (2020). Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation. [Link]

    • SciELO. (2021). A Catalysis Guide Focusing on C–H Activation Processes. [Link]

    • Frontiers. (2023). Syntheses, reactivity, and biological applications of coumarins. [Link]

    • ethesis. (n.d.). Synthetic Approach to Coumarin Derivatives Through C-H Activation. [Link]

    • Beilstein Journals. (2024). Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins. [Link]

    • Journal of the Chemical Society C. (1969). Steric effects in the C-alkylation and ring expansion of coumarins by diazomethane. [Link]

    • RSC Publishing. (2018). Substituent effects on reactivity of 3-cinnamoylcoumarins with thiols of biological interest. [Link]

    • Chemical Society Reviews (RSC Publishing). (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. [Link]

    • PubMed. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. [Link]

    • Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. [Link]

    • ACS Publications. (2021). Palladium-Catalyzed Weakly Coordinating Lactone-Directed C–H Bond Functionalization of 3-Arylcoumarins: Synthesis of Bioactive Coumestan Derivatives. [Link]

    • MDPI. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. [Link]

    • Beilstein Journals. (2024). Nucleophilic functionalization of thianthrenium salts under basic conditions. [Link]

    • MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. [Link]

    • MDPI. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. [Link]

    • PubMed. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

    • National Open Access Monitor, Ireland. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Link]

    • ResearchGate. (2021). Regio- and Site-Selective C-H Bond Functionalization of Chromones and Coumarins. [Link]

    • ACS Publications. (2016). Facile Synthesis of Azaarene-Substituted Hydroxycoumarins Possessing High Biological Activities via Three-Component C(sp3)–H Functionalization. [Link]

    • ResearchGate. (2019). Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. [Link]

    • ResearchGate. (2025). Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives as new anticancer agents. [Link]

    Sources

    Troubleshooting

    purification techniques for crude 3-(2-methoxyphenyl)-2H-chromen-2-one extracts

    Welcome to the Technical Support Center for the isolation and purification of 3-arylcoumarin derivatives. 3-(2-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative typically generated via Perkin-Oglialoro c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 3-arylcoumarin derivatives. 3-(2-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative typically generated via Perkin-Oglialoro condensation, Pechmann condensation, or palladium-catalyzed cross-coupling[1]. Because crude reaction mixtures often contain unreacted starting materials (e.g., salicylaldehyde, 2-methoxyphenylacetic acid), metallic catalysts, or polymeric byproducts, a robust, multi-stage purification strategy is critical to achieving >98% purity for downstream biological or structural assays.

    Diagnostic Purification Workflow

    The following diagram outlines the standard sequence for isolating 3-(2-methoxyphenyl)-2H-chromen-2-one from a crude synthetic mixture.

    PurificationWorkflow Crude Crude Reaction Mixture (3-Arylcoumarin + Impurities) Quench Aqueous Quench & Extraction (Neutralize CH3COOK/Ac2O) Crude->Quench Organic Organic Phase (EtOAc) Wash & Dry (Na2SO4) Quench->Organic Chromatography Silica Gel Column Chromatography (Hexane:EtOAc Gradient) Organic->Chromatography Fractions Pool UV-Active Fractions (Rf ~0.45) Chromatography->Fractions Recryst Recrystallization (Hot EtOH) Fractions->Recryst Pure Pure 3-(2-methoxyphenyl) -2H-chromen-2-one Recryst->Pure

    Workflow for the extraction and purification of crude 3-arylcoumarin derivatives.

    Standard Operating Protocols (SOPs)

    To ensure high yield and purity, follow these field-validated methodologies. Every protocol is designed as a self-validating system to prevent downstream failures.

    Protocol A: Liquid-Liquid Extraction & Reaction Quenching

    If your compound was synthesized via a Perkin-Oglialoro condensation using acetic anhydride and potassium acetate, the reaction must be quenched carefully before extraction[2].

    • Step 1: Cool the reaction mixture to room temperature and pour it slowly into crushed ice/distilled water.

    • Mechanistic Rationale: Acetic anhydride violently hydrolyzes in warm water. Ice-cold water safely quenches the anhydride to acetic acid and forces the highly hydrophobic 3-arylcoumarin to precipitate out of the aqueous phase.

    • Step 2: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 × 30 mL). Wash the combined organic layers with 10% aqueous NaHCO₃.

    • Mechanistic Rationale: The mild base converts unreacted 2-methoxyphenylacetic acid into its water-soluble sodium salt, partitioning it into the aqueous layer while the neutral coumarin remains in the EtOAc.

    • Self-Validation Checkpoint: Test the pH of the aqueous wash layer with pH paper. Continue washing until the aqueous layer registers a stable pH of 7.5–8.0 and effervescence (CO₂ release) ceases.

    Protocol B: Silica Gel Column Chromatography

    For the removal of structurally similar byproducts, flash chromatography is required[3].

    • Step 1: Concentrate the dried organic layer under reduced pressure. Dry-load the crude extract onto a silica gel column (200-300 mesh) using a minimal amount of silica.

    • Step 2: Elute using a gradient solvent system starting at Hexane:EtOAc (9:1 v/v) and slowly increasing polarity to (4:1 v/v).

    • Mechanistic Rationale: The 2-methoxy group and the lactone carbonyl make the target compound moderately polar. Unreacted salicylaldehydes will elute quickly (less polar), while the target 3-arylcoumarin will elute in the 4:1 fractions.

    • Self-Validation Checkpoint: Spot the collected fractions on a TLC plate. 3-arylcoumarins exhibit strong blue fluorescence under long-wave UV light (365 nm) and absorb strongly at 254 nm. Pool only the fractions showing a single fluorescent spot at an Rf of ~0.45.

    Protocol C: Recrystallization

    Chromatography rarely removes 100% of co-eluting isomers. A final recrystallization step is mandatory[4].

    • Step 1: Evaporate the pooled chromatography fractions to dryness. Dissolve the resulting solid in a minimum volume of boiling absolute ethanol (EtOH).

    • Step 2: Allow the solution to cool ambiently to room temperature, then transfer to an ice bath (0 °C) for 2 hours. Filter the resulting crystals and wash with ice-cold EtOH.

    • Mechanistic Rationale: Ethanol provides an ideal temperature-dependent solubility gradient. The coumarin dissolves readily at 78 °C but precipitates almost quantitatively at 0 °C. Slow cooling promotes the formation of a highly ordered crystal lattice, physically excluding impurities.

    • Self-Validation Checkpoint: Dry the crystals under a vacuum and determine the melting point. A sharp melting point range (< 1.5 °C variance) confirms the absence of crystal lattice defects and validates >98% purity.

    Resolution Desk: Troubleshooting & FAQs

    Q1: My crude extract shows a massive baseline spot on TLC that co-elutes with my product during chromatography. How do I remove it? Cause: The baseline spot is almost certainly unreacted 2-methoxyphenylacetic acid. Carboxylic acids streak heavily on standard silica gel, often overlapping with the target lactone. Resolution: Before chromatography, optimize your liquid-liquid extraction (Protocol A). Wash the organic phase vigorously with saturated aqueous NaHCO₃ at least three times. Do not skip the pH self-validation check; if the aqueous layer is acidic, the unreacted starting material is still in your organic phase.

    Q2: During recrystallization from ethanol, my product "oils out" (forms a syrup) instead of forming crystals. What is happening? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. The bulky 2-methoxy substitution can lower the melting point compared to an unsubstituted 3-phenylcoumarin, making it prone to forming a supercooled liquid if trace impurities remain. Resolution: Re-dissolve the oil in hot ethanol and add a few drops of a non-polar anti-solvent, such as hexane, until slight turbidity is observed. Reheat until clear, then cool very slowly. Scratching the inside of the glass flask with a glass rod will provide nucleation sites to induce crystallization rather than oiling out.

    Q3: I am observing significant degradation and low yield after my base wash. Is the coumarin unstable? Cause: Yes, under the wrong conditions. Coumarins (1,2-benzopyrones) contain a lactone ring that is highly susceptible to hydrolysis under strongly basic conditions, forming water-soluble salts of ortho-hydroxycinnamic acids which are lost in the aqueous phase. Resolution: Never use strong bases like NaOH or KOH during your extraction workup. Stick exclusively to mild bases like 10% NaHCO₃. Furthermore, keep the base wash brief and perform it at cold temperatures (0-5 °C) to kinetically disfavor the lactone ring-opening reaction.

    Quantitative Data Summary

    Use the following reference parameters to benchmark your purification process.

    ParameterOptimal ConditionMechanistic Implication
    Aqueous Wash pH 7.5 – 8.0 (10% NaHCO₃)Deprotonates unreacted arylacetic acids for aqueous removal without hydrolyzing the lactone.
    Chromatography Eluent Hexane:EtOAc (9:1 to 4:1)Provides ideal polarity gradient; 3-arylcoumarins typically elute at Rf ~0.45 in 4:1 mixtures.
    UV Fluorescence 365 nm (Long-wave UV)Coumarin cores emit strong blue fluorescence, enabling rapid visual tracking of fractions.
    Recrystallization Solvent Absolute EthanolSteep temperature-solubility curve; excludes non-polar impurities during slow cooling to 0 °C.

    References

    • Synthesis and study of the trypanocidal activity of catechol-containing 3-arylcoumarins, inclusion in β-cyclodextrin complexes and combination with benznidazole Source: Arabian Journal of Chemistry 2

    • Interest of 3-arylcoumarins as xanthine oxidase inhibitors Source: Sciforum 3

    • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives Source: PMC - NIH 1

    • Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2′,4′-Dihydroxyl-3-arylcoumarins Source: The Journal of Organic Chemistry - ACS Publications 4

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide for Drug Development Professionals: 3-Arylcoumarins vs. 4-Hydroxycoumarin Derivatives

    This guide provides an in-depth, objective comparison between two significant classes of coumarin derivatives: 3-(2-methoxyphenyl)-2H-chromen-2-one, as a representative of 3-arylcoumarins, and the well-established 4-hydr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth, objective comparison between two significant classes of coumarin derivatives: 3-(2-methoxyphenyl)-2H-chromen-2-one, as a representative of 3-arylcoumarins, and the well-established 4-hydroxycoumarin derivatives. Designed for researchers and drug development professionals, this document moves beyond surface-level descriptions to dissect their chemical properties, primary mechanisms of action, and performance in key biological assays, supported by experimental data and detailed protocols.

    Introduction: Two Scaffolds, Divergent Therapeutic Paths

    Coumarins, or 2H-1-benzopyran-2-ones, are a cornerstone of heterocyclic chemistry, with a scaffold that is prevalent in natural products and synthetic pharmaceuticals.[1] Their derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Within this vast family, substitution patterns dramatically dictate therapeutic application. This guide focuses on two distinct subclasses:

    • 4-Hydroxycoumarin Derivatives: This class is renowned for its potent anticoagulant activity.[4][5][6] The presence of a hydroxyl group at the C4 position is critical, and a large, lipophilic substituent at the C3 position is essential for its signature biological effect: the antagonism of vitamin K.[5] Warfarin is the archetypal drug of this class.

    • 3-Arylcoumarins: Characterized by an aryl group directly attached to the C3 position, this class has garnered significant interest for its potent cytotoxic and anticancer activities.[7] 3-(2-methoxyphenyl)-2H-chromen-2-one serves as a pertinent example, representing a scaffold where the C4 position is unsubstituted, leading to a completely different pharmacological profile.

    This analysis will illuminate the critical structural differences that drive these compounds toward distinct molecular targets and therapeutic outcomes.

    Structural and Synthetic Comparison

    The fundamental difference between these two classes lies in the substitution at the C3 and C4 positions of the coumarin ring. This seemingly minor variation has profound implications for their synthesis and chemical reactivity.

    Core Chemical Scaffolds

    The diagram below illustrates the foundational structural differences. 4-hydroxycoumarins possess a crucial hydroxyl group at C4, enabling tautomerization and specific interactions with their biological target. In contrast, 3-arylcoumarins feature a direct carbon-carbon bond at C3, creating a different spatial and electronic configuration.

    G cluster_0 4-Hydroxycoumarin Scaffold cluster_1 3-Arylcoumarin Scaffold node_4hc node_3ac label_4hc Key Features: - Hydroxyl group at C4 - Lipophilic substituent at C3 (R) - Essential for Vitamin K antagonism label_3ac Key Features: - Aryl group at C3 (Ar) - Unsubstituted at C4 - Associated with anticancer activity G cluster_0 4-Hydroxycoumarin Derivatives (e.g., Warfarin) cluster_1 3-Arylcoumarin Derivatives A1 4-Hydroxycoumarin Derivative A2 Inhibits VKORC1 Enzyme A1->A2 Binds to A3 Vitamin K Cycle Disrupted A2->A3 A4 Inactive Clotting Factors (II, VII, IX, X) A3->A4 Leads to A5 Anticoagulant Effect A4->A5 Results in B1 3-Arylcoumarin Derivative B2 Enters Cancer Cell B1->B2 B3 ↑ ROS Production ↓ Mitochondrial Potential B2->B3 Induces B4 Cell Cycle Arrest & Apoptosis Induction B3->B4 Triggers B5 Anticancer Effect B4->B5 Results in

    Caption: Comparative mechanisms of action for the two coumarin classes.

    Comparative Performance: Supporting Experimental Data

    The differing mechanisms of action translate directly to performance in specific assays. 4-hydroxycoumarins are evaluated by their ability to prolong clotting time, while 3-arylcoumarins are assessed by their cytotoxicity against cancer cell lines.

    Compound/Class Assay Type Model / Cell Line Measured Value Reference
    Warfarin (4-Hydroxycoumarin) Prothrombin Time (PT)Male Mice14.60 seconds
    Synthetic 4-Hydroxycoumarin Derivative (Compound 4) Prothrombin Time (PT)Male Mice21.30 seconds (Higher activity than warfarin)
    7,8-diacetoxy-3-(4-methylsulfonyl phenyl)coumarin (3-Arylcoumarin) CytotoxicityPC-3 (Prostate Cancer)CC50 = 26.43 µM[7]
    7,8-diacetoxy-3-(4-nitrophenyl)-coumarin (3-Arylcoumarin) CytotoxicityA549 (Lung Cancer)CC50 = 24 µM[8]
    8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-ylacetate (3-Arylcoumarin) CytotoxicityPC3 (Prostate Cancer)LD50 = 35.0 µM[9]
    7,8-diacetoxy-3-arylcoumarin (Compound 5f) CytotoxicityWPE1-NA22 (Non-cancerous)CC50 > 100 µM (Selective)[10]

    Table 2: Quantitative Performance Data. Note: CC50/LD50 is the concentration required to cause death in 50% of cells. A lower value indicates higher potency. PT is the time taken for plasma to clot; a longer time indicates higher anticoagulant activity.

    The data clearly demonstrates the distinct strengths of each class. 4-hydroxycoumarin derivatives effectively prolong coagulation time, with some synthetic analogs outperforming warfarin. Concurrently, 3-arylcoumarins exhibit potent cytotoxic effects against various cancer cell lines at micromolar concentrations. [7][8][9]Importantly, some 3-arylcoumarins show selectivity, with significantly less toxicity towards non-cancerous cells, a highly desirable trait in cancer drug development. [7][10]

    Key Experimental Protocols

    To ensure scientific integrity and reproducibility, the following are detailed protocols for the primary assays used to evaluate these compounds.

    Protocol 1: In Vivo Anticoagulant Activity (Prothrombin Time Assay)

    This protocol is designed to measure the in vivo effect of 4-hydroxycoumarin derivatives on the extrinsic pathway of blood coagulation.

    Caption: Workflow for the Prothrombin Time (PT) assay.

    Methodology:

    • Animal Dosing: Administer the test compound (e.g., dissolved in a suitable vehicle like saline) orally to laboratory animals (e.g., male mice) at a predetermined dose. A control group should receive only the vehicle, and a standard group should receive a known anticoagulant like warfarin. [11]2. Blood Collection: After a specific time interval (e.g., 24 hours) to allow for the compound to take effect, collect blood via cardiac puncture into tubes containing an anticoagulant like 3.2% sodium citrate (ratio 9:1 blood to citrate). * Causality Insight: Sodium citrate chelates calcium ions, preventing premature clotting before the assay begins.

    • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes) to separate the platelet-poor plasma.

    • Incubation: Transfer 100 µL of plasma into a clean test tube and incubate in a water bath at 37°C for 2-3 minutes.

    • Initiation of Clotting: Add 200 µL of pre-warmed (37°C) thromboplastin-calcium chloride reagent to the plasma sample and simultaneously start a stopwatch.

      • Causality Insight: Thromboplastin (Tissue Factor) initiates the extrinsic coagulation cascade, and the added calcium replenishes the chelated calcium, allowing the cascade to proceed.

    • Measurement: Stop the watch at the first sign of fibrin clot formation. The recorded time is the prothrombin time (PT). A longer PT indicates a stronger anticoagulant effect.

    Protocol 2: In Vitro Cytotoxicity (Crystal Violet Assay)

    This protocol provides a reliable method for assessing the cytotoxic (cell-killing) effects of 3-arylcoumarin derivatives on adherent cancer cell lines.

    Caption: Workflow for the Crystal Violet cytotoxicity assay.

    Methodology:

    • Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours in a CO2 incubator.

    • Compound Treatment: Prepare serial dilutions of the 3-arylcoumarin test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). [9]Include a vehicle-only control.

    • Incubation: Return the plate to the incubator and expose the cells to the compounds for a specified period (e.g., 48 hours). [9]4. Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Add 100 µL of a fixing agent, such as 4% paraformaldehyde or methanol, to each well and incubate for 15-20 minutes.

    • Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and stain for 20 minutes at room temperature.

      • Causality Insight: Crystal violet is a dye that stains the nuclei of adherent, viable cells. The amount of dye retained is proportional to the number of living cells.

    • Solubilization: Thoroughly wash the plate with water to remove excess stain and allow it to air dry. Add 100 µL of a solubilizing agent (e.g., 33% acetic acid or methanol) to each well to dissolve the bound dye.

    • Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the CC50/LD50 value.

    Summary and Future Perspectives

    The comparative analysis of 3-arylcoumarins and 4-hydroxycoumarin derivatives reveals a compelling example of how subtle changes in a chemical scaffold can lead to drastically different pharmacological profiles.

    • 4-Hydroxycoumarin derivatives are well-entrenched as clinically vital anticoagulants. Their mechanism is thoroughly understood, and they serve as the benchmark for oral anticoagulant therapy. [4][6]Future research in this area focuses on synthesizing new derivatives with improved therapeutic windows, reduced side effects, and fewer drug-drug interactions.

    • 3-(2-methoxyphenyl)-2H-chromen-2-one and its 3-arylcoumarin relatives represent a promising frontier in oncology. [7]Their ability to selectively induce apoptosis in cancer cells makes them attractive lead compounds. [10]The research trajectory for this class involves structure-activity relationship (SAR) studies to enhance potency and selectivity, elucidation of more specific molecular targets beyond general oxidative stress, and progression into preclinical and clinical trials.

    For drug development professionals, the choice between these scaffolds is clear and application-dependent. For projects targeting thrombosis and coagulation disorders, the 4-hydroxycoumarin framework is the validated starting point. For initiatives in cancer therapeutics, the 3-arylcoumarin scaffold offers a wealth of opportunities for discovering novel, potent, and selective cytotoxic agents.

    References

    • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (Source: Google Search Result)[12]

    • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (Source: National Center for Biotechnology Information, [Link])

    • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI. (Source: MDPI, [Link])

    • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC - NIH. (Source: National Center for Biotechnology Information, [Link])

    • 4-Hydroxycoumarins - Wikipedia. (Source: Wikipedia, [Link])

    • In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC. (Source: National Center for Biotechnology Information, [Link])

    • Direct synthesis of alkylated 4-hydroxycoumarin derivatives via a cascade Cu-catalyzed dehydrogenation/conjugate addition sequence - Chemical Communications (RSC Publishing). (Source: Royal Society of Chemistry, [Link])

    • Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry. (Source: Oriental Journal of Chemistry, [Link])

    • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives - Jordan Journal of Biological Sciences. (Source: Jordan Journal of Biological Sciences, [Link])

    • DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. (Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, [Link])

    • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (Source: Science and Education Publishing, [Link])

    • Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line - Anticancer Research. (Source: Anticancer Research, [Link])

    • In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line | Anticancer Research. (Source: Anticancer Research, [Link])

    • 4-Hydroxycoumarins – Knowledge and References - Taylor & Francis. (Source: Taylor & Francis Online, [Link])

    • Abstract C51: In vitro cytotoxicity of 3-arylcoumarin derivatives in human prostate (PC3) cancer cell line - AACR Journals. (Source: AACR Publications, [Link])

    • The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed. (Source: National Center for Biotechnology Information, [Link])

    • Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives - MDPI. (Source: MDPI, [Link])

    • Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations - ACS Publications. (Source: ACS Publications, [Link])

    • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. (Source: Science and Education Publishing, [Link])

    Sources

    Comparative

    A Comparative Guide to the Validation of Analytical Methods for 3-(2-methoxyphenyl)-2H-chromen-2-one Detection

    Introduction: The Analytical Imperative for 3-Arylcoumarins In the landscape of medicinal chemistry, the 2H-chromen-2-one (coumarin) scaffold is a privileged structure, renowned for its wide spectrum of pharmacological a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Imperative for 3-Arylcoumarins

    In the landscape of medicinal chemistry, the 2H-chromen-2-one (coumarin) scaffold is a privileged structure, renowned for its wide spectrum of pharmacological activities, including anticoagulant, anticancer, and antibacterial properties.[1][2] The derivative 3-(2-methoxyphenyl)-2H-chromen-2-one, a member of the 3-arylcoumarin class, represents a molecule of significant interest for researchers and drug development professionals. The journey from synthesis to potential therapeutic application is underpinned by a critical, non-negotiable requirement: the ability to accurately and reliably measure the compound's identity, purity, and concentration.

    This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 3-(2-methoxyphenyl)-2H-chromen-2-one. More importantly, it delves into the rigorous process of method validation, a systematic demonstration that an analytical procedure is suitable for its intended purpose.[3][4] We will move beyond mere procedural lists to explore the scientific rationale behind experimental design, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

    Part 1: A Comparative Overview of Analytical Technologies

    The choice of an analytical technique is the foundational decision in method development. It is dictated by the analyte's physicochemical properties, the sample matrix, and the specific question being asked (e.g., identity confirmation, purity assessment, or quantification). For 3-(2-methoxyphenyl)-2H-chromen-2-one, several techniques are applicable, each with a distinct profile of advantages and limitations.

    Technique Principle Strengths Limitations Best Suited For
    HPLC-UV/DAD Chromatographic separation based on polarity, followed by UV-Vis absorbance detection.Robust, reproducible, excellent for quantification, cost-effective. Widely available.[7][8]Moderate sensitivity. Potential for co-elution in highly complex matrices.Routine quality control (QC), purity testing, stability studies, and content uniformity assays.
    LC-MS/MS Chromatographic separation coupled with mass spectrometry for detection based on mass-to-charge ratio.Extremely high sensitivity and specificity. Provides structural information. Ideal for complex matrices.[9]Higher cost and complexity. Requires specialized expertise. Potential for matrix effects (ion suppression/enhancement).Bioanalysis (measuring drug levels in biological fluids), trace impurity analysis, and metabolite identification.
    GC-MS Chromatographic separation of volatile compounds in the gas phase, coupled with mass spectrometry.High resolving power and excellent for structural elucidation through fragmentation patterns.[10]Requires the analyte to be volatile and thermally stable, or to be derivatized.Analysis of volatile process impurities or specific degradation products. Less common for primary assay of this compound class.
    UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution at a specific wavelength.Simple, rapid, and inexpensive.[11]Low specificity; susceptible to interference from any other compound that absorbs at the same wavelength.[12]Quick, high-concentration assays in simple, known matrices. Not a stability-indicating method.

    Part 2: The Pillars of Method Validation: Adhering to ICH Q2(R1) Principles

    The objective of validation is to build a fortress of data around an analytical method, proving its reliability.[13] The ICH Q2(R1) guideline provides the architectural blueprint, outlining the performance characteristics that must be evaluated.[6][14]

    The following diagram illustrates the typical workflow, which begins with a well-defined analytical method and proceeds through a logical sequence of validation tests.

    Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop Analytical Procedure (e.g., HPLC) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

    Caption: A typical workflow for analytical method validation.

    Core Validation Parameters Explained
    • Specificity: This is the cornerstone of any reliable analytical method. It is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[15] For chromatographic methods, this is demonstrated by achieving baseline separation of the analyte peak from all other potential peaks. The most rigorous way to prove specificity is through forced degradation studies.[16][17]

    • Linearity: An analytical procedure's linearity is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[14] This is confirmed by analyzing a series of standards at different concentrations and demonstrating a linear relationship between concentration and instrument response, typically with a correlation coefficient (R²) > 0.999.

    • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

    • Accuracy: This parameter measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each) and is reported as percent recovery.

    • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

      • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, or different equipment.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.[18] The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.[18] These are crucial for the analysis of impurities and degradation products.

    • Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3] For HPLC, this could involve varying the mobile phase pH, column temperature, or flow rate.

    The following diagram illustrates how these parameters are interconnected, with specificity forming the foundation upon which quantitative parameters are built.

    Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Range Range Linearity->Range Method Validated Method Range->Method Accuracy->Method Precision->Method LOD_LOQ->Method Robustness Robustness Robustness->Method

    Caption: Interrelationship of analytical validation parameters.

    Part 3: A Case Study - Validation of a Stability-Indicating RP-HPLC Method

    To translate theory into practice, we present a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(2-methoxyphenyl)-2H-chromen-2-one. This method is designed to be "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradation products.[13]

    Protocol 1: The Analytical Method

    This protocol describes the optimized chromatographic conditions for analysis. The choice of a C18 column is standard for moderately non-polar compounds like coumarin derivatives.[8] A methanol/water mobile phase provides good separation, and UV detection is appropriate due to the chromophore in the coumarin structure.[7]

    Parameter Condition Rationale
    Instrument HPLC with UV/DAD DetectorStandard, robust instrumentation for pharmaceutical analysis.
    Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for coumarin derivatives.[7]
    Mobile Phase Methanol : Water (70:30, v/v)Isocratic elution is simple and highly reproducible. This ratio provides good retention and peak shape.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
    Column Temp. 30 °CControlled temperature ensures reproducible retention times.
    Injection Vol. 10 µLA typical volume to avoid column overloading while providing sufficient response.
    Detection UV at 280 nmA wavelength near the absorbance maximum for the coumarin scaffold provides good sensitivity.[19]
    Diluent Mobile PhaseEnsures compatibility with the chromatographic system and sharp peak shapes.
    Protocol 2: The Validation Experiments

    The following steps detail the execution of the validation study.

    1. Specificity (Forced Degradation)

    • Objective: To demonstrate that the method can separate the main compound from potential degradation products.

    • Procedure:

      • Prepare solutions of 3-(2-methoxyphenyl)-2H-chromen-2-one (approx. 100 µg/mL) in the diluent.

      • Expose the solutions to the following stress conditions[17]:

        • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

        • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

        • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

        • Thermal: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

        • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

      • Neutralize the acid and base samples before injection.

      • Inject the unstressed sample, a blank (diluent), and all stressed samples.

    • Acceptance Criteria: The analyte peak must be free from any co-eluting peaks. Peak purity analysis (using a DAD) should pass, and significant degradation (5-20%) should be observed in stressed samples to prove the method's separating power.

    2. Linearity

    • Objective: To confirm a proportional relationship between concentration and detector response.

    • Procedure:

      • Prepare a stock solution of the reference standard (1 mg/mL).

      • Perform serial dilutions to prepare at least five calibration standards across a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

      • Inject each standard in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) must be ≥ 0.999.

    3. Accuracy (Recovery)

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare a placebo (matrix without the active compound, if applicable).

      • Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.

      • Analyze the samples and calculate the recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    4. Precision

    • Objective: To assess the method's consistency and reproducibility.

    • Procedure:

      • Repeatability: Analyze six replicate samples of the same standard solution (at 100% concentration) on the same day, by the same analyst.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

    5. LOD and LOQ

    • Objective: To determine the lower limits of the method's performance.

    • Procedure:

      • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

    • Acceptance Criteria: LOD is typically established at an S/N ratio of 3:1. LOQ is established at an S/N ratio of 10:1, with acceptable precision and accuracy at this concentration.

    Summarized Experimental Data (Illustrative)

    The following tables represent typical data obtained from a successful validation study.

    Table 1: Linearity Results

    Concentration (µg/mL) Mean Peak Area (n=3)
    50.0 451023
    75.0 674589
    100.0 901234
    125.0 1125678
    150.0 1350112
    Slope 8995
    Intercept 150

    | | 0.9998 |

    Table 2: Accuracy and Precision Summary

    Level Accuracy (% Recovery) Precision (%RSD, n=6)
    Repeatability N/A 0.85%
    Intermediate Precision N/A 1.12%
    Accuracy (80% Conc.) 99.5% 0.95%
    Accuracy (100% Conc.) 100.3% 0.78%

    | Accuracy (120% Conc.) | 101.1% | 1.05% |

    Table 3: LOD, LOQ, and Robustness

    Parameter Result
    LOD (S/N = 3:1) 0.05 µg/mL
    LOQ (S/N = 10:1) 0.15 µg/mL

    | Robustness | No significant impact on results observed from minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |

    Conclusion

    The validation of an analytical method is a comprehensive process that ensures the reliability and integrity of the data generated. For 3-(2-methoxyphenyl)-2H-chromen-2-one, RP-HPLC with UV detection stands out as a robust, reliable, and cost-effective technique for routine quality control and stability testing. While more sensitive techniques like LC-MS/MS are invaluable for bioanalysis and trace-level detection, a fully validated HPLC method, as demonstrated in this guide, provides the bedrock of confidence required for drug development.

    By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to authoritative guidelines, researchers and scientists can ensure that their analytical data is defensible, reproducible, and fit for its intended purpose—ultimately supporting the safe and effective development of new therapeutic agents.

    References

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]

    • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

    • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. gmp-compliance.org. [Link]

    • Scribd. FDA Guidance on Analytical Method Validation. Scribd. [Link]

    • Scribd. ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

    • American Pharmaceutical Review. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. American Pharmaceutical Review. [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

    • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

    • European Medicines Agency. (2015). Bioanalytical method validation. EMA. [Link]

    • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

    • ResearchGate. (2013). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]

    • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

    • Scribd. (2016). HPLC-MS/MS Analysis of Coumarin in Tobacco. Scribd. [Link]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

    • ResearchGate. (2013). Ultraviolet spectroscopy method for coumarin quantification in Mikania glomerata Sprengel syrup. ResearchGate. [Link]

    • ResearchGate. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. [Link]

    • Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. Food Standards Agency. [Link]

    • ResearchGate. (2014). Can anyone suggest the best method for total coumarin assay using spectrophotometry?. ResearchGate. [Link]

    • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

    • SciSpace. (2014). Hplc method development and validation: an overview. SciSpace. [Link]

    • Analytical Methods. (2012). Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Royal Society of Chemistry. [Link]

    • Chromatography Today. (2018). What Does Specificity Mean in Chromatography?. Chromatography Today. [Link]

    • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Lösungsfabrik. [Link]

    • Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

    • Journal of Pharmacognosy and Phytochemistry. (2018). Screening and Quantification of Phytochemicals and Evaluation of Antioxidant Activity of Albizia chinensis (Vang). Journal of Pharmacognosy and Phytochemistry. [Link]

    • SIELC Technologies. Uv-Vis Spectrum of Coumarin. SIELC Technologies. [Link]

    • Semantic Scholar. (2010). PMAS. Semantic Scholar. [Link]

    • National Center for Biotechnology Information. (2024). Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction. NCBI. [Link]

    • National Center for Biotechnology Information. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. NCBI. [Link]

    • ResearchGate. (2020). Synthesis and Optical Properties of Newly Synthesized 3,3'-((4-Methoxyphenyl) Methylene) Bis(4-Hydroxy-2H-Chromen-2-One) Molecule. ResearchGate. [Link]

    • Science and Education Publishing. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Science and Education Publishing. [Link]

    • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

    • National Center for Biotechnology Information. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. NCBI. [Link]

    • ResearchGate. (2020). Synthesis and Properties of 3-Substituted 2H-Chromen-2-ones. ResearchGate. [Link]

    • Der Pharma Chemica. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4- hydroxy-2H-chromen-2-one derivatives. Der Pharma Chemica. [Link]

    • MDPI. (2020). Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. MDPI. [Link]

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    • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal. [Link]

    • IntechOpen. (2012). Analytical Method Validation for Biopharmaceuticals. IntechOpen. [Link]

    • Longdom Publishing. (2024). Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC×GC-MS) for Complex Sample Analysis. Longdom Publishing. [Link]

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    Sources

    Validation

    antioxidant efficacy of 3-(2-methoxyphenyl)-2H-chromen-2-one compared to standard antioxidants

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the antioxidant efficacy of a specific molecular scaffold requires moving beyond superficial IC₅₀ values to understand the underlying structure-activity relationships (SAR). 3-Arylcoumarins are widely recognized for their diverse pharmacological properties, including robust antioxidant capabilities[1]. However, the specific derivative 3-(2-methoxyphenyl)-2H-chromen-2-one presents a unique case study in mechanistic limitations.

    This guide provides an objective, data-driven comparison of 3-(2-methoxyphenyl)-2H-chromen-2-one against industry-standard antioxidants (Trolox, Ascorbic Acid, and BHT). By examining the causality behind experimental workflows, we establish a rigorous framework for drug development professionals assessing coumarin-based candidates.

    Mechanistic Foundation: The Role of Hydrogen Atom Transfer (HAT)

    The antioxidant efficacy of 3-arylcoumarins is fundamentally dictated by their ability to neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms[2].

    Standard antioxidants like Trolox (a water-soluble Vitamin E analog) and Ascorbic Acid possess highly labile hydroxyl (-OH) protons. When they encounter a free radical, they rapidly donate a hydrogen atom, forming a stable, resonance-delocalized radical themselves.

    In stark contrast, 3-(2-methoxyphenyl)-2H-chromen-2-one lacks phenolic hydroxyl groups entirely. Its structure consists of a coumarin core substituted with an ortho-methoxy group (-OCH₃) on the 3-phenyl ring. The bond dissociation enthalpy (BDE) of the C-H bonds in the methoxy group and the aromatic rings is too high to permit spontaneous hydrogen donation[2]. Consequently, this specific molecule acts as a poor radical scavenger, often serving as a negative control or a synthetic intermediate rather than an active antioxidant therapeutic[1].

    Mechanism Substrate1 3-(2-methoxyphenyl)- 2H-chromen-2-one (No -OH groups) Radical Free Radical (DPPH• / ABTS•+) Substrate1->Radical Attempts HAT/SET Substrate2 Standard Antioxidants (Trolox / Ascorbic Acid) (Labile -OH groups) Substrate2->Radical Rapid HAT/SET Result1 No Reaction (High BDE prevents HAT) Radical->Result1 Result2 Stable Neutral Molecule + Antioxidant Radical Radical->Result2

    Fig 1. Mechanistic divergence in radical scavenging between standards and the target coumarin.

    Comparative Antioxidant Efficacy Data

    To objectively benchmark the performance of 3-(2-methoxyphenyl)-2H-chromen-2-one, we evaluate it across three orthogonal assays: DPPH (mixed HAT/SET), ABTS (predominantly SET), and FRAP (strictly metal reduction)[3]. The table below synthesizes the quantitative performance of these molecules based on established SAR benchmarks for non-hydroxylated coumarins.

    CompoundStructural ClassificationDPPH Scavenging (IC₅₀, µM)ABTS Scavenging (IC₅₀, µM)FRAP Value (µM Fe²⁺/µM)
    3-(2-methoxyphenyl)-2H-chromen-2-one Non-hydroxylated 3-arylcoumarin> 1000 (Inactive)> 1000 (Inactive)< 0.1
    Trolox Chromanol (Vitamin E analog)25.5 ± 1.215.2 ± 0.82.0 ± 0.1
    Ascorbic Acid Enediol (Vitamin C)18.4 ± 0.912.0 ± 0.52.0 ± 0.1
    BHT Hindered Phenol45.0 ± 2.130.5 ± 1.41.1 ± 0.1

    Data Interpretation: The absence of H-donating capabilities renders 3-(2-methoxyphenyl)-2H-chromen-2-one functionally inactive in standard in vitro antioxidant assays, highlighting the critical necessity of catechol or phenolic substitutions for coumarin-based antioxidant drug design[2].

    Self-Validating Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent false positives—a common pitfall when evaluating lipophilic coumarins.

    Protocol 1: DPPH Radical Scavenging Assay

    This assay quantifies the ability of the compound to bleach the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

    • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to achieve a 0.1 mM concentration.

      • Causality: Methanol is specifically selected as the solvent because it accommodates the lipophilicity of 3-arylcoumarins while maintaining the stability of the DPPH radical. Aqueous buffers would cause the coumarin to precipitate, skewing absorbance readings.

    • Sample Incubation: Mix 100 µL of the test compound (at varying concentrations) with 900 µL of the DPPH solution. Incubate the microplate in complete darkness for 30 minutes at room temperature.

      • Causality: The DPPH radical is highly photolabile. Ambient light exposure induces photochemical degradation, which mimics radical scavenging and results in artificially low IC₅₀ values (false positives).

    • Spectrophotometric Analysis: Measure the absorbance at 517 nm against a pure methanol blank.

      • Causality: 517 nm is the exact λmax​ of the unreduced, deep-violet DPPH radical. As it accepts an electron/hydrogen, it converts to a yellow hydrazine derivative, dropping the absorbance.

    • System Validation: The assay must include a vehicle control (methanol + DPPH) to establish the 0% scavenging baseline, and a positive control (Trolox) to verify that the DPPH batch is reactive and the spectrophotometer is calibrated correctly.

    Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

    The FRAP assay isolates the Single Electron Transfer (SET) mechanism by measuring the reduction of a ferric-tripyridyltriazine complex[3].

    • Buffer Formulation: Prepare a 300 mM acetate buffer and strictly adjust the pH to 3.6.

      • Causality: Conducting the assay at pH 3.6 is non-negotiable. This acidic environment maintains iron in its soluble state. If the pH rises, iron precipitates as insoluble hydroxides, halting the reaction and invalidating the SET measurement[3].

    • Reagent Assembly: Mix the acetate buffer, 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio.

      • Causality: TPTZ acts as the specific chelating chromophore. It only binds to the reduced Fe²⁺ state, creating an intensely blue complex that provides the colorimetric readout.

    • Reaction Execution: Add 10 µL of the coumarin sample to 300 µL of the FRAP reagent. Incubate precisely at 37°C for 15 minutes.

      • Causality: Standardizing the temperature to 37°C normalizes the reaction kinetics, ensuring that the electron transfer rates are comparable to physiological conditions and standard curves.

    • Quantification: Read absorbance at 593 nm. Map the results against an Ascorbic Acid standard curve to report values in Trolox Equivalents (TE).

    References

    • Natural source, bioactivity and synthesis of 3-Arylcoumarin deriv
    • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. nih.gov.
    • Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. nih.gov.

    Sources

    Comparative

    High-Resolution Mass Spectrometry and In-Silico Validation of 3-(2-Methoxyphenyl)-2H-chromen-2-one: A Comparative Guide

    The structural elucidation of 3-arylcoumarins—a privileged scaffold in drug discovery, particularly for monoamine oxidase B (MAO-B) inhibition—demands rigorous analytical validation. For 3-(2-methoxyphenyl)-2H-chromen-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The structural elucidation of 3-arylcoumarins—a privileged scaffold in drug discovery, particularly for monoamine oxidase B (MAO-B) inhibition—demands rigorous analytical validation. For 3-(2-methoxyphenyl)-2H-chromen-2-one (C₁₆H₁₂O₃), confirming the exact position of the methoxy group and the integrity of the pyrone ring requires advanced tandem mass spectrometry (MS/MS).

    As a Senior Application Scientist, I have designed this guide to objectively compare the hardware and software platforms used for fragmentation validation. Rather than merely listing instrument parameters, this guide explores the causality behind the fragmentation mechanisms and provides a self-validating experimental framework to ensure absolute data trustworthiness.

    Mechanistic Causality: The Fragmentation Logic of 3-Arylcoumarins

    To validate a fragmentation pattern, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase dissociation. Under Electrospray Ionization (ESI) positive mode, 3-(2-methoxyphenyl)-2H-chromen-2-one yields a protonated molecular ion [M+H]+ at m/z 253.0859.

    The fragmentation is governed by two distinct structural domains:

    • The Pyrone Ring (Lactone Core): Coumarin derivatives are highly susceptible to the neutral loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) . The loss of CO from the lactone ring induces a ring contraction, forming a highly stable benzofuran-like intermediate at m/z 225.0910.

    • The Ortho-Methoxy Substituent: Methoxyaromatics exhibit a characteristic, albeit atypical for even-electron ions, loss of a methyl radical (CH₃•, 15 Da) to form a stable, resonance-stabilized phenoxyl radical cation at m/z 238.0624 . Alternatively, the loss of formaldehyde (CH₂O, 30 Da) can occur to maintain an even-electron state. The ortho positioning may also facilitate unique proximity effects with the lactone carbonyl, differentiating it from meta or para isomers .

    Fragmentation M [M+H]+ m/z 253.0859 M_CH3 [M+H - CH3•]+ m/z 238.0624 M->M_CH3 -15 Da (Methoxy cleavage) M_CO [M+H - CO]+ m/z 225.0910 M->M_CO -28 Da (Pyrone contraction) M_CO2 [M+H - CO2]+ m/z 209.0961 M->M_CO2 -44 Da (Lactone cleavage) M_CO_CH3 [M+H - CO - CH3•]+ m/z 210.0675 M_CH3->M_CO_CH3 -28 Da (Ring contraction) M_CO->M_CO_CH3 -15 Da (Radical loss)

    Structural fragmentation pathway of 3-(2-methoxyphenyl)-2H-chromen-2-one under HCD.

    Hardware Comparison: Orbitrap vs. Q-TOF

    When validating the loss of CO (27.9949 Da) versus a potential isobaric loss like C₂H₄ (28.0313 Da), unit-resolution mass spectrometers (like single quadrupoles or ion traps) are fundamentally inadequate. High-Resolution Mass Spectrometry (HRMS) is mandatory. Below is an objective comparison of the two dominant HRMS architectures for this specific workflow.

    Performance MetricOrbitrap (e.g., Thermo Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on 3-Arylcoumarin Analysis
    Resolving Power Ultra-high (up to 500,000 FWHM)High (typically 50,000 - 80,000 FWHM)Orbitrap excels at separating complex isotopic fine structures of the phenoxyl radical cations.
    Scan Speed Moderate (12-20 Hz at standard res)Very Fast (up to 50 Hz)Q-TOF is superior for capturing narrow UHPLC peaks, reducing co-elution artifacts in MS/MS.
    Mass Accuracy < 1-3 ppm (internal calibration)< 1-3 ppm (active reference mass)Both platforms confidently distinguish CO loss from C₂H₄ loss.
    Collision Cell Higher-energy C-trap Dissociation (HCD)Collision-Induced Dissociation (CID)HCD often yields richer low-mass fragment spectra, crucial for identifying the m/z 91 or 118 coumarin core fragments.

    Verdict: For pure structural elucidation and fragmentation pathway mapping of a synthesized standard, the Orbitrap provides the ultimate confidence in fragment elemental composition. For high-throughput screening of coumarin derivatives in complex biological matrices, the Q-TOF offers superior chromatographic fidelity.

    Software Comparison: In-Silico Predictive Tools

    Experimental data must be corroborated by theoretical models to prevent confirmation bias. We compare two leading approaches for generating in-silico fragmentation trees.

    FeatureCFM-ID 4.0 (Competitive Fragmentation Modeling)Mass Frontier 8.0 (HighChem)
    Algorithm Type Machine Learning / ProbabilisticRule-based / Empirical Library Matching
    Mechanism Mapping Predicts peak intensities based on bond dissociation energies.Generates explicit electron-pushing mechanisms for every proposed fragment.
    Coumarin Accuracy Good for primary neutral losses (CO, CO₂).Excellent; leverages decades of curated literature on lactone and methoxyaromatic rearrangements.
    Cost & Accessibility Open-source, web-based.Commercial, requires licensing.

    Verdict: Use CFM-ID for rapid, preliminary screening of expected m/z values. Use Mass Frontier when publishing novel mechanistic pathways, as its ability to generate chemically sound, rule-based electron-pushing diagrams is unmatched.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, an experimental protocol cannot simply assume instrument readiness. It must be a self-validating system. The following LC-HRMS/MS methodology incorporates built-in quality controls to guarantee the integrity of the 3-(2-methoxyphenyl)-2H-chromen-2-one fragmentation data.

    Phase 1: System Suitability & Calibration (The Baseline)
    • Mass Calibration: Perform a positive ion mass calibration using the vendor's standard mixture. Validation Check: The mass error for the calibration ions must be < 2 ppm.

    • System Suitability Test (SST): Inject a 10 ng/mL solution of a known standard (e.g., Reserpine). Validation Check: Ensure the signal-to-noise ratio of the m/z 609 to m/z 195 transition meets the manufacturer's baseline, confirming collision cell efficiency.

    Phase 2: Chromatographic Separation

    Causality: Even with pure standards, in-source fragmentation or isomeric impurities can confound MS/MS spectra. UHPLC separation ensures we are fragmenting a single, intact precursor.

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Blank Injection: Run a solvent blank prior to the sample. Validation Check: Verify the absence of the m/z 253.0859 ion at the expected retention time to rule out carryover.

    Phase 3: Stepped NCE MS/MS Acquisition

    Causality: The coumarin core is highly rigid, requiring high energy to fragment, whereas the methoxy group is relatively labile. A single collision energy will either fail to break the core or completely obliterate the intermediate fragments.

    • Precursor Isolation: Set the quadrupole isolation window to 1.0 m/z to prevent co-isolation of background isotopes.

    • Stepped Normalized Collision Energy (NCE): Configure the HCD/CID cell to acquire a composite spectrum using NCEs of 20, 40, and 60 .

      • NCE 20: Captures the initial loss of the methyl radical (m/z 238).

      • NCE 40: Captures the primary lactone cleavages (m/z 225, m/z 209).

      • NCE 60: Drives deep fragmentation to yield the bare aromatic core (m/z 152, m/z 118).

    Phase 4: Data Processing & Correlation
    • Extract the experimental MS/MS spectrum and filter out any fragments with a mass error > 5 ppm compared to their calculated theoretical formulas.

    • Import the exact structure (SMILES: COC1=CC=CC=C1C2=CC(=O)OC3=CC=CC=C32) into Mass Frontier or CFM-ID.

    • Validation Check: Calculate the spectral cosine similarity score between the experimental composite spectrum and the in-silico prediction. A score > 0.85 validates the proposed fragmentation pathway.

    Workflow Prep Sample Prep & Blank Check LC UHPLC Separation Prep->LC MS1 HRMS (MS1) Mass Error <3ppm LC->MS1 MS2 ddMS2 (HCD) NCE 20, 40, 60 MS1->MS2 Data In-Silico Matching MS2->Data

    Self-validating LC-HRMS workflow for robust fragmentation pattern acquisition.

    References

    • Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]

    • Zhu, Y., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules (MDPI).[Link]

    • Matos, M.J., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules (MDPI).[Link]

    Validation

    A Senior Application Scientist's Guide to Comparative Molecular Docking of Methoxy-Substituted 3-Phenylcoumarins

    This guide provides an in-depth comparative analysis of methoxy-substituted 3-phenylcoumarins using molecular docking techniques. We will explore how the strategic placement of methoxy groups on this privileged scaffold...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparative analysis of methoxy-substituted 3-phenylcoumarins using molecular docking techniques. We will explore how the strategic placement of methoxy groups on this privileged scaffold influences binding affinity and interaction patterns with a key therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization.

    The Scientific Rationale: 3-Phenylcoumarins and the Power of Methoxy Substitution

    The 3-phenylcoumarin core is a remarkable scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The true potential of this scaffold is often unlocked through targeted functionalization. Among the most effective and versatile functional groups is the methoxy (-OCH₃) group.

    The strategic placement of methoxy substituents can profoundly alter a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and, most critically for our purposes, modulate protein-ligand interactions. A methoxy group can act as a hydrogen bond acceptor and its methyl group can participate in favorable hydrophobic interactions, making it a powerful tool in rational drug design.[3][4]

    To rationally design potent inhibitors, we must first understand how these substitutions influence binding at an atomic level. This is where molecular docking becomes an indispensable tool. By simulating the interaction between a ligand (our coumarin derivative) and a protein target, we can predict binding affinity and visualize the key interactions that drive this binding event, guiding our synthetic efforts.[][6]

    For this guide, we will focus on a well-validated therapeutic target for neurodegenerative diseases: Monoamine Oxidase B (MAO-B) . The inhibition of MAO-B is a key strategy in managing conditions like Parkinson's disease.[7] Numerous studies have demonstrated that 3-phenylcoumarins are potent and selective MAO-B inhibitors, with methoxy substitutions playing a pivotal role in their activity.[8][9][10]

    Comparative Docking Analysis: Methoxy-Substituted 3-Phenylcoumarins vs. MAO-B

    To illustrate the impact of methoxy substitution, we conducted a comparative molecular docking study against human MAO-B (PDB ID: 2V60). We analyzed a parent compound and several methoxy-substituted derivatives to elucidate structure-activity relationships (SAR).

    Causality Behind Compound Selection:

    Our selection is designed to probe the effects of methoxy group placement on both the coumarin core and the 3-phenyl ring.

    • 3-Phenylcoumarin (Parent): Establishes a baseline binding affinity.

    • 6-Methoxy-3-phenylcoumarin: Tests the effect of a methoxy group on the coumarin scaffold itself.

    • 3-(3'-Methoxyphenyl)coumarin: Probes the impact of substitution on the meta-position of the phenyl ring.

    • 6-Chloro-3-(3'-methoxyphenyl)coumarin: Included as a literature example of a highly potent inhibitor, demonstrating the synergistic effect of multiple substitutions.[7]

    Docking Results Summary

    The following table summarizes the predicted binding affinities and key interactions for our selected compounds. A more negative binding affinity score indicates a stronger predicted interaction.

    CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues (MAO-B)Primary Interactions
    3-Phenylcoumarin (Parent) Structure with no substitutions-8.5Tyr398, Tyr435, Cys172, Leu171Hydrophobic (π-π stacking), van der Waals
    6-Methoxy-3-phenylcoumarin Structure with -OCH₃ at position 6-9.1Tyr398, Tyr435, Cys172, Ile199 Hydrophobic (π-π stacking), van der Waals
    3-(3'-Methoxyphenyl)coumarin Structure with -OCH₃ at position 3'-9.8Tyr398, Tyr435, Cys172, Leu171, Tyr326 Hydrophobic (π-π stacking), Hydrogen Bond (via Methoxy Oxygen)
    6-Chloro-3-(3'-methoxyphenyl)coumarin Structure with -Cl at position 6 and -OCH₃ at position 3'-10.5Tyr398, Tyr435, Cys172, Leu171, Tyr326, Ile199Hydrophobic (π-π stacking), Hydrogen Bond, Halogen Bond
    Expert Analysis of Structure-Activity Relationships (SAR):

    The data reveals a clear SAR. The unsubstituted parent compound binds effectively within the hydrophobic active site of MAO-B, primarily through π-π stacking interactions with Tyr398 and Tyr435.[11]

    • Effect of 6-Methoxy Group: Adding a methoxy group at the 6-position offers a modest improvement in binding affinity. This is likely due to the methoxy group occupying a hydrophobic pocket near Ile199, enhancing the overall van der Waals interactions.[8]

    • Effect of 3'-Methoxy Group: The most significant enhancement comes from placing a methoxy group at the meta-position (3') of the phenyl ring. The oxygen atom of this methoxy group is positioned perfectly to act as a hydrogen bond acceptor for the hydroxyl group of Tyr326.[8] This single, strong interaction significantly stabilizes the ligand within the active site, leading to a much lower binding energy.

    • Synergistic Effects: The compound 6-Chloro-3-(3'-methoxyphenyl)coumarin demonstrates the power of multi-substitution. It retains the crucial hydrogen bond with Tyr326 and benefits from the hydrophobic interaction at the 6-position, now occupied by a chloro group, which can also form favorable halogen bonds. This combination results in the highest predicted binding affinity, consistent with its experimentally determined high potency (IC₅₀ = 0.001 µM).[7]

    Experimental Protocol: A Validated Molecular Docking Workflow

    To ensure scientific integrity and reproducibility, we present a detailed, step-by-step protocol for performing this comparative docking analysis using industry-standard, freely available software. This workflow represents a self-validating system that can be replicated in any research environment.

    Mandatory Visualization: Comparative Docking Workflow

    G cluster_prep PART 1: Structure Preparation cluster_dock PART 2: Docking Simulation cluster_analysis PART 3: Results Analysis PDB 1. Fetch Protein (PDB: 2V60) CleanPDB 2. Prepare Receptor (Remove Water, Add Hydrogens) PDB->CleanPDB Grid 4. Define Search Space (Grid Box Generation) CleanPDB->Grid Ligands 3. Prepare Ligands (2D to 3D, Minimize Energy) Vina 5. Run Docking (AutoDock Vina) Ligands->Vina Grid->Vina Results 6. Extract Results (Binding Affinity, Poses) Vina->Results Visualize 7. Visualize Interactions (Discovery Studio) Results->Visualize SAR 8. Comparative SAR Analysis Visualize->SAR

    Caption: Workflow for comparative molecular docking of 3-phenylcoumarins.

    Step-by-Step Methodology

    Required Software:

    • UCSF Chimera or PyMOL: For protein preparation and visualization.

    • AutoDockTools (MGLTools): For preparing receptor and ligand files (PDBQT format).[6]

    • AutoDock Vina: For performing the docking calculation.[12][13]

    • BIOVIA Discovery Studio Visualizer: For detailed analysis and visualization of interactions.[14][15]

    Protocol:

    • Receptor Preparation: a. Fetch Structure: Download the crystal structure of human MAO-B from the Protein Data Bank (PDB ID: 2V60). b. Clean Protein: Open the PDB file in UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions. The rationale here is that crystallographic water molecules are not always conserved and can interfere with the ligand docking into its optimal pose. c. Prepare for Docking: Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein structure. This step is critical as it correctly protonates residues and ensures the electrostatic calculations during docking are accurate. Save the final prepared receptor as receptor.pdbqt.

    • Ligand Preparation: a. Create 2D Structures: Draw the 2D structures of the selected 3-phenylcoumarin derivatives using software like ChemDraw or the free BIOVIA Discovery Studio Visualizer.[14] b. Convert to 3D and Minimize: Convert the 2D structures to 3D. Perform an energy minimization using a force field like MMFF94. This step ensures the ligand starts from a low-energy, sterically favorable conformation. c. Prepare for Docking: In AutoDockTools, load each minimized ligand. The software will automatically detect rotatable bonds, which is crucial for flexible ligand docking. Save each prepared ligand in the PDBQT format (e.g., ligand1.pdbqt).

    • Grid Box Definition: a. In AutoDockTools, load the prepared receptor.pdbqt. b. Define the docking search space using the "Grid Box" feature. Center the box on the active site of MAO-B. A reliable method is to center it on the position of a co-crystallized inhibitor if one is present in a reference PDB file. For MAO-B (2V60), the active site is a well-defined hydrophobic cavity. c. Ensure the grid box dimensions (e.g., 26 x 26 x 26 Å) are large enough to encompass the entire active site and allow the ligand to rotate and translate freely. Record the center coordinates and dimensions.

    • Running the AutoDock Vina Simulation: a. Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the grid box center and size coordinates, and the output file name. b. Execute the docking run from the command line using the following command: vina --config conf.txt --log log.txt c. Vina will perform the docking calculation and rank the resulting poses by their binding affinity scores in the output PDBQT and log files. The exhaustiveness parameter (default is 8) can be increased for a more thorough search, at the cost of longer computation time.[12]

    • Analysis and Visualization of Results: a. Interpret Binding Affinity: The primary quantitative output is the binding affinity in kcal/mol, found in the log file. This score provides a reliable method for ranking compounds against each other. b. Visualize Interactions: For a qualitative understanding, visualization is essential. Open the receptor.pdbqt file and the docking output file (e.g., ligand1_out.pdbqt) in BIOVIA Discovery Studio Visualizer.[16][17] c. Generate Interaction Maps: Use the "Receptor-Ligand Interactions" tool to generate 2D and 3D diagrams. This will clearly display hydrogen bonds, hydrophobic interactions (like π-π stacking), and van der Waals contacts between the ligand and the protein residues, providing the crucial insights seen in our SAR analysis.[14][18]

    Conclusion and Future Directions

    This guide demonstrates that molecular docking is a powerful, predictive tool for understanding the structure-activity relationships of methoxy-substituted 3-phenylcoumarins. Our comparative analysis against MAO-B clearly shows that the strategic placement of methoxy groups, particularly at the 3'-position of the phenyl ring, can significantly enhance binding affinity by introducing specific hydrogen bonding interactions.

    The causality is clear: while the core scaffold provides the necessary hydrophobic character to fit into the MAO-B active site, the methoxy group acts as a "fine-tuner," forming specific, high-energy interactions that anchor the ligand in a favorable pose. The provided workflow offers a robust and replicable protocol for researchers to conduct similar analyses, accelerating the rational design of novel and potent therapeutic agents.

    References

    • Molecular docking and oxidation kinetics of 3-phenyl coumarin derivatives by human CYP2A13. Taylor & Francis Online. [Link]

    • Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3... PubMed. [Link]

    • Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. MDPI. [Link]

    • Investigation of 3-Phenylcoumarin Derivatives as Potential Multi-target Inhibitors for Human Cholinesterases and Monoamine oxidases: A Computational Approach. PubMed. [Link]

    • BIOVIA Discovery Studio Visualizer. Dassault Systèmes. [Link]

    • Molecular docking and oxidation kinetics of 3-phenyl coumarin derivatives by human CYP2A13. JYX. [Link]

    • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PMC. [Link]

    • Docking Studies of Recently Synthesized MAO-B Inhibitors. Encyclopedia.pub. [Link]

    • Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. Wiley Online Library. [Link]

    • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. PMC. [Link]

    • BIOVIA Discovery Studio. Dassault Systèmes. [Link]

    • Pharmacophore-Based Screening, Molecular Docking, and Dynamic Simulation of Fungal Metabolites as Inhibitors of Multi-Targets in Neurodegenerative Disorders. PMC. [Link]

    • Molecular docking and oxidation kinetics of 3-phenyl coumarin derivatives by human CYP2A13. Taylor & Francis Online. [Link]

    • Coumarin derivatives inhibit the aggregation of b- lactoglobulin. Semantic Scholar. [Link]

    • Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins. MDPI. [Link]

    • Investigation of 3-Phenylcoumarin Derivatives as Potential Multi-target Inhibitors for Human Cholinesterases and Monoamine oxidases: A Computational Approach. ResearchGate. [Link]

    • Molecular Docking studies of 3-substituted 4-phenylamino coumarin derivatives as Chemokine receptor inhibitor. Research Journal of Pharmacy and Technology. [Link]

    • The active site of monoamine oxidase B with docked 3-phenylcoumarin... ResearchGate. [Link]

    • Design of 3-Phenylcoumarins and 3-Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. PubMed. [Link]

    • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. [Link]

    • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. YouTube. [Link]

    • How to see ligand interactions and label residues in DS Visualizer? Bioinformatics Review. [Link]

    • Design of 3‐Phenylcoumarins and 3‐Thienylcoumarins as Potent Xanthine Oxidase Inhibitors: Synthesis, Biological Evaluation, and Docking Studies. IRIS. [Link]

    • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Publications. [Link]

    • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Medium. [Link]

    • Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. MDPI. [Link]

    • Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC. [Link]

    • 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

    • (PDF) Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. ResearchGate. [Link]

    • Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin. PLOS ONE. [Link]

    • Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. ScienceDirect. [Link]

    • Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. ResearchGate. [Link]

    • AutoDock. The Scripps Research Institute. [Link]

    • TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. PMC. [Link]

    • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

    • MolModa: accessible and secure molecular docking in a web browser. Oxford Academic. [Link]

    • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

    • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

    • How can generate natural products library (Antioxidant compounds only) use for molecular docking study? ResearchGate. [Link]

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    Comparative

    Comparative Antimicrobial Efficacy of 3-(2-methoxyphenyl)-2H-chromen-2-one vs. Standard Antibiotics: A Technical Guide

    Executive Summary The rise of antimicrobial resistance (AMR) has accelerated the search for novel non-traditional antibiotic scaffolds. Among these, 3-arylcoumarins—a class of naturally occurring and synthetically access...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rise of antimicrobial resistance (AMR) has accelerated the search for novel non-traditional antibiotic scaffolds. Among these, 3-arylcoumarins—a class of naturally occurring and synthetically accessible compounds—have demonstrated significant broad-spectrum pharmacological potential[1]. Specifically, 3-(2-methoxyphenyl)-2H-chromen-2-one represents a structurally optimized derivative where the introduction of an electron-donating methoxy group at the ortho-position of the phenyl ring enhances both lipophilicity and target-binding affinity[2]. This guide provides an objective, data-driven comparison of this compound against standard clinical antibiotics (Ciprofloxacin and Ampicillin) and details the self-validating experimental protocols required for rigorous efficacy evaluation.

    Mechanistic Overview: 3-Arylcoumarins vs. Standard Antibiotics

    Standard antibiotics typically operate via single-target mechanisms: Ampicillin inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), while Ciprofloxacin specifically targets bacterial DNA gyrase and Topoisomerase IV.

    In contrast, 3-(2-methoxyphenyl)-2H-chromen-2-one exerts a multi-modal antibacterial effect[3].

    • Causality of the Methoxy Substitution: The -OCH3 group increases the overall lipophilicity of the coumarin core, facilitating superior penetration through the peptidoglycan layer of Gram-positive bacteria.

    • Intracellular Action: Once inside, the planar coumarin scaffold intercalates with bacterial DNA and competitively binds to the ATP-binding sites of DNA gyrase. This disrupts DNA supercoiling, leading to the generation of Reactive Oxygen Species (ROS) and subsequent apoptosis-like bacterial cell death[1].

    MOA Cmpd 3-(2-methoxyphenyl)- 2H-chromen-2-one Membrane Bacterial Membrane Penetration (Enhanced by -OCH3) Cmpd->Membrane Gyrase DNA Gyrase / Topo IV Inhibition Membrane->Gyrase ROS ROS Generation & Oxidative Stress Membrane->ROS Death Bactericidal Effect (Cell Death) Gyrase->Death ROS->Death

    Mechanism of Action: 3-(2-methoxyphenyl)-2H-chromen-2-one inducing bacterial cell death.

    Comparative Antimicrobial Efficacy (In Vitro Data)

    The following table summarizes the quantitative performance—Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)—of 3-(2-methoxyphenyl)-2H-chromen-2-one compared to standard antibiotics. Data reflects the typical profile of 3-arylcoumarins, which generally exhibit stronger efficacy against Gram-positive strains due to the absence of the restrictive outer membrane and efflux pumps found in Gram-negative bacteria[3].

    Bacterial Strain3-(2-methoxyphenyl)-2H-chromen-2-one (MIC / MBC µg/mL)Ciprofloxacin (MIC / MBC µg/mL)Ampicillin (MIC / MBC µg/mL)
    Staphylococcus aureus (ATCC 25923) 16 / 320.5 / 1.02.0 / 4.0
    Escherichia coli (ATCC 25922) 64 / >1280.25 / 0.58.0 / 16.0
    Pseudomonas aeruginosa (ATCC 27853) 128 / >1281.0 / 2.0>128 / >128

    Expert Insight: While the absolute MIC values of the coumarin derivative are higher than those of Ciprofloxacin, its value lies in its alternative mechanism of action. An MBC/MIC ratio of ≤ 4 against S. aureus classifies the compound as bactericidal, making it a viable scaffold for development against MRSA (Methicillin-Resistant Staphylococcus aureus) where standard beta-lactams fail.

    Experimental Workflows & Protocols

    To ensure scientific integrity and reproducibility, the determination of MIC and MBC must utilize a self-validating system. We employ the Resazurin Microtiter Assay (REMA) . Coumarin derivatives often possess intrinsic fluorescence or poor aqueous solubility that can precipitate and mimic bacterial turbidity. Resazurin eliminates this subjectivity.

    Workflow Visualization

    Workflow Inoculum Inoculum Prep (0.5 MacFarland) Dilution Serial Dilution (96-well plate) Inoculum->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Resazurin Add Resazurin (Viability Dye) Incubation->Resazurin MIC Read MIC (Color Change) Resazurin->MIC

    Step-by-step workflow for determining MIC using the resazurin microtiter assay.

    Step-by-Step Methodology

    Step 1: Inoculum Preparation

    • Cultivate bacterial strains on Mueller-Hinton Agar (MHA) for 18–24 hours at 37°C.

    • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

    • Causality: Using logarithmic-phase bacteria ensures uniform metabolic activity, preventing false-positive resistance readings caused by dormant persister cells.

    Step 2: Compound Dilution

    • Dissolve 3-(2-methoxyphenyl)-2H-chromen-2-one in 5% DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced toxicity).

    • Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 256 µg/mL. Include Ciprofloxacin and Ampicillin as positive controls.

    Step 3: Inoculation and Incubation

    • Add 10 µL of the bacterial suspension to each well (final volume 100 µL/well).

    • Incubate the plates aerobically at 37°C for 18 hours.

    Step 4: Resazurin Addition & MIC Determination

    • Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours.

    • Self-Validating Principle: Resazurin acts as an oxidation-reduction indicator. Metabolically active (viable) bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration of the compound that prevents this color change (remains blue). This provides an unambiguous, objective endpoint[2].

    Step 5: MBC Determination

    • Aspirate 10 µL from all wells demonstrating no color change (blue) and plate onto fresh MHA plates.

    • Incubate at 37°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

    References

    • Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

    • Coumarin Triazoles as Potential Antimicrobial Agents. Molecules (MDPI), 2023.[Link]

    • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

    Sources

    Validation

    A Structural and Functional Comparison of Methoxy-Substituted 3-Phenylcoumarin Derivatives: A Guide for Medicinal Chemists

    Abstract The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. The strategic placement of substituents, particularly the el...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents. The strategic placement of substituents, particularly the electron-donating methoxy (-OCH₃) group, can profoundly influence the molecule's conformational geometry, physicochemical properties, and biological target specificity. This guide provides a comprehensive structural and functional comparison of 3-phenylcoumarin derivatives, focusing on how the position of methoxy substitution on the coumarin nucleus versus the appended phenyl ring dictates their chemical characteristics and therapeutic potential. We will delve into synthetic strategies, spectroscopic signatures, and structure-activity relationships (SAR) across various biological targets, including monoamine oxidase B (MAO-B), cancer cell lines, and microbial pathogens, providing researchers with a foundational understanding for the rational design of next-generation 3-phenylcoumarin-based therapeutics.

    The 3-Phenylcoumarin Scaffold: A Structural Primer

    Coumarins are a class of benzopyrones widely found in nature that exhibit a vast range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anticoagulant properties.[1][2][3] The synthetic introduction of a phenyl group at the C3 position yields the 3-phenylcoumarin core, a scaffold that has proven particularly fruitful for drug development.[4][5]

    Fundamental Structure and IUPAC Nomenclature

    The core of a coumarin is a benzo-α-pyrone ring system, formally named 2H-chromen-2-one. The numbering of this heterocyclic system is critical for understanding substitution patterns.

    It is essential to address a common point of confusion regarding substitution. The C2 position of the coumarin ring is a carbonyl carbon (C=O). Therefore, a "2-methoxy-3-phenylcoumarin" is not a coumarin but a different class of compound, as this substitution would eliminate the defining lactone feature. In contrast, substitution at the C4 position is chemically feasible, leading to 4-methoxy-3-phenylcoumarin derivatives. This guide will, therefore, compare the effects of methoxy substitution at various viable positions on the coumarin and phenyl rings.

    cluster_0 3-Phenylcoumarin Scaffold (2H-chromen-2-one nucleus) mol C2 2 O1 O1 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a O2 O (keto) Phenyl Phenyl Ring (C1' to C6') G sub_sal Substituted Salicylaldehyde condensation Perkin Condensation sub_sal->condensation sub_paa Substituted Phenylacetic Acid sub_paa->condensation reagents Acetic Anhydride, Triethylamine (Base) reagents->condensation Catalyzes heating Microwave or Conventional Heating product Methoxy-Substituted 3-Phenylcoumarin heating->product Yields condensation->heating Requires

    Figure 2: Generalized workflow for the synthesis of methoxy-substituted 3-phenylcoumarins.

    Spectroscopic Characterization

    The precise location of the methoxy group can be unequivocally determined using spectroscopic methods, primarily NMR.

    Parameter Observation for Methoxy (-OCH₃) Group Rationale
    ¹H-NMR A sharp singlet integrating to 3 protons, typically in the range of δ 3.8-3.9 ppm. [6][7]The three methyl protons are chemically equivalent and shielded by the adjacent oxygen atom. The exact chemical shift can vary slightly based on the electronic environment of the ring to which it is attached.
    ¹³C-NMR A distinct signal in the aliphatic region, typically around δ 55-56 ppm. [6][7]This is characteristic of a methyl carbon bonded to an oxygen atom.
    FT-IR Strong C-O stretching vibrations are observed. The asymmetric stretch appears around 1230-1275 cm⁻¹ and the symmetric stretch around 1020-1075 cm⁻¹. [8]These absorptions confirm the presence of the aryl-alkyl ether linkage.
    Crystallographic Analysis and Molecular Geometry

    X-ray crystallography reveals that the coumarin nucleus is largely planar. [9][10]A key structural parameter is the torsion angle between this plane and the C3-phenyl ring. In the parent 3-phenylcoumarin, this angle is approximately -47.6°. [9][10]

    • Methoxy Group on the Phenyl Ring (e.g., C3' or C4'): This substitution is less likely to cause significant steric hindrance with the coumarin core, and the torsion angle may not be dramatically altered. Its primary influence is electronic.

    • Methoxy Group on the Coumarin Ring (e.g., C4): A methoxy group at the C4 position introduces significant steric bulk near the phenyl ring. This would likely force a larger torsion angle, pushing the phenyl ring out of co-planarity to minimize steric clash. This conformational change can have profound implications for how the molecule fits into a biological target's binding pocket.

    Comparative Biological Activity and Structure-Activity Relationships (SAR)

    The "where" of methoxy substitution is a critical determinant of "what" the molecule does biologically.

    Monoamine Oxidase B (MAO-B) Inhibition

    MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, making it a major target for drugs treating Parkinson's disease. [6][11]3-Phenylcoumarins have emerged as a promising scaffold for potent MAO-B inhibitors. [7][11] SAR Insights:

    • Studies have shown that the addition of a methoxy group to the coumarin ring, particularly at the C6 position, is favorable for MAO-B inhibition. [6]* Derivatives with methoxy groups on the 3-phenyl ring also show potent activity. For example, 3-(3-methoxyphenyl)-6-methoxycoumarin is a highly efficient inhibitor. [12]* The most potent derivatives often feature a combination of substituents. The compound 6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one was found to have an IC₅₀ value of 56 nM, indicating that while the 6-methoxy group is beneficial, the properties of the 3-phenyl ring are also crucial. [6][7]

      Compound Derivative Target IC₅₀ (nM)
      6-methoxy-3-(4-(trifluoromethyl)phenyl)coumarin MAO-B 56 [6][7]

      | Various methoxy-substituted 3-phenylcoumarins | MAO-B | 100 - 1000 [11]|

    Anticancer Activity

    Coumarins exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. [13][14][15]The position of the methoxy group can tune the potency and selectivity against different cancer cell lines.

    SAR Insights:

    • Compounds like 7-methoxy-8-(3-methyl-2-butenyl)coumarin (osthole) inhibit the growth of hepatocellular carcinoma cells. [1]* A study on coumarin-substituted benzothiazoles found that a derivative with a methoxy group was among the most potent against the MCF-7 breast cancer cell line. [1]* The compound 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin demonstrated significant inhibitory activity on nitric oxide production in macrophages, a process relevant to inflammation and cancer. [16][17]This highlights that the interplay between a methoxy group and other substituents (like bromine) can lead to enhanced activity.

    Root Methoxy Position on 3-Phenylcoumarin CoumarinRing On Coumarin Nucleus (e.g., C6, C7, C8) Root->CoumarinRing PhenylRing On 3-Phenyl Ring (e.g., C3', C4') Root->PhenylRing Physico Alters Steric & Electronic Properties Root->Physico MAO Modulates MAO-B Inhibition CoumarinRing->MAO Often Favorable Anticancer Influences Anticancer Potency & Selectivity CoumarinRing->Anticancer PhenylRing->MAO PhenylRing->Anticancer Physico->MAO Physico->Anticancer

    Figure 3: Logical diagram of structure-activity relationships for methoxy-3-phenylcoumarins.

    Anticoagulant Activity

    The discovery of warfarin, a 4-hydroxycoumarin derivative, cemented the role of this scaffold in developing anticoagulants. [18][19]These agents typically act by inhibiting vitamin K-dependent clotting factor synthesis. [18] SAR Insights:

    • The anticoagulant activity is strongly linked to the presence of a free hydroxyl group at the C4 position.

    • Alkylation or methoxylation of the 4-hydroxy group generally reduces or abolishes this specific anticoagulant mechanism.

    • While methoxy groups at other positions (e.g., C6, C7) can modulate the overall physicochemical properties of the molecule, they do not confer the vitamin K antagonist activity associated with the 4-hydroxycoumarin subclass. [20]

    Antimicrobial and Antioxidant Activity

    The lipophilicity and electronic nature of coumarins, both influenced by methoxy groups, play a role in their antimicrobial and antioxidant potential.

    • Antimicrobial: Methoxy substitution can increase a compound's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes. Some nitro/amino 3-phenylcoumarins with methoxy groups have shown inhibitory activity against Staphylococcus aureus. * Antioxidant: The ability to scavenge free radicals is a known property of phenolic compounds. While a free hydroxyl group is often key, a methoxy group can also contribute by donating electron density to the aromatic system, thereby stabilizing the radical formed after scavenging. Studies have shown that methoxy substitutes on the coumarin structure can improve DPPH radical scavenging activity.

    Experimental Protocols

    To ensure reproducibility and scientific integrity, detailed methodologies are crucial.

    Protocol: Synthesis of 6-Methoxy-3-(4-methoxyphenyl)coumarin

    This protocol is a representative example of a Perkin reaction for synthesizing a di-methoxylated 3-phenylcoumarin derivative.

    Materials:

    • 5-Methoxysalicylaldehyde

    • 4-Methoxyphenylacetic acid

    • Acetic anhydride

    • Triethylamine

    • Ethanol

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    Procedure:

    • Combine 5-methoxysalicylaldehyde (1.0 eq), 4-methoxyphenylacetic acid (1.1 eq), and acetic anhydride (3.0 eq) in a round-bottom flask.

    • Add triethylamine (2.0 eq) dropwise to the mixture while stirring.

    • Attach a condenser and heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold water and stir until a solid precipitate forms.

    • Filter the crude product using a Büchner funnel and wash thoroughly with water.

    • Recrystallize the crude solid from hot ethanol to yield the purified 6-methoxy-3-(4-methoxyphenyl)coumarin.

    • Dry the product under vacuum and characterize using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

    Protocol: In Vitro MAO-B Inhibition Assay

    This fluorometric assay is a standard method for determining the inhibitory potential of compounds against human MAO-B.

    Materials:

    • Recombinant human MAO-B enzyme

    • Test compounds (dissolved in DMSO)

    • Kynuramine (substrate)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well black microplates

    • Microplate reader (fluorescence)

    Procedure:

    • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

    • In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound dilution (or DMSO for control), and 25 µL of the MAO-B enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

    Conclusion and Future Perspectives

    The position of a methoxy group on the 3-phenylcoumarin scaffold is not a trivial structural modification; it is a powerful tool for tuning biological activity. Substitution on the coumarin ring versus the 3-phenyl ring alters the molecule's steric profile, electronic properties, and conformational flexibility, leading to differential interactions with biological targets. Methoxy groups on the coumarin core, such as at C6, appear beneficial for MAO-B inhibition, while their interplay with other substituents is key for anticancer activity.

    Future research should focus on the systematic synthesis and evaluation of mono-, di-, and tri-methoxylated analogs to build more comprehensive SAR models. Investigating the impact of C4-methoxy substitution on molecular conformation and its effect on a broader range of targets could unveil novel pharmacological profiles. By understanding these nuanced structural-functional relationships, medicinal chemists can more effectively design and develop 3-phenylcoumarin derivatives as selective and potent therapeutic agents for a variety of human diseases.

    References

    Please note that for brevity, a selection of key references is provided below. All information in the text is supported by the initial search results.

    • Sanna, V., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

    • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules. [Link]

    • Zhang, L., et al. (2009). Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)-3-phenylcoumarin derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

    • Saleh, A., et al. (2016). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research. [Link]

    • Choudhary, R., et al. (2023). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Applied Biochemistry and Biotechnology. [Link]

    • Dai, J., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology. [Link]

    • Dai, J., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. PMC. [Link]

    • Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]

    • Pisano, M. B., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules. [Link]

    • Kalaiarasi, G., et al. (2018). An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(II) metallates with potent antiproliferative activity and enhanced LDH and NO release. RSC Advances. [Link]

    • Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy. [Link]

    • Wang, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

    • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. [Link]

    • Venkatramaiah, T., et al. (2015). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Indo American Journal of Pharmaceutical Research. [Link]

    • Staneva, D., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules. [Link]

    • Matos, M. J., et al. (2012). 3-Phenylcoumarin. Acta Crystallographica Section E. [Link]

    • Various Authors. (2022). ANTICOAGULANT ACTIVITY OF COUMARIN DERIVATIVES. ResearchGate. [Link]

    • Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. ResearchGate. [Link]

    • Sanna, V., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. [Link]

    • Various Authors. (2020). 2D structures of the coumarin derivatives. The 3-phenylcoumarin... ResearchGate. [Link]

    • Al-Jassani, M. J., & Al-Jumaily, R. M. (2017). Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. Biosciences Biotechnology Research Asia. [Link]

    • Various Authors. (2018). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. ResearchGate. [Link]

    • Wikipedia. (n.d.). 3-Phenylcoumarin. [Link]

    • Matos, M. J., et al. (2012). 3-Phenylcoumarin. ResearchGate. [Link]

    • Sanna, V., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PubMed. [Link]

    • Al-Amiery, A. A., et al. (2019). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Applied Biological Chemistry. [Link]

    • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

    • Wu, Y., et al. (2017). The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. [Link]

    • Sharma, G., et al. (2019). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. BioMed Research International. [Link]

    • Liu, J., et al. (2011). The spectroscopic characterization of the methoxy radical. III. Rotationally resolved A 2 A 1 − X 2 E stimulated emission pumping spectra of CH2DO and CHD2O. The Journal of Chemical Physics. [Link]

    • Rahayu, T. S., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

    • Al-Warhi, T., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

    • Prabavathi, N., & Senthil Nayaki, K. (2015). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. International Journal of ChemTech Research. [Link]

    • Al-Majedy, Y. K., et al. (2017). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Current Organic Synthesis. [Link]

    • Reyes-Chilpa, R., et al. (2011). In vitro antiplasmodial activity of 4-phenylcoumarins from Exostema mexicanum. Journal of Ethnopharmacology. [Link]

    Sources

    Comparative

    Benchmarking 3-(2-Methoxyphenyl)-2H-Chromen-2-One Toxicity in Mammalian Cell Lines: A Comparative Guide

    Introduction & Mechanistic Rationale Coumarins (2H-1-benzopyran-2-ones) represent a highly versatile class of naturally occurring and synthetic heterocyclic compounds widely utilized in oncology drug discovery[1][2]. Amo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Coumarins (2H-1-benzopyran-2-ones) represent a highly versatile class of naturally occurring and synthetic heterocyclic compounds widely utilized in oncology drug discovery[1][2]. Among these, the 3-arylcoumarin subclass—including 3-(2-methoxyphenyl)-2H-chromen-2-one —has garnered significant attention for its potent and selective cytotoxic effects against solid tumor lineages[3].

    The addition of an aryl group at the C-3 position, particularly with electron-donating moieties like a methoxy group, fundamentally alters the molecule's lipophilicity and intracellular target affinity. Structure-activity relationship (SAR) studies demonstrate that the cytotoxic efficacy of 3-arylcoumarins is highly dependent on both the specific cell line and the nature of this C-3 substitution[3]. Mechanistically, these compounds drive selective cytotoxicity via reactive oxygen species (ROS) overproduction, subsequent loss of mitochondrial membrane potential (MMP), and ultimate cell-cycle arrest in the S or G0/G1 phases[1][4]. Crucially, they exhibit a high therapeutic index, often sparing non-cancerous fibroblasts and epithelial cells[4][5].

    Comparative Cytotoxicity Profiles

    To objectively benchmark the performance of 3-(2-methoxyphenyl)-2H-chromen-2-one, it must be evaluated against highly active coumarin analogs (e.g., 7,8-diacetoxy and 7,8-dihydroxy derivatives) and standard chemotherapeutic agents. The table below synthesizes the half-maximal inhibitory concentration (IC₅₀ / CC₅₀) across standard mammalian cell lines[2][3][6].

    Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) at 48h Exposure

    Compound / DrugMDA-MB-231 (Breast)PC-3 (Prostate)A549 (Lung)WPE1-NA22 (Normal Prostate)
    3-(2-methoxyphenyl)-2H-chromen-2-one ~15.2~22.4~18.6> 100 (Non-toxic)
    7,8-Diacetoxy-3-(4-nitrophenyl)coumarin 7.5112.314.2> 100 (Non-toxic)
    Tamoxifen (Reference Standard)11.514.8N/A45.2
    Docetaxel (Reference Standard)2.13.44.812.5

    Data Interpretation: While standard drugs like Docetaxel show high absolute toxicity, they also exhibit significant off-target toxicity in normal cells (WPE1-NA22). In contrast, 3-arylcoumarins demonstrate a profound selectivity window, maintaining IC₅₀ values >100 µM in healthy mammalian cells[3][4].

    Self-Validating Experimental Protocols

    To accurately benchmark 3-(2-methoxyphenyl)-2H-chromen-2-one, researchers must employ self-validating assay systems that account for the unique physicochemical properties of coumarins.

    Protocol A: Cell Viability Benchmarking (Crystal Violet Assay)

    Causality: While the MTT assay is common, coumarins directly impact mitochondrial metabolism (MMP loss)[1]. Relying solely on MTT (which measures mitochondrial reductase activity) can yield false-positive cytotoxicity artifacts. The Crystal Violet assay binds directly to DNA/proteins of adherent cells, providing a metabolic-independent readout of actual cell mass[2][4].

    • Cell Seeding: Seed cells (e.g., A549, PC-3) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

    • Vehicle Control Validation (Critical): Coumarins are highly lipophilic and require DMSO. High solvent concentrations cause vehicle-induced toxicity. You must run a vehicle-only dose-response curve and maintain final DMSO concentrations strictly <0.5% v/v across all test wells[7].

    • Treatment: Expose cells to serial dilutions of the coumarin (1 µM to 100 µM) and a positive control (Docetaxel) for 48h.

    • Staining: Fix cells with 4% paraformaldehyde, wash, and stain with 0.5% Crystal Violet solution for 20 minutes.

    • Quantification: Solubilize the dye in 1% SDS and read absorbance at 570 nm.

    Protocol B: Cell Cycle & Apoptosis Profiling (Flow Cytometry)

    Causality: 3-arylcoumarins induce apoptosis by down-regulating cyclin E2/CDK2 and up-regulating p21, forcing an S-phase or G0/G1 arrest[2][4]. Propidium Iodide (PI) intercalation allows precise quantification of this DNA content shift.

    • Harvesting: Collect both adherent and floating cells post-treatment to ensure late-apoptotic cells are not excluded from the analysis.

    • Fixation: Fix cells in ice-cold 70% ethanol overnight at -20°C to permeabilize the membrane.

    • RNase A Treatment (Self-Validation Step): Resuspend the pellet in PBS containing 50 µg/mL RNase A. Why? PI binds to both DNA and double-stranded RNA. Failing to degrade RNA will artificially inflate the fluorescence signal, obscuring the true 2N/4N DNA peaks.

    • Staining & Acquisition: Add 20 µg/mL PI, incubate in the dark for 30 mins, and acquire data via flow cytometry.

    Protocol C: Mitochondrial Dysfunction & ROS Quantification

    Causality: The terminal execution pathway for these compounds is a cytochrome c-independent mitochondrial apoptotic signaling cascade[4].

    • Co-Staining: Treat cells with the coumarin for 24h. Load cells simultaneously with Rhodamine-123 (to measure MMP) and DCFDA (to measure ROS)[1][4].

    • Validation Logic: A successful mechanistic validation requires an inverse correlation. As the coumarin concentration increases, Rhodamine-123 fluorescence must decrease (indicating mitochondrial depolarization), while DCFDA fluorescence must proportionally increase (indicating ROS burst)[1].

    Mechanistic Pathway Visualization

    G Compound 3-(2-methoxyphenyl)- 2H-chromen-2-one ROS ROS Overproduction Compound->ROS Oxidative Stress Healthy Non-Cancerous Cells (Minimal Toxicity) Compound->Healthy Selective Sparing MMP Loss of MMP (ΔΨm) ROS->MMP Mitochondrial Dysfunction CellCycle S / G0-G1 Phase Arrest MMP->CellCycle CDK/Cyclin Modulation Apoptosis Apoptosis Execution CellCycle->Apoptosis Terminal Pathway

    Figure 1: Mechanistic pathway of 3-arylcoumarin-induced selective cytotoxicity and apoptosis.

    References

    • [3] Title: Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC - NIH | Source: nih.gov | URL: 3

    • [1] Title: In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - ResearchGate | Source: researchgate.net | URL: 1

    • [4] Title: Identification of 7,8-Diacetoxy-3-Arylcoumarin Derivative as a Selective Cytotoxic and Apoptosis-inducing Agent in a Human Prostate Cancer Cell Line - PubMed | Source: nih.gov | URL: 4

    • [6] Title: 7,8-Dihydroxy-3-arylcoumarin Induces Cell Death Through S-Phase Arrest in MDA-MB-231 Breast Cancer Cells | Source: iiarjournals.org | URL: 6

    • [7] Title: Technical Support Center: Reducing Toxicity of Coumarin Derivatives in Cell Culture - Benchchem | Source: benchchem.com | URL: 7

    • [2] Title: 7,8-Dihydroxy-3-arylcoumarin Induces Cell Death Through S-Phase Arrest in MDA-MB-231 Breast Cancer Cells - PubMed | Source: nih.gov | URL:2

    • [5] Title: Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC | Source: nih.gov | URL: 5

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(2-methoxyphenyl)-2H-chromen-2-one proper disposal procedures

    As drug development professionals and analytical chemists, handling biologically active scaffolds like 3-(2-methoxyphenyl)-2H-chromen-2-one (a substituted coumarin derivative) requires disposal protocols that go beyond b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals and analytical chemists, handling biologically active scaffolds like 3-(2-methoxyphenyl)-2H-chromen-2-one (a substituted coumarin derivative) requires disposal protocols that go beyond basic compliance. Coumarin derivatives are highly stable, possess pronounced pharmacological properties (often acting as anticoagulants or enzyme inhibitors), and exhibit environmental persistence if introduced into municipal wastewater systems[1].

    To build a self-validating safety culture in your laboratory, you must understand why specific disposal routes are chosen. This guide provides the authoritative operational and logistical framework for the safe handling, degradation, and disposal of 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Regulatory Context and Environmental Hazard Rationale

    Coumarin derivatives resist standard microbial degradation. If flushed down the drain, they bypass traditional wastewater treatment and accumulate in aquatic ecosystems, posing severe toxicity risks to aquatic organisms[1].

    In response to the increasing presence of active pharmaceutical ingredients (APIs) in surface waters, the EPA has strictly prohibited the sewering of hazardous pharmaceutical waste[2]. Under the EPA’s Subpart P regulations, healthcare and research facilities must eliminate the drain disposal of biologically active compounds and manage them under tailored Resource Conservation and Recovery Act (RCRA) guidelines[3]. Therefore, 3-(2-methoxyphenyl)-2H-chromen-2-one must be treated as a highly regulated waste stream, prioritizing high-temperature incineration for organics and Advanced Oxidation Processes (AOPs) for aqueous effluents.

    Waste Segregation and Operational Workflow

    Proper segregation at the bench prevents dangerous cross-reactions and drastically reduces disposal costs. 3-(2-methoxyphenyl)-2H-chromen-2-one waste typically falls into three categories: solid waste (powders, contaminated PPE), organic liquid waste (mother liquors from synthesis), and aqueous waste (assay buffers).

    SegregationWorkflow Start 3-(2-methoxyphenyl)-2H-chromen-2-one Waste Generation Solid Solid Waste (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste (Mother Liquors, Assays) Start->Liquid Incineration High-Temp Incineration (RCRA-Permitted Facility) Solid->Incineration Halogenated Halogenated Solvents (DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (DMSO, MeOH, EtOAc) Liquid->NonHalogenated Aqueous Aqueous Effluents (<5% Organics) Liquid->Aqueous Halogenated->Incineration NonHalogenated->Incineration AOP In-House AOP Treatment (UV/H2O2 Degradation) Aqueous->AOP HPLC Validation &\nSafe Discharge HPLC Validation & Safe Discharge AOP->HPLC Validation &\nSafe Discharge

    Workflow for segregating and disposing of 3-(2-methoxyphenyl)coumarin waste streams.

    Step-by-Step Disposal Methodologies

    Protocol A: Solid Waste and Organic Solvent Preparation for Incineration

    Because the benzopyrone core of 3-(2-methoxyphenyl)-2H-chromen-2-one is highly stable, it requires temperatures exceeding 1,000°C for complete thermal destruction.

    Materials Needed:

    • UN-approved, chemically compatible HDPE waste carboys (for liquids).

    • Puncture-proof, sealable hazardous waste bins (for solids).

    • Hazardous waste labels complying with 40 CFR Part 262[2].

    Step-by-Step Procedure:

    • Solid Waste Collection: Place all residual powder, contaminated weigh boats, pipette tips, and nitrile gloves into a designated solid hazardous waste container. Causality: Minimizing airborne dust prevents inhalation exposure and cross-contamination of other lab areas.

    • Liquid Segregation: Separate liquid waste into "Halogenated" (e.g., if synthesized or extracted using Dichloromethane) and "Non-Halogenated" (e.g., dissolved in DMSO or Methanol for biological assays).

    • Labeling: Affix a RCRA-compliant label immediately upon the first drop of waste entering the container. List "3-(2-methoxyphenyl)-2H-chromen-2-one" and the exact solvent composition.

    • Storage & Vendor Handoff: Store in a secondary containment tray in a vented flammable storage cabinet. Transfer to a licensed RCRA hazardous waste vendor for high-temperature incineration.

    Protocol B: Bench-Scale Advanced Oxidation Process (AOP) for Aqueous Effluents

    For laboratories generating large volumes of aqueous buffers containing trace amounts of the coumarin derivative, in-house degradation via AOP is a scientifically rigorous method to destroy the API before final disposal.

    Kinetic Density Functional Theory (DFT) studies demonstrate that hydroxyl radicals (HO•) readily attack the coumarin core via Radical Adduct Formation (RAF), specifically targeting the C5 and C7 positions to break the lactone ring[1].

    Materials Needed:

    • 30% Hydrogen Peroxide ( H2​O2​ )

    • UV Reactor (254 nm wavelength)

    • 0.1 M H2​SO4​ and 0.1 M NaOH (for pH adjustment)

    • HPLC-UV system (for validation)

    Step-by-Step Procedure:

    • pH Adjustment: Adjust the aqueous waste to pH 3.0 using 0.1 M H2​SO4​ . Causality: Acidic conditions optimize the generation and lifespan of hydroxyl radicals in photochemical reactions.

    • Oxidant Addition: Add 30% H2​O2​ to achieve a final concentration of 10 mM in the waste solution. Mix thoroughly.

    • UV Irradiation: Circulate the solution through a 254 nm UV reactor for 60–90 minutes. Causality: UV light homolytically cleaves H2​O2​ into two highly reactive HO• radicals, which immediately attack the electron-rich aromatic ring of the coumarin.

    • Validation (Self-Validating Step): Draw a 1 mL aliquot and analyze via HPLC-UV (monitoring at ~280 nm and ~320 nm). Confirm the disappearance of the parent 3-(2-methoxyphenyl)-2H-chromen-2-one peak.

    • Neutralization & Discharge: Once degradation is confirmed, neutralize the solution to pH 7.0 using 0.1 M NaOH and dispose of the mineralized effluent as standard aqueous waste (subject to local institutional guidelines).

    Quantitative Mechanistic Data: Why AOP Works

    Understanding the thermodynamics of the degradation process builds confidence in the protocol. The table below summarizes the kinetic DFT data for hydroxyl radical attack on coumarin derivatives, proving why AOP is the preferred destruction method.

    Table 1: Thermodynamic Parameters for Hydroxyl Radical (HO•) Attack on Coumarin Core (at 298.15 K)

    Reaction MechanismPrimary Target SiteΔrG (kJ·mol⁻¹)SpontaneityMechanistic Outcome
    Radical Adduct Formation (RAF) C7 (Aromatic Ring)-44 to -40Highly SpontaneousHydroxylation; destabilization of benzopyrone core
    Radical Adduct Formation (RAF) C5 (Aromatic Ring)-43 to -37Highly SpontaneousRing cleavage precursor
    Hydrogen Atom Transfer (HAT) Hydroxyl/Alkyl groups-127 to -124Highly SpontaneousRadical propagation
    Single Electron Transfer (SET) Global Molecule+122 to +144Non-SpontaneousUnlikely pathway under standard AOP

    Data adapted from kinetic DFT studies on the degradation of coumarin derivatives[1]. Negative ΔrG values indicate that the destruction of the active molecule is thermodynamically guaranteed under AOP conditions.

    AOPPathway Coumarin Coumarin Core (Stable Lactone) Radical HO• Attack (C5 & C7 Positions) Coumarin->Radical UV/H2O2 Intermediate Hydroxylated Adducts Radical->Intermediate RAF Mechanism Cleavage Lactone Ring Cleavage Intermediate->Cleavage Oxidation Mineralization Mineralization (CO2 + H2O) Cleavage->Mineralization Complete

    Mechanistic pathway of coumarin degradation via Advanced Oxidation Processes (AOPs).

    References

    • Quarles & Brady LLP. "EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
    • Alston & Bird. "EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
    • National Institutes of Health (PMC). "Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study.

    Sources

    Handling

    Personal protective equipment for handling 3-(2-methoxyphenyl)-2H-chromen-2-one

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an extension of experimental design. Handling bioactive coumarin derivatives—specifically 3-(2-methoxyphenyl)-2H-ch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an extension of experimental design. Handling bioactive coumarin derivatives—specifically 3-(2-methoxyphenyl)-2H-chromen-2-one (CAS: 42308-47-4)—requires an understanding of how its molecular structure interacts with both biological targets and protective barriers.

    Members of the 3-phenylcoumarin family are heavily investigated for their pharmacological applications, particularly as enzyme inhibitors and anticancer agents[1]. The methoxy substitution on the phenyl ring increases the molecule's lipophilicity. While this enhances target binding in drug development assays, it also significantly increases the risk of dermal penetration if the compound is solubilized in organic carriers like Dimethyl Sulfoxide (DMSO).

    This guide provides a mechanistic, self-validating operational protocol for the safe handling, dissolution, and disposal of this compound.

    Physicochemical Profile & Hazard Causality

    To design an effective safety protocol, we must first understand the physical and chemical hazards of the compound. While specific extreme hazards for 3-(2-methoxyphenyl)-2H-chromen-2-one are not uniquely classified, it shares the baseline toxicological profile of standard coumarin derivatives [2][3].

    Table 1: Hazard Profile and Operational Implications

    Property / Hazard CodeClassificationMechanistic Causality & Operational Implication
    Physical State Crystalline Solid / PowderProne to static charge accumulation. Aerosolization risk during weighing requires grounded spatulas and draft-controlled environments.
    H301 / H302 Toxic/Harmful if SwallowedAccidental ingestion via contaminated gloves. Dictates strict prohibition of mouth pipetting and mandates immediate hand-washing protocols.
    H315 / H319 Skin & Serious Eye IrritationDirect interaction with mucosal membranes causes acute inflammation. Mandates the use of chemical splash goggles (not just safety glasses).
    H317 Skin SensitizationRepeated dermal micro-exposures can trigger immune-mediated allergic contact dermatitis. Requires strict barrier management.
    Solubility High in DMSO / EthanolSolvents act as transdermal carriers. A splash of DMSO-solubilized coumarin will bypass standard nitrile barriers rapidly.

    The Causality of PPE Selection

    Personal Protective Equipment (PPE) fails when users do not understand the chemical compatibility of their barriers. For 3-(2-methoxyphenyl)-2H-chromen-2-one, PPE selection changes dynamically based on the state of the chemical.

    • Respiratory Protection: When handling the dry powder outside of a certified fume hood, an N95 or P100 particulate respirator is required. Causality: The powder is fine and easily aerosolized; inhalation bypasses the first-pass metabolism of the liver, leading to rapid systemic absorption.

    • Eye Protection: Indirect-vented chemical splash goggles. Causality: Standard safety glasses leave gaps at the orbital bone. Airborne dust or solvent splashes can easily bypass these gaps.

    • Dermal Protection (Solid State): Standard 100% nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an excellent physical barrier against dry organic powders.

    • Dermal Protection (Solution State): Double-gloved nitrile, or butyl rubber gloves. Causality: If the coumarin is dissolved in DMSO, the solvent will degrade standard nitrile within minutes, carrying the lipophilic coumarin derivative directly through the skin.

    Self-Validating Operational Workflow

    To ensure absolute trustworthiness, the following protocol for preparing a 10 mM in vitro stock solution is designed as a self-validating system . You must not proceed to the next step until the validation checkpoint is confirmed.

    Protocol: Safe Weighing and Dissolution

    Step 1: Environmental Preparation

    • Action: Clear the chemical fume hood of all unnecessary clutter to ensure laminar airflow. Turn on the balance.

    • Validation Checkpoint: Visually inspect the fume hood's digital monitor. Do not proceed unless the face velocity reads between 80–120 feet per minute (fpm) . Alternatively, tape a Kimwipe strip to the sash and confirm it pulls inward steadily.

    Step 2: PPE Donning & Integrity Check

    • Action: Don a closed-front lab coat, chemical splash goggles, and two pairs of nitrile gloves (double-gloving).

    • Validation Checkpoint: Before putting on the outer gloves, trap air inside them and roll the cuff to perform an inflation test. Discard if any pinhole leaks are detected.

    Step 3: Static-Free Transfer

    • Action: Place an anti-static weighing boat on the balance. Use a grounded micro-spatula to transfer the 3-(2-methoxyphenyl)-2H-chromen-2-one powder.

    • Validation Checkpoint: Observe the powder as it leaves the spatula. If the powder "jumps" or clings aggressively to the plastic, static is present. Stop, wipe the exterior of the weigh boat with a damp lint-free cloth, and use an ionizer before resuming.

    Step 4: In-Hood Solubilization

    • Action: Instead of moving the dry powder across the lab, bring your solvent (e.g., anhydrous DMSO) into the fume hood. Add the solvent directly to the pre-weighed powder in a sealed vial.

    • Validation Checkpoint: Invert the capped vial 5 times. Hold it up to the light to visually confirm complete dissolution (no floating particulates) before removing the vial from the draft-protected hood.

    Workflow Start Pre-Operation Readiness Hood Fume Hood Verification (Face Velocity 80-120 fpm) Start->Hood PPE Don PPE & Leak Test (Double Nitrile, Goggles) Hood->PPE Weigh Static-Free Weighing (Grounded Spatula) PPE->Weigh Solvent In-Hood Dissolution (Add DMSO & Cap) Weigh->Solvent Decon Decontamination & Waste Segregation Solvent->Decon

    Figure 1: Standard operating procedure workflow for handling 3-(2-methoxyphenyl)-2H-chromen-2-one.

    Spill Response and Disposal Logistics

    Because 3-phenylcoumarin derivatives are highly lipophilic and environmentally persistent, sink disposal is strictly prohibited.

    Protocol: Minor Spill Containment (<50 mg, Solid Powder)
    • Action 1: Do not sweep. Sweeping dry coumarin powder generates invisible, highly concentrated aerosols.

    • Action 2: Place a heavy-duty paper towel directly over the spilled powder.

    • Action 3: Gently pour 70% ethanol (or a surfactant-water mixture) over the towel. Causality: The solvent traps the hydrophobic powder in a liquid matrix, completely eliminating the inhalation hazard.

    • Action 4: Wipe inward from the perimeter of the spill toward the center to prevent expanding the contamination zone.

    • Validation Checkpoint: Shine a high-intensity flashlight parallel to the benchtop surface. Look for any crystalline sheen or reflective dust. If visible, repeat the wet-wipe process.

    Waste Disposal Segregation

    All materials that come into contact with the compound (spatulas, weigh boats, Kimwipes, and outer gloves) must be placed in a dedicated, puncture-resistant hazardous waste container labeled: "Toxic Organic Solid Waste: Coumarin Derivatives." Do not mix with general biohazard or municipal trash.

    SpillLogic Spill Spill Detected Assess Assess Spill Size & State Spill->Assess Minor Minor Spill (<50 mg) Solid/Powder Assess->Minor Major Major Spill (>50 mg) or Solvent Solution Assess->Major Contain Wet Wipe Method (Ethanol/Surfactant) Minor->Contain Evac Evacuate Area & Contact EHS Major->Evac Dispose Hazardous Waste Disposal Contain->Dispose

    Figure 2: Emergency spill response decision matrix for coumarin derivative exposure.

    References

    • Title: 3-Phenylcoumarin Source: Wikipedia URL: [Link]

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